CP-67804
説明
Structure
3D Structure
特性
IUPAC Name |
1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERGISJXHBTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146176 | |
| Record name | CP 67804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103978-08-1 | |
| Record name | CP 67804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 67804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-67804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of CP-690,550 (Tofacitinib) in T Cells
Introduction
CP-690,550, now widely known as tofacitinib (B832), is an orally administered small molecule developed for the treatment of autoimmune diseases such as rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] It is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors that drive immune cell function and inflammation.[3][4] T cells, in particular, are highly dependent on JAK-mediated signals for their development, proliferation, differentiation, and effector functions.
This technical guide provides a detailed examination of the molecular mechanism of action of CP-690,550 in T cells. It consolidates quantitative data on its inhibitory activity, outlines key experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved.
Core Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines essential for T cell-mediated immunity.[2][5] The pathway functions as follows:
-
Cytokine Binding: A cytokine binds to its specific receptor on the T cell surface, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: These phosphorylated tyrosines serve as docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, which control various T cell functions including differentiation and cytokine production.[4]
The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is largely restricted to hematopoietic cells and is crucial for signaling through receptors that contain the common gamma chain (γc).[1][2]
Caption: The canonical JAK-STAT signaling pathway in T cells.
CP-690,550: A Potent JAK Inhibitor
CP-690,550 functions by competitively inhibiting the ATP-binding site of Janus kinases.[6] While initially developed as a selective JAK3 inhibitor, it is now understood to be a pan-JAK inhibitor, potently inhibiting JAK1 and JAK3 and, to a lesser extent, JAK2.[7][8] This inhibitory profile is key to its broad efficacy in T cell-mediated immune responses. The inhibition of JAK1 and JAK3 disrupts the signaling of a large group of cytokines that utilize the γc receptor subunit, which is fundamental to T cell biology.[9]
Caption: CP-690,550 competitively inhibits the ATP-binding site of JAKs.
Impact on T Cell Signaling and Function
CP-690,550's inhibition of JAKs has profound consequences for T cells, affecting their activation, proliferation, and differentiation into distinct effector subsets.
Inhibition of T Cell Activation and Proliferation
CP-690,550 has been shown to reduce T cell activation and proliferation in a dose-dependent manner.[10][11] This is largely due to the blockade of IL-2 signaling, a critical cytokine for T cell proliferation that signals through JAK1 and JAK3. By inhibiting this pathway, tofacitinib reduces the expression of activation markers like CD25 and the proliferation antigen Ki-67.[11] In vitro studies have shown that tofacitinib markedly reduces the proliferation of lymphocytes from healthy donors stimulated with PHA.[3]
Modulation of T Helper Cell Differentiation
CP-690,550 significantly alters the differentiation of naive CD4+ T cells into various T helper (Th) subsets by blocking the signaling of key polarizing cytokines.
-
Th1 Cells: Differentiation into Th1 cells, which are crucial for cell-mediated immunity, is driven by IFN-γ and IL-12, which signal through JAK1/JAK2 and STAT1/STAT4. CP-690,550 prevents the activation of STAT1 and the induction of T-bet, the master transcription factor for Th1 cells, thereby inhibiting Th1 polarization and subsequent IFN-γ production.[3][9][12]
-
Th2 Cells: Th2 differentiation is dependent on IL-4 signaling via JAK1/JAK3 and STAT6. CP-690,550 effectively blocks this pathway, leading to inhibited Th2 differentiation.[9][12]
-
Th17 Cells: The differentiation of pro-inflammatory Th17 cells is complex, often driven by IL-6, IL-23, and TGF-β. CP-690,550 interferes with Th17 differentiation by blocking IL-6 and IL-23 signaling, which depend on JAK1/JAK2/TYK2, leading to reduced expression of IL-17A, IL-17F, and IL-22.[9][12]
Caption: CP-690,550 inhibits signaling pathways for Th1, Th2, and Th17 differentiation.
Quantitative Data Summary
The inhibitory effects of CP-690,550 on JAK kinases and T cell functions have been quantified in numerous studies.
Table 1: In Vitro Inhibitory Potency of CP-690,550 against JAK Kinases
| Kinase | Cellular Assay IC50 (nM) | Source |
|---|---|---|
| JAK1 | ~20 | [8] |
| JAK2 | ~100 | [8] |
Table 2: Effects of CP-690,550 on T Cell Functions In Vitro
| T Cell Function | Cell Type | Tofacitinib Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Proliferation | Murine Naive CD4+ T cells | Up to 1000 nM | No effect on proliferation | [3] |
| Proliferation | Human PBMCs (PHA stimulated) | 100 nM | Marked reduction in proliferation | [3] |
| Activation (CD25 expression) | Human Naive & Memory T cells | 1 µM | Significant reduction in CD25+ cells | [11] |
| IFN-γ Production | Human Naive & Memory T cells | 1 µM | Significant reduction | [11] |
| IL-17 Production | Human Naive & Memory T cells | 1 µM | Reduction (less pronounced than on IL-22) | [11] |
| Granzyme B Expression | Human Memory CD4+ & CD8+ T cells | 1 µM | Significant reduction |[11] |
Key Experimental Protocols
The following are representative protocols for assessing the effects of CP-690,550 on T cells, synthesized from methodologies reported in the literature.
Protocol: Assessment of Tofacitinib on Cytokine-Induced STAT Phosphorylation
This protocol assesses the inhibitory effect of CP-690,550 on the phosphorylation of STAT proteins downstream of cytokine receptor activation.
-
T Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors by Ficoll-Paque density gradient centrifugation. Purify CD4+ or CD8+ T cells using negative selection magnetic beads.
-
Pre-incubation: Resuspend purified T cells in complete RPMI-1640 medium. Pre-incubate cells (e.g., 1x10⁶ cells/mL) with varying concentrations of CP-690,550 (e.g., 10 nM - 1000 nM) or a vehicle control (DMSO) for 45-60 minutes at 37°C.[13]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for pSTAT5, IFN-γ for pSTAT1) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state. Subsequently, permeabilize the cells with a methanol-based buffer to allow antibody access to intracellular targets.
-
Staining: Stain the cells with fluorescently-labeled antibodies against a surface marker (e.g., CD4) and the phosphorylated STAT protein of interest (e.g., anti-pSTAT5-Alexa Fluor 647).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the T cell population and quantify the median fluorescence intensity (MFI) of the pSTAT signal in treated versus untreated cells.
Caption: Experimental workflow for measuring STAT phosphorylation in T cells.
Protocol: In Vitro T Helper Cell Differentiation Assay
This protocol evaluates the effect of CP-690,550 on the differentiation of naive T cells into effector lineages.
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD45RA+CCR7+) from human PBMCs using cell sorting or magnetic bead-based selection.
-
Plate Coating: Coat 96-well flat-bottom plates with anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 0.5 µg/mL) antibodies overnight at 4°C to provide T cell receptor stimulation.[11]
-
Cell Culture: Seed naive CD4+ T cells (e.g., 0.2x10⁶ cells/well) in complete T cell medium.
-
Treatment and Polarization: Add CP-690,550 (e.g., 1 µM) or vehicle control to the wells. Immediately add the polarizing cytokine cocktail:
-
Th1: IL-12 and anti-IL-4 antibody.
-
Th17: IL-1β, IL-6, IL-23, anti-IL-4, and anti-IFN-γ antibodies.
-
-
Incubation: Culture the cells for 4-6 days at 37°C in a 5% CO₂ incubator.
-
Restimulation: Before analysis, restimulate the cells for 4-6 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) to enhance intracellular cytokine detection.
-
Analysis: Harvest the cells and perform intracellular staining for key transcription factors (e.g., T-bet for Th1) and cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) for analysis by flow cytometry.
Conclusion
CP-690,550 (tofacitinib) exerts its profound immunomodulatory effects on T cells through potent inhibition of the JAK-STAT signaling pathway. By primarily targeting JAK1 and JAK3, it effectively blocks the action of a multitude of cytokines essential for T cell activation, proliferation, and differentiation. Its ability to suppress the generation of pathogenic Th1 and Th17 cells, while also limiting the function of other T cell subsets, underpins its therapeutic efficacy in a range of autoimmune and inflammatory disorders.[9] The experimental frameworks provided herein offer a basis for the continued investigation and characterization of JAK inhibitors in the context of T cell immunology and drug development.
References
- 1. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles | MDPI [mdpi.com]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. youtube.com [youtube.com]
- 5. JAK/STAT signaling | Hello Bio [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Tofacitinib's Selectivity Profile for JAK1 and JAK3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tofacitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, a critical component of the signaling pathway for numerous cytokines and growth factors involved in inflammation and immunity.[1][2] While initially developed as a selective JAK3 inhibitor, Tofacitinib is now widely recognized as a pan-JAK inhibitor, demonstrating significant activity against JAK1 and, to a lesser extent, JAK2.[3][4] This guide provides a comprehensive technical overview of Tofacitinib's selectivity profile for JAK1 and JAK3, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support research and development efforts in this area.
Quantitative Selectivity Profile
The inhibitory activity of Tofacitinib against the JAK isoforms is typically quantified by its half-maximal inhibitory concentration (IC50) value. These values can vary depending on the assay format (biochemical vs. cellular) and specific experimental conditions.
Table 1: Biochemical IC50 Values for Tofacitinib
This table summarizes the IC50 values of Tofacitinib against isolated JAK enzymes.
| Kinase | Tofacitinib IC50 (nM) | Reference(s) |
| JAK1 | ~1-5 | [5] |
| JAK2 | ~5-20 | [5] |
| JAK3 | ~1-5 | [5] |
| TYK2 | - | [5] |
Note: IC50 values are approximate and compiled from multiple sources. Assay conditions can influence absolute values.[5]
Table 2: Cellular IC50 Values for Tofacitinib
This table presents the IC50 values of Tofacitinib in cellular assays, which measure the inhibition of downstream signaling events, such as STAT phosphorylation.
| Cell-Based Assay (Cytokine Stimulus) | Downstream Readout | Tofacitinib IC50 (nM) | JAK Pathway(s) Primarily Inhibited | Reference(s) |
| IL-2 induced proliferation in CD4+ T cells | Proliferation | <50 | JAK1/JAK3 | [6] |
| IL-4 induced STAT6 phosphorylation in NHLF cells | pSTAT6 | ~37 | JAK1/JAK3 | [6] |
| IL-13 induced STAT6 phosphorylation in NHLF cells | pSTAT6 | ~37 | JAK1/JAK2/Tyk2 | [6] |
| IL-6 induced STAT3 phosphorylation in hPBMCs | pSTAT3 | 73 | JAK1/JAK2 | [4] |
| GM-CSF induced STAT5 phosphorylation in hPBMCs | pSTAT5 | 659 | JAK2 | [4] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[7] This pathway is a primary route for signal transduction for over 50 cytokines and growth factors.[8] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other, the receptor, and downstream STAT proteins.[9] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses.[3] Tofacitinib, by binding to the ATP-binding site of JAKs, prevents the phosphorylation and activation of STATs, thereby modulating the immune response.[1]
Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This protocol outlines a representative method for determining the IC50 of Tofacitinib against isolated JAK enzymes using a fluorescence-based assay.[5]
Objective: To quantify the concentration of Tofacitinib required to inhibit 50% of the enzymatic activity of a specific JAK isoform.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Synthetic peptide substrate
-
Adenosine triphosphate (ATP)
-
Tofacitinib
-
Kinase assay buffer
-
EDTA solution
-
Fluorescence-based detection reagent
-
Microplate reader
Procedure:
-
Prepare a stock solution of Tofacitinib in dimethyl sulfoxide (B87167) (DMSO) and perform serial dilutions to create a range of concentrations.
-
In a microplate, pre-incubate the JAK enzyme, peptide substrate, and varying concentrations of Tofacitinib in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Stop the reaction by adding an EDTA solution.
-
Add the detection reagent, which will generate a fluorescent signal proportional to the amount of phosphorylated substrate.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of kinase inhibition for each Tofacitinib concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Tofacitinib concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a biochemical kinase assay to determine Tofacitinib IC50.
Cellular Phospho-STAT (pSTAT) Assay (Ex Vivo)
This protocol describes a general method for assessing the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in cells using flow cytometry.[10][11]
Objective: To determine the IC50 of Tofacitinib for the inhibition of a specific cytokine-induced STAT phosphorylation event in a cellular context.
Materials:
-
Cell line of interest or primary cells (e.g., PBMCs)
-
Cell culture medium
-
Tofacitinib
-
Cytokine for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2)
-
Phosphate-buffered saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies against phospho-STAT (pSTAT) and total STAT
-
Flow cytometer
Procedure:
-
Culture cells to the desired confluency. For some experiments, serum-starve the cells overnight.
-
Treat the cells with a range of Tofacitinib concentrations for a specified pre-incubation period.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein.
-
Analyze the level of STAT phosphorylation in the cell population using a flow cytometer.
-
Calculate the percentage of inhibition of STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated, vehicle-treated control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the Tofacitinib concentration.
Caption: Workflow for a cellular pSTAT assay to assess Tofacitinib's inhibitory activity.
Structural Basis of Selectivity
The selectivity of Tofacitinib for different JAK isoforms is determined by its interactions with the amino acid residues within the ATP-binding pocket of the kinase domain. While the ATP-binding sites of the JAK family members are highly conserved, subtle differences can be exploited for inhibitor selectivity.[12] Molecular dynamics simulations have shown that Tofacitinib forms strong hydrogen bonds with key glutamic acid and leucine (B10760876) residues in the hinge region of JAK1, JAK2, and JAK3.[13] The differential binding affinities are influenced by the overall conformation and accessibility of the binding pocket in each JAK isoform.[14]
Conclusion
Tofacitinib is a potent inhibitor of JAK1 and JAK3, with a slightly lower potency for JAK2. Its mechanism of action through the inhibition of the JAK-STAT signaling pathway has been well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to understand and further investigate the therapeutic potential and selectivity profile of Tofacitinib and other JAK inhibitors. Rigorous in vitro and cellular characterization is essential for elucidating the precise on- and off-target effects of these compounds and for the development of next-generation JAK inhibitors with improved selectivity and safety profiles.
References
- 1. ptmasterguide.com [ptmasterguide.com]
- 2. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 4. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. community.the-hospitalist.org [community.the-hospitalist.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Oral Janus Kinase Inhibitor CP-690550 (Tofacitinib)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CP-690550, commercially known as Tofacitinib (B832). It is a novel, orally administered small molecule designed to modulate the immune system by inhibiting the Janus kinase (JAK) family of enzymes. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of its core biological pathways.
Core Mechanism of Action
CP-690550 exerts its immunomodulatory effects by targeting the intracellular JAK-STAT signaling pathway, a critical cascade for a multitude of cytokines and growth factors involved in immune cell development, proliferation, and function.[1][2] Cytokine binding to their corresponding receptors triggers the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate both themselves and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Upon recruitment, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[2][3]
CP-690550 functions as a competitive inhibitor at the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This blockade disrupts the signaling of numerous cytokines integral to lymphocyte activation, proliferation, and function, including those that signal through the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] While initially developed with the aim of selectively targeting JAK3, further studies revealed that CP-690550 inhibits JAK1, JAK2, and JAK3, with a functional preference in cellular environments for pathways involving JAK1 and JAK3 over those exclusively dependent on JAK2.[3][6][7]
Data Presentation: Quantitative Summaries
The following tables summarize the quantitative data for CP-690550 from various in vitro and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Source |
|---|---|---|
| JAK1 | 112 | [8] |
| JAK2 | 20 | [8] |
| JAK3 | 1 |[8] |
IC₅₀: Half maximal inhibitory concentration.
Table 2: Cellular Activity of CP-690550
| Assay | Cell Type | Stimulus | Measured Effect | IC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| T-Cell Proliferation | Human T-Cell Blasts | IL-2 | Proliferation | 11 | [8] |
| Cell Proliferation | HUO3 Cells | GM-CSF | Proliferation | 324 | [4] |
| Mixed Lymphocyte Reaction | Human PBMCs | - | Proliferation | 87 | [8] |
| CD69 Expression | Human NK & CD8+ T-Cells | IL-15 | CD69 Expression | 48 | [8] |
| STAT1 Phosphorylation | RA Fibroblast-Like Synoviocytes | IL-6 | pSTAT1 | 23 | [8][9] |
| STAT3 Phosphorylation | RA Fibroblast-Like Synoviocytes | IL-6 | pSTAT3 | 77 |[8][9] |
Table 3: Phase II/III Clinical Efficacy in Rheumatoid Arthritis (RA) at 12-24 Weeks
| Study | Dose | Patient Population | Primary Endpoint | Result vs. Placebo | Source |
|---|---|---|---|---|---|
| Phase II | 5 mg BID | Inadequate Response to MTX/Biologics | ACR20 at Week 6 | 70.5% vs. 29.2% (P < 0.001) | [10] |
| Phase II | 15 mg BID | Inadequate Response to MTX/Biologics | ACR20 at Week 6 | 81.2% vs. 29.2% (P < 0.001) | [10] |
| Phase II (Japan) | 5 mg BID | Inadequate Response to MTX | ACR20 at Week 12 | 96.3% vs. 14.3% (P < 0.0001) | [11] |
| Phase II (Japan) | 10 mg BID | Inadequate Response to MTX | ACR20 at Week 12 | 80.8% vs. 14.3% (P < 0.0001) | [11] |
| ORAL Scan (Phase III) | 5 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [12][13] |
| ORAL Scan (Phase III) | 10 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [12][13] |
| ORAL Standard (Phase III) | 5 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [14] |
| ORAL Standard (Phase III) | 10 mg BID | Inadequate Response to MTX | ACR20 at Month 6 | Statistically Significant Improvement | [14] |
| ORAL Step (Phase III) | 5 mg BID | Inadequate Response to TNF Inhibitor | ACR20 at Month 3 | Statistically Significant Improvement | [14] |
| ORAL Step (Phase III) | 10 mg BID | Inadequate Response to TNF Inhibitor | ACR20 at Month 3 | Statistically Significant Improvement |[14] |
ACR20: American College of Rheumatology 20% improvement criteria. BID: Twice daily. MTX: Methotrexate (B535133).
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to characterize CP-690550.
3.1. In Vitro JAK Kinase Assay This assay quantifies the direct inhibitory effect of CP-690550 on isolated JAK enzymes.
-
Enzyme Source: Recombinant catalytic domains of human JAK1, JAK2, and JAK3, often expressed as GST-fusion proteins in baculovirus-infected Sf9 insect cells and purified via affinity chromatography.[8]
-
Substrate: A synthetic polypeptide, such as polyglutamic acid-tyrosine (4:1), is coated onto microplate wells.[8]
-
Procedure:
-
The substrate-coated plates are washed.
-
The purified JAK enzyme is added to the wells along with a kinase buffer (e.g., 50 mM HEPES, 125 mM NaCl, 24 mM MgCl₂) containing ATP.[8]
-
CP-690550 is added at various concentrations.
-
The reaction is incubated at room temperature for a defined period (e.g., 30 minutes).[8]
-
The plates are washed to stop the reaction.
-
-
Detection: The level of substrate phosphorylation is measured using a standard ELISA with an anti-phosphotyrosine antibody.[8] The IC₅₀ value is then calculated from the dose-response curve.
3.2. Cellular STAT Phosphorylation Assay This assay measures the ability of CP-690550 to inhibit cytokine-induced signaling within a cellular context.
-
Cell Source: Purified primary cells, such as human or mouse CD4+ T cells, or cell lines are used.[6][15]
-
Procedure:
-
Cells are pre-incubated with varying concentrations of CP-690550 or a vehicle control (DMSO).[15]
-
A specific cytokine (e.g., IL-2, IL-6, IFN-γ) is added to stimulate the corresponding JAK-STAT pathway for a short duration (e.g., 15-20 minutes).[6][15][16]
-
The stimulation is stopped, and cell lysates are prepared.
-
-
Detection: The levels of phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) are quantified relative to total STAT or a loading control (e.g., β-actin).[9][15] This can be done by:
3.3. Phase III Clinical Trial Protocol (General Outline) The efficacy and safety of CP-690550 in conditions like rheumatoid arthritis were established through large, randomized, controlled trials.
-
Design: Typically double-blind, placebo-controlled, multi-center studies.[11][18]
-
Patient Population: Patients with moderate-to-severe active rheumatoid arthritis who have had an inadequate response to prior treatments, such as methotrexate (MTX) or TNF inhibitors.[12][14][18]
-
Intervention: Patients are randomized to receive different doses of CP-690550 (e.g., 5 mg or 10 mg twice daily) or a placebo, often in combination with a stable background therapy like MTX.[11][12][14]
-
Primary Endpoints: The primary measure of efficacy is typically the American College of Rheumatology 20% (ACR20) response rate at a specified time point (e.g., 3 or 6 months).[11][12][14] Other key primary endpoints may include changes in the Health Assessment Questionnaire Disability Index (HAQ-DI) and rates of low disease activity or remission (DAS28-4(ESR) <2.6).[12][14]
-
Duration: Initial treatment periods are typically 3-6 months, with many studies including long-term extension phases.[14][18]
Pharmacokinetics and Metabolism
-
Absorption: CP-690550 is rapidly absorbed following oral administration.[5] It has an oral bioavailability of approximately 74%.[19]
-
Metabolism: The drug is extensively metabolized, with non-renal elimination accounting for about 70% of its total clearance.[5] The primary metabolic pathway is mediated by cytochrome P450 (CYP) 3A4, with a lesser contribution from CYP2C19.[5][19]
-
Elimination: The remaining 30% of the dose is excreted unchanged in the urine.[5][19] In vitro and in vivo studies have shown that CP-690550 has a low potential to inhibit or induce major CYP enzymes, suggesting a low likelihood of influencing the metabolism of co-administered drugs.[5][20]
Therapeutic Applications and Development
CP-690550 was developed by Pfizer for the treatment of autoimmune diseases and the prevention of organ transplant rejection.[21][22] It has undergone extensive clinical trials and has received regulatory approval for several indications, including:
-
Psoriatic Arthritis (PsA)[1]
-
Ulcerative Colitis (UC)[1]
-
Polyarticular Course Juvenile Idiopathic Arthritis (pcJIA)[1]
The development of CP-690550 marked a significant advancement in rheumatology and immunology, introducing a new class of oral targeted therapies that offer an alternative to injectable biologic agents.[14]
Conclusion
CP-690550 (Tofacitinib) is a potent, orally available Janus kinase inhibitor that effectively modulates the immune response by blocking key cytokine signaling pathways. Its mechanism of action, centered on the inhibition of JAK1 and JAK3, leads to the suppression of STAT-mediated gene transcription, thereby reducing inflammation and disease activity in various autoimmune conditions. Preclinical data established its inhibitory profile, and extensive phase II and III clinical trials have confirmed its efficacy and manageable safety profile in rheumatoid arthritis and other immune-mediated disorders. This technical guide provides a foundational understanding of CP-690550 for professionals engaged in drug discovery, clinical research, and the broader scientific community.
References
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles | MDPI [mdpi.com]
- 3. ard.bmj.com [ard.bmj.com]
- 4. apexbt.com [apexbt.com]
- 5. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. The JAK inhibitor CP-690,550 (tofacitinib) inhibits TNF-induced chemokine expression in fibroblast-like synoviocytes: autocrine role of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The safety and efficacy of a JAK inhibitor in patients with active rheumatoid arthritis: Results of a double-blind, placebo-controlled phase IIa trial of three dosage levels of CP-690,550 versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of tofacitinib (CP-690,550) combined with methotrexate in patients with rheumatoid arthritis and an inadequate response to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Pfizer Announces Top-Line Results Of Third Phase 3 Clinical Trial Of Tofacitinib (CP-690,550) In Patients With Active Rheumatoid Arthritis | Pfizer [pfizer.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Tofacitinib (CP-690,550) in patients with rheumatoid arthritis receiving methotrexate: twelve-month data from a twenty-four-month phase III randomized radiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios [mdpi.com]
- 20. Lack of effect of tofacitinib (CP-690,550) on the pharmacokinetics of the CYP3A4 substrate midazolam in healthy volunteers: confirmation of in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
The JAK-STAT Signaling Pathway and the Inhibitory Action of CP-690,550 (Tofacitinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade in cellular communication, translating extracellular cytokine signals into transcriptional regulation of genes involved in immunity, inflammation, hematopoiesis, and cellular proliferation. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases. CP-690,550, now widely known as tofacitinib (B832), is a potent, orally bioavailable small molecule inhibitor of the JAK family of enzymes. This technical guide provides an in-depth overview of the JAK-STAT pathway, the mechanism of action of tofacitinib, its inhibitory profile, clinical efficacy in key indications, and detailed protocols for relevant in vitro and cellular assays.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its specific transmembrane receptor. This ligand-receptor interaction induces receptor dimerization, bringing the receptor-associated JAKs into close proximity, facilitating their trans-phosphorylation and subsequent activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the activated JAKs. Upon phosphorylation, STATs dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoter regions of target genes, thereby modulating gene transcription.[1]
There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokines utilize distinct combinations of JAKs, leading to the activation of specific STAT proteins and tailored cellular responses.
Figure 1: The canonical JAK-STAT signaling pathway.
Mechanism of Action of CP-690,550 (Tofacitinib)
Tofacitinib is a targeted synthetic disease-modifying antirheumatic drug (tsDMARD) that functions as a competitive inhibitor of the adenosine (B11128) triphosphate (ATP) binding site on the catalytic domain of JAK enzymes. By occupying the ATP binding pocket, tofacitinib prevents the phosphorylation of JAKs, thereby blocking their activation and interrupting the downstream signaling cascade. This inhibition of JAK activity prevents the phosphorylation and subsequent activation of STAT proteins, leading to a reduction in the transcription of pro-inflammatory cytokines and other mediators involved in the pathogenesis of autoimmune diseases.
Figure 2: Mechanism of action of Tofacitinib.
Quantitative Data: Inhibitory Profile and Clinical Efficacy
In Vitro Inhibitory Activity of Tofacitinib
The inhibitory potency of tofacitinib against the different JAK isoforms has been characterized in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate a preferential inhibition of JAK1 and JAK3 over JAK2 and TYK2.
| Target | Assay Type | IC50 (nM) |
| JAK1 | Enzymatic Assay | 1.7 - 15 |
| JAK2 | Enzymatic Assay | 1.8 - 71 |
| JAK3 | Enzymatic Assay | 0.75 - 55 |
| TYK2 | Enzymatic Assay | 16 - 472 |
Data compiled from multiple sources.
Clinical Efficacy of Tofacitinib
Tofacitinib has demonstrated significant efficacy in the treatment of several autoimmune diseases. The following tables summarize key clinical trial data for rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Table 2: Efficacy of Tofacitinib in Rheumatoid Arthritis (Month 3)
| Treatment Group | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) |
| Placebo + MTX | 25 - 33 | 9 - 13 | 3 - 6 |
| Tofacitinib 5 mg BID + MTX | 50 - 60 | 26 - 36 | 10 - 15 |
| Tofacitinib 10 mg BID + MTX | 56 - 66 | 32 - 44 | 13 - 20 |
Data from pooled analysis of Phase III trials in patients with an inadequate response to methotrexate (B535133) (MTX).[2][3]
Table 3: Efficacy of Tofacitinib in Psoriatic Arthritis (Week 12/16)
| Treatment Group | PASI75 Response Rate (%) | PGA Response ('clear' or 'almost clear') (%) |
| Placebo | 2.0 - 11.4 | 9.0 - 15.0 |
| Tofacitinib 5 mg BID | 25.0 - 46.0 | 24.5 - 47.1 |
| Tofacitinib 10 mg BID | 59.2 - 66.7 | 59.2 - 68.2 |
PASI75 denotes a 75% reduction in the Psoriasis Area and Severity Index. PGA is the Physician's Global Assessment.[4][5]
Table 4: Efficacy of Tofacitinib in Ulcerative Colitis (Induction and Maintenance)
| Endpoint | Time Point | Tofacitinib 10 mg BID (%) | Placebo (%) |
| Clinical Remission (Induction) | Week 8 | 16.6 - 18.5 | 3.6 - 8.2 |
| Clinical Response (Induction) | Week 8 | 55.9 - 61.8 | 28.6 - 32.8 |
| Clinical Remission (Maintenance) | Week 52 | 34.3 - 40.6 | 11.1 |
Data from the OCTAVE Induction 1 & 2 and OCTAVE Sustain trials.[6]
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.
Principle: A recombinant JAK enzyme is incubated with a peptide substrate and ATP. The kinase phosphorylates the substrate, and the amount of phosphorylation is quantified. The assay is performed in the presence and absence of the test compound to determine its inhibitory effect.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., tofacitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
Add the diluted compound or vehicle (DMSO) to the wells of a microplate.
-
Add the JAK enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
Figure 3: Workflow for an in vitro JAK kinase inhibition assay.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Principle: Cells are pre-treated with the test compound and then stimulated with a cytokine known to activate a specific JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein. The level of STAT phosphorylation is quantified on a single-cell basis using a flow cytometer.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent cell line)
-
Cell culture medium
-
Cytokine (e.g., IL-2, IL-6, IFN-γ)
-
Test compound (e.g., tofacitinib) dissolved in DMSO
-
Fixation buffer (e.g., paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT5-Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Culture and harvest the cells.
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding ice-cold methanol.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Wash the cells and resuspend them in an appropriate buffer for flow cytometry.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the phospho-STAT signal for each treatment condition.
-
Calculate the percent inhibition and determine the IC50 value.
Figure 4: Workflow for a cellular STAT phosphorylation assay.
Conclusion
CP-690,550 (tofacitinib) is a well-characterized inhibitor of the JAK-STAT signaling pathway with proven clinical efficacy in a range of autoimmune and inflammatory diseases. Its mechanism of action, centered on the competitive inhibition of ATP binding to JAK enzymes, provides a targeted approach to modulating the immune response. The quantitative data on its inhibitory profile and clinical effectiveness, along with the detailed experimental protocols provided in this guide, offer a comprehensive resource for researchers and drug development professionals working in this field. A thorough understanding of the JAK-STAT pathway and the tools to study its modulation are essential for the continued development of novel and improved therapies for immune-mediated disorders.
References
- 1. Efficacy and safety of tofacitinib in patients with active rheumatoid arthritis: review of key Phase 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials | The Journal of Rheumatology [jrheum.org]
- 3. Efficacy of tofacitinib in patients with rheumatoid arthritis stratified by background methotrexate dose group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tofacitinib in the management of active psoriatic arthritis: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib treatment for plaque psoriasis and psoriatic arthritis: A meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of tofacitinib treatment in ulcerative colitis | Gastroenterología y Hepatología (English Edition) [elsevier.es]
Tofacitinib's Effect on Cytokine Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is an oral, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes, developed as a targeted immunomodulator and disease-modifying therapy for several inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PA), and ulcerative colitis (UC).[1][2][3] The pathogenesis of these diseases involves a dysregulated immune response characterized by the overexpression of multiple inflammatory cytokines.[4] Many of these cytokines transduce their signals through the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[4][5] Tofacitinib's therapeutic efficacy stems from its ability to modulate this critical signaling cascade, thereby interrupting the effects of numerous pro-inflammatory cytokines.[4][5] This guide provides a detailed examination of tofacitinib's mechanism of action, its quantitative effects on cytokine signaling, and the experimental protocols used to characterize its activity.
The Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to changes in gene expression. This pathway is central to hematopoiesis and immune cell function. The core components of this pathway are the JAKs, a family of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), and the STATs, a family of seven transcription factors (STAT1-4, STAT5A, STAT5B, and STAT6).[1][4][5]
The signaling process is initiated when a cytokine binds to its specific receptor on the cell surface.[1][5] This binding event brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[1][6] The activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the cytokine receptor's intracellular domain.[5] STATs are recruited to these phosphorylated sites, where they are themselves phosphorylated by the JAKs.[1] Upon phosphorylation, STATs dimerize, translocate from the cytoplasm to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[1][5]
Tofacitinib's Mechanism of Action
Tofacitinib functions by directly inhibiting the activity of JAK enzymes. It acts as an ATP-competitive inhibitor, binding to the kinase domain of JAKs and preventing the phosphorylation and subsequent activation of STAT proteins.[7] By blocking this critical step, tofacitinib effectively modulates the entire downstream signaling cascade.
The drug exhibits a degree of selectivity among the JAK family members. It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[1] This selectivity is significant because different cytokines rely on specific pairings of JAKs for signal transduction. For instance, many cytokines crucial for lymphocyte activation and function, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, signal through the common gamma chain (γc) receptor, which pairs JAK1 with JAK3.[1][4][8] By potently inhibiting both JAK1 and JAK3, tofacitinib broadly suppresses the signaling of these key immune mediators.[1][8] Inhibition of JAK1 also attenuates signaling from pro-inflammatory cytokines like IL-6 and interferons (IFNs).[8]
Quantitative Analysis of Tofacitinib's Inhibitory Potency
The inhibitory activity of tofacitinib is quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.
Table 1: Tofacitinib IC50 Values for JAK Kinase Inhibition
This table summarizes the IC50 values of tofacitinib against various JAK enzyme combinations in in vitro kinase assays. Lower values indicate greater potency.
| JAK Combination | IC50 (nM) | Reference(s) |
| JAK1/JAK3 | 56 | |
| JAK1/JAK2 | 406 | |
| JAK2/JAK2 | 1377 | |
| JAK1 | 1.7 - 3.7 | [9] |
| JAK2 | 1.8 - 4.1 | [9] |
| JAK3 | 0.75 - 1.6 | [9] |
Data compiled from biochemical assays.
Table 2: Tofacitinib IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation
This table presents the cellular potency of tofacitinib, measured by its ability to inhibit STAT phosphorylation induced by specific cytokines in various human cell types.
| Cytokine Stimulus (Pathway) | Cell Type | Phosphorylated STAT | IC50 (nM) | Reference(s) |
| IL-2 (JAK1/JAK3) | CD4+ T Cells | pSTAT5 | 11 - 22 | [10] |
| IL-4 (JAK1/JAK3) | CD4+ T Cells | pSTAT6 | 11 - 22 | [10] |
| IL-15 (JAK1/JAK3) | NK Cells | pSTAT5 | 8 - 22 | [10] |
| IL-21 (JAK1/JAK3) | CD4+ T Cells | pSTAT3 | 11 - 22 | [10] |
| IL-6 (JAK1/JAK2/TYK2) | Healthy Subjects (Blood) | pSTAT3 | 119 | [10] |
| IL-7 (JAK1/JAK3) | Healthy Subjects (Blood) | pSTAT5 | 79.1 | [10] |
| IFN-γ (JAK1/JAK2) | Monocytes | pSTAT1 | > Upadacitinib/Baricitinib | [11] |
| IFN-α (JAK1/TYK2) | Monocytes | pSTAT1/3/5 | > Upadacitinib/Baricitinib | [11] |
Data compiled from cellular assays, primarily using flow cytometry.
Impact on Specific Cytokine Signaling Pathways
Tofacitinib's broad efficacy is a result of its ability to simultaneously inhibit multiple cytokine pathways. In vivo studies in rheumatoid arthritis patients have confirmed that tofacitinib treatment significantly decreases both constitutive and cytokine-induced STAT phosphorylation across various pathways and cell types, with inhibition rates ranging from 10% to 73%.[12]
-
Interleukin-6 (IL-6) Signaling: IL-6 is a pleiotropic cytokine with a major role in inflammation. It signals through a receptor complex associated with JAK1, JAK2, and TYK2, leading primarily to the phosphorylation of STAT3.[6] Tofacitinib effectively inhibits IL-6-mediated STAT3 phosphorylation.[10] In patients with RA, tofacitinib treatment has been shown to reduce serum levels of IL-6.[3][13]
-
Interferon (IFN) Signaling: Type I (IFN-α/β) and Type II (IFN-γ) interferons are critical for antiviral responses and immune regulation. IFN-γ signals via JAK1 and JAK2 to activate STAT1.[8] Tofacitinib blocks IFN-regulated gene expression and has been shown to inhibit IFN-γ-induced STAT1 phosphorylation.[8][14][15]
-
Common Gamma Chain (γc) Cytokine Signaling: The γc family (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) is fundamental for lymphocyte development, proliferation, and function.[8] These cytokines all utilize the γc receptor subunit, which recruits JAK3, in combination with other receptor-specific subunits that associate with JAK1.[4][8] Tofacitinib's potent inhibition of JAK1 and JAK3 makes it a powerful suppressor of this entire family of cytokines.[1][10]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the IC50 of tofacitinib against a specific JAK enzyme.
-
Objective: To measure the in vitro inhibitory activity of tofacitinib on JAK2 and JAK3 kinase activity.[16]
-
Materials:
-
Methodology:
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the JAK enzyme, substrate, and kinase buffer.
-
Inhibitor Addition: Add serial dilutions of tofacitinib or vehicle control (DMSO) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate for 1 hour at room temperature.[16]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescent signal using a microplate reader. The signal intensity is proportional to the ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of tofacitinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol: Phosphoflow Cytometry for STAT Phosphorylation
This protocol details the measurement of cytokine-induced STAT phosphorylation in whole blood and its inhibition by tofacitinib.
-
Objective: To quantify the inhibitory effect of tofacitinib on IL-2-induced STAT5 phosphorylation in T lymphocytes.[17]
-
Materials:
-
Freshly collected whole blood (EDTA anticoagulant)
-
Tofacitinib stock solution (in DMSO)
-
Cytokine for stimulation (e.g., recombinant human IL-2, IL-6, IFN-α)[18]
-
Fixation/Permeabilization Buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, cold methanol)[12][17]
-
Fluorochrome-conjugated antibodies: anti-pSTAT (e.g., pSTAT5-pY694), cell surface markers (e.g., CD3, CD4), and isotype controls.[17]
-
Wash Buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Methodology:
-
In Vitro Blockade: Aliquot 100 µL of whole blood per condition. Add desired concentrations of tofacitinib (e.g., 1 µM) or vehicle control. Incubate for 1 hour at 37°C.[18]
-
Cytokine Stimulation: Add the stimulating cytokine (e.g., 100 ng/mL IL-2) to the appropriate tubes. Include an unstimulated control. Incubate for 15-20 minutes at 37°C.[17]
-
Fixation and Lysis: Immediately fix the cells and lyse red blood cells by adding a lyse/fix buffer. Incubate for 10 minutes at 37°C.[12]
-
Permeabilization: Wash the cells, then resuspend in ice-cold permeabilization buffer (e.g., methanol) and incubate on ice for 30 minutes.[17]
-
Intracellular Staining: Wash cells to remove the permeabilization buffer. Resuspend the cell pellet in a cocktail of fluorochrome-conjugated antibodies (anti-pSTAT and surface markers) in wash buffer.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[17]
-
Final Wash: Wash cells twice with wash buffer and resuspend in buffer for analysis.
-
Data Acquisition & Analysis: Acquire data on a flow cytometer. Gate on specific cell populations (e.g., CD3+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal in each sample.[17]
-
Protocol: Western Blotting for STAT Phosphorylation
This protocol describes how to assess changes in STAT phosphorylation in cell lysates via Western blot.
-
Objective: To determine the effect of tofacitinib on cytokine-induced STAT3 phosphorylation in a cultured cell line.[7][19]
-
Materials:
-
Adherent or suspension cell line (e.g., Ishikawa cells, HaCaT keratinocytes)[19][20]
-
Tofacitinib
-
Cytokine for stimulation (e.g., IL-6, IFN-γ)
-
Lysis Buffer (e.g., RIPA) with added protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (pY705), anti-total-STAT3, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE equipment, PVDF membrane, transfer apparatus.
-
Chemiluminescent substrate and imaging system.
-
-
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Serum-starve cells overnight to reduce basal signaling. Pre-treat cells with various concentrations of tofacitinib or vehicle for 1-2 hours.
-
Stimulation: Add the appropriate cytokine to stimulate the pathway of interest for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape adherent cells and collect lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to confirm equal loading and assess total protein levels.[7]
-
Analysis: Quantify band intensities to determine the relative change in STAT phosphorylation with tofacitinib treatment.
-
Conclusion
Tofacitinib is a potent inhibitor of the JAK-STAT signaling pathway with functional selectivity for JAK1 and JAK3. By blocking the activation of STAT proteins, it effectively suppresses the signaling of a wide array of cytokines integral to the pathogenesis of autoimmune and inflammatory diseases. The quantitative data from both biochemical and cellular assays confirm its potent inhibitory activity. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced effects of tofacitinib and other JAK inhibitors on cytokine signaling networks, facilitating the continued development of targeted therapies for immune-mediated disorders.
References
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of Janus kinase inhibitor tofacitinib on circulating serum amyloid A and interleukin-6 during treatment for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Tofacitinib blocks IFN-regulated biomarker genes in skin fibroblasts and keratinocytes in a systemic sclerosis trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Janus kinase inhibitor tofacitinib on circulating serum amyloid A and interleukin-6 during treatment for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ard.bmj.com [ard.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tofacitinib alters STAT3 signaling and leads to endometriosis lesion regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunosuppressive Properties of Tofacitinib
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tofacitinib (formerly CP-690,550) is an orally administered, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes. It represents a significant advancement in the treatment of autoimmune and inflammatory diseases by targeting the intracellular signaling pathways of numerous cytokines critical to the immune response. This technical guide provides a comprehensive overview of the immunosuppressive properties of Tofacitinib, detailing its mechanism of action, effects on innate and adaptive immunity, and the transcriptional changes it induces. The content herein synthesizes data from biochemical assays, in vitro cellular studies, and clinical trials to offer a detailed resource for the scientific community.
The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK-STAT pathway is a principal signaling cascade for over 50 cytokines and growth factors, making it central to immune cell development, activation, and function. The pathway consists of four intracellular, non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins (STAT1-4, STAT5A, STAT5B, and STAT6). The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs, which then phosphorylate the receptor. This creates docking sites for STAT proteins, which are subsequently phosphorylated by the JAKs. Activated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and immune defense.
CP-690,550 (Tofacitinib): A Targeted Immunomodulator for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CP-690,550, commercially known as Tofacitinib (B832), is a potent, orally bioavailable small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] Developed by Pfizer, it represents a significant advancement in the treatment of autoimmune diseases by targeting the intracellular signaling pathways that orchestrate the inflammatory response.[2][3] Unlike biologic agents that target extracellular cytokines, Tofacitinib acts as a targeted immunomodulator by interrupting the cytokine signaling cascade from within the cell.[4] This guide provides a comprehensive technical overview of CP-690,550, including its mechanism of action, quantitative pharmacological data, key experimental protocols, and visualizations of its core pathways.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade used by numerous cytokines and growth factors to regulate immune cell function, proliferation, and differentiation.[1][5] The pathway is central to the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[6]
The process begins when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAK proteins into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs. These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[7]
Tofacitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the JAK enzymes, thereby preventing their phosphorylation and activation.[1] This blockade halts the entire downstream signaling cascade, preventing the phosphorylation of STATs and the subsequent transcription of pro-inflammatory genes.[5][8] While initially designed as a selective JAK3 inhibitor, further studies revealed that Tofacitinib is a pan-JAK inhibitor, potently inhibiting JAK1 and JAK3, and to a lesser extent, JAK2.[8][9][10] This broad activity allows it to interfere with the signaling of a wide range of cytokines crucial to the autoimmune response.[11][12]
Quantitative Data
The pharmacological profile of CP-690,550 has been extensively characterized through biochemical and cellular assays, as well as numerous clinical trials.
Table 1: Biochemical Kinase Selectivity Profile of CP-690,550
This table summarizes the inhibitory potency of Tofacitinib against isolated Janus kinase enzymes. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
| Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 1-112 | [13][14][15] |
| JAK2 | 5-20 | [14][15][16] |
| JAK3 | 1-5 | [13][14][15] |
| TYK2 | 16-34 | [13] |
| Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.[15][17] |
Table 2: Cellular Activity of CP-690,550
This table presents the IC50 values of Tofacitinib in various cell-based assays, reflecting its functional potency in a more biologically relevant context.
| Assay | Cell Type / System | IC50 (nM) | Reference(s) |
| IL-2 induced T-cell proliferation | Human T-cell blasts | 11 | [14] |
| IL-15 induced CD69 expression | Human NK and CD8+ T cells | 48 | [14] |
| IL-6 induced STAT1 phosphorylation | Murine FDCP-EpoR cells | 23 | [14] |
| IL-6 induced STAT3 phosphorylation | Murine FDCP-EpoR cells | 77 | [14] |
| IL-7 induced STAT5 phosphorylation | Healthy Human Subjects (ex vivo) | 79.1 | [18] |
| IL-6 induced STAT3 phosphorylation | Healthy Human Subjects (ex vivo) | 119 | [18] |
| Mixed Lymphocyte Reaction | Human PBMCs | 87 | [14] |
| IL-2/4/15/21 induced STAT phosphorylation | Human CD4+ T cells | 11-22 | [18] |
Table 3: Summary of Phase 3 Clinical Efficacy in Rheumatoid Arthritis (RA)
The following table summarizes key efficacy endpoints from pivotal Phase 3 clinical trials in patients with moderate-to-severe active RA.
| Study | Patient Population | Treatment Arm (Tofacitinib) | Primary Endpoint | Result | Reference(s) |
| ORAL Standard | MTX-Inadequate Responders | 5 mg BID | ACR20 Response Rate @ 6 months | 51.5% (vs. 25.3% Placebo) | [19][20] |
| 10 mg BID | ACR20 Response Rate @ 6 months | 61.8% (vs. 25.3% Placebo) | [19][20] | ||
| ORAL Step | TNF Inhibitor-Inadequate Responders | 5 mg BID | ACR20 Response Rate @ 3 months | Statistically Significant vs. Placebo | [19] |
| 10 mg BID | ACR20 Response Rate @ 3 months | Statistically Significant vs. Placebo | [19] | ||
| ORAL Scan | MTX-Inadequate Responders | 5 mg BID | ACR20 Response Rate @ 6 months | Met primary endpoint | [4] |
| 10 mg BID | ACR20 Response Rate @ 6 months | Met primary endpoint | [4] | ||
| ACR20: American College of Rheumatology 20% improvement criteria. BID: twice daily. MTX: Methotrexate. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of JAK inhibitors. Below are protocols for key experiments used to characterize CP-690,550.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the concentration of CP-690,550 required to inhibit 50% of the enzymatic activity of a specific isolated JAK kinase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK enzyme (e.g., JAK1, JAK2, or JAK3 catalytic domain) and a corresponding peptide substrate are diluted in an appropriate kinase assay buffer.[14][17]
-
Compound Preparation: CP-690,550 is serially diluted in DMSO to create a range of concentrations. A vehicle control (DMSO only) is included.[1]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well microplate. The JAK enzyme, peptide substrate, and serially diluted CP-690,550 are added to the wells and pre-incubated.[15]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often at a concentration close to the Km for the specific enzyme).[17]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[17]
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified. Common detection methods include radiometric assays (³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[17][21]
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.[15]
Cellular STAT Phosphorylation Assay
Objective: To assess the inhibitory effect of CP-690,550 on cytokine-induced STAT phosphorylation in a cellular context.
Methodology (using Flow Cytometry):
-
Cell Preparation: Isolate primary cells, such as peripheral blood mononuclear cells (PBMCs), from whole blood or use a relevant cell line.[22][23]
-
Compound Incubation: Aliquot cells into tubes or a 96-well plate. Pre-incubate the cells with various concentrations of CP-690,550 (or vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[24]
-
Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess pSTAT3, or IFN-γ to assess pSTAT1) to the cell suspensions to induce JAK-STAT signaling. Incubate for a short period (e.g., 15-30 minutes) at 37°C.[9][22]
-
Fixation and Permeabilization: Stop the stimulation by immediately fixing the cells (e.g., with paraformaldehyde) to preserve the phosphorylation state. Subsequently, permeabilize the cells (e.g., with methanol) to allow intracellular antibody staining.[22]
-
Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3-AF647). Cell surface markers can be co-stained to identify specific cell populations (e.g., CD4 for T-helper cells).[8][22]
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the anti-pSTAT antibody in the target cell population.[9]
-
Data Analysis: The median fluorescence intensity (MFI) of the pSTAT signal is determined for each condition. The percent inhibition is calculated relative to the cytokine-stimulated vehicle control. The IC50 is determined by plotting percent inhibition against the log of the inhibitor concentration.[25]
Animal Model: Collagen-Induced Arthritis (CIA)
Objective: To evaluate the in vivo efficacy of CP-690,550 in a preclinical model of rheumatoid arthritis.
Methodology:
-
Induction of Arthritis: Arthritis is induced in susceptible rodent strains (e.g., DBA/1 mice or Lewis rats) by immunization with an emulsion of type II collagen and complete Freund's adjuvant (CFA), followed by a booster immunization 21 days later.[26][27]
-
Treatment Protocol: Once arthritis is established (typically indicated by a clinical score based on paw swelling and redness), animals are randomized into treatment groups. CP-690,550 is administered orally, once or twice daily, at various doses. A vehicle control group is included.[11][26]
-
Efficacy Assessment:
-
Clinical Scoring: Animals are monitored several times a week for signs of arthritis. Disease severity is assessed using a macroscopic scoring system (e.g., 0-4 scale per paw).
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
-
Terminal Analysis: At the end of the study, animals are euthanized.
-
Histopathology: Joint tissues are collected, fixed, decalcified, and stained (e.g., with H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Serum or plasma can be collected to measure levels of inflammatory cytokines and biomarkers. Joint tissue can be processed to measure the expression of inflammatory genes or levels of phosphorylated STAT proteins.[11][26]
-
-
Data Analysis: Statistical comparisons are made between the vehicle-treated and CP-690,550-treated groups for all efficacy parameters.
CP-690,550 (Tofacitinib) is a pivotal targeted immune-modulator that has transformed the treatment landscape for several autoimmune diseases. Its mechanism of action, centered on the potent inhibition of the JAK-STAT signaling pathway, provides a clear rationale for its efficacy. The extensive body of quantitative data from biochemical, cellular, and clinical studies underscores its pharmacological profile as a pan-JAK inhibitor with a preference for JAK1 and JAK3. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of Tofacitinib and the next generation of JAK inhibitors, facilitating further research and development in this critical therapeutic area.
References
- 1. benchchem.com [benchchem.com]
- 2. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pfizer Announces Top-Line Results Of Third Phase 3 Clinical Trial Of Tofacitinib (CP-690,550) In Patients With Active Rheumatoid Arthritis | Pfizer [pfizer.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of the JAK/STAT signal pathway in rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 7. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pfizer.com [pfizer.com]
- 20. Tofacitinib (CP-690,550) in patients with rheumatoid arthritis receiving methotrexate: twelve-month data from a twenty-four-month phase III randomized radiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Modulation of innate and adaptive immune responses by tofacitinib (CP-690,550) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib's Molecular Impact on Rheumatoid Synoviocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms through which Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, exerts its therapeutic effects on rheumatoid synoviocytes. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a comprehensive resource for understanding the drug's mode of action at the cellular level in rheumatoid arthritis (RA).
Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib functions as a targeted small molecule that primarily inhibits the Janus kinase family of enzymes, particularly JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] This inhibition disrupts the intracellular signaling cascade initiated by various pro-inflammatory cytokines implicated in the pathogenesis of rheumatoid arthritis.[3][4] In rheumatoid synoviocytes, the binding of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFNγ) to their respective receptors triggers the activation of associated JAKs.[5][6] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation, proliferation, and tissue degradation.[7]
Tofacitinib effectively blocks the phosphorylation of STAT1 and STAT3, key mediators in the inflammatory response of synoviocytes.[5][8] The reduction in STAT1 and STAT3 phosphorylation has been shown to correlate with clinical improvement in RA patients.[8][9] By interrupting this critical signaling hub, Tofacitinib modulates the downstream expression of numerous pro-inflammatory and degradative molecules.
Quantitative Effects on Gene and Protein Expression
Tofacitinib significantly modulates the expression of key molecules involved in the pathophysiology of rheumatoid arthritis within synoviocytes. The following tables summarize the quantitative data from various studies.
Effect on Cytokine Production
In co-culture models simulating the RA synovium, Tofacitinib demonstrates a dose-dependent inhibition of several pro-inflammatory cytokines.[10][11]
| Cytokine | Tofacitinib Concentration | % Inhibition / Effect | Reference |
| IFNγ | 1 µM | Complete inhibition | [10] |
| IL-17A | 0.1 - 100 µM | Strong, dose-dependent decrease | [10] |
| TNF | 0.1 - 100 µM | Strong, dose-dependent decrease | [10] |
| IL-6 | 0.1 - 100 µM | Dose-dependent decrease (in EC co-culture) | [10] |
| IL-8 | 1 µM | Increased production (127.4%) | [10] |
| 10 µM | Increased production (125.1%) | [10] | |
| IL-1β | 0.1 - 100 µM | No significant effect | [10] |
| IL-10 | 0.1 - 100 µM | Dose-dependent decrease | [10] |
Effect on Matrix Metalloproteinase (MMP) and Chemokine Gene Expression
Tofacitinib treatment leads to a significant reduction in the synovial mRNA expression of MMPs and key chemokines responsible for immune cell recruitment.[5][8]
| Gene | Treatment | Fold Change / Effect | p-value | Reference |
| MMP-1 | Tofacitinib 10 mg twice daily (28 days) | Significantly reduced vs. placebo | <0.05 | [8][9] |
| MMP-3 | Tofacitinib 10 mg twice daily (28 days) | Significantly reduced vs. placebo | <0.05 | [8][9] |
| CCL2 | Tofacitinib 10 mg twice daily (28 days) | Significantly reduced vs. placebo | <0.05 | [8][9] |
| CXCL10 | Tofacitinib 10 mg twice daily (28 days) | Significantly reduced vs. placebo | <0.05 | [8][9] |
| CXCL13 | Tofacitinib 10 mg twice daily (28 days) | Significantly reduced vs. placebo | <0.05 | [8][9] |
Cellular Processes Modulated by Tofacitinib
Beyond direct modulation of inflammatory mediators, Tofacitinib influences fundamental cellular processes in rheumatoid synoviocytes, contributing to its therapeutic efficacy.
Autophagy
Tofacitinib has been shown to decrease autophagy in fibroblast-like synoviocytes (FLS) from RA patients.[12][13] This is significant as hyperactive autophagy is linked to the impaired apoptosis and survival of aggressive synoviocytes in the RA synovium.[13] Treatment with 1 µM Tofacitinib for 20 hours resulted in a reduction of the autophagy marker LC3-II.[12]
Proliferation and Myofibroblast Differentiation
Tofacitinib can inhibit the proliferation of RA-FLS.[14] Additionally, it may inhibit the differentiation of RA-FLS into a myofibroblast phenotype, which is characterized by increased production of extracellular matrix components like collagen I.[15][16] In vitro, stimulation with TGF-β and IL-6 increased collagen I and α-SMA mRNA expression, an effect that was significantly reduced by Tofacitinib.[15][16]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to study the effects of Tofacitinib on rheumatoid synoviocytes.
Synoviocyte Co-culture and Cytokine Measurement
This protocol is designed to mimic the cellular interactions within the inflamed RA synovium to study cytokine production.[10][11]
-
Cell Isolation: Fibroblast-like synoviocytes are isolated from synovial tissue obtained from RA patients undergoing synovectomy or joint replacement. Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Co-culture: Synoviocytes are seeded in 96-well plates. PBMCs are activated with phytohemagglutinin (PHA) and then added to the synoviocyte cultures.
-
Tofacitinib Treatment: Tofacitinib is added at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the co-cultures. A vehicle control (DMSO) is run in parallel.
-
Incubation: The co-cultures are incubated for 48 hours.
-
Cytokine Measurement: Supernatants are collected, and the concentrations of various cytokines (e.g., IFNγ, TNF, IL-17A, IL-6, IL-8, IL-1β, IL-10) are quantified using enzyme-linked immunosorbent assay (ELISA).
Gene Expression Analysis by quantitative PCR (qPCR)
This method is used to quantify changes in the mRNA expression of specific genes in synovial tissue or cells following Tofacitinib treatment.[5][8]
-
Sample Collection: Synovial biopsies are taken from RA patients before and after a 28-day treatment period with Tofacitinib (e.g., 10 mg twice daily) or placebo.
-
RNA Isolation: Total RNA is extracted from the synovial tissue biopsies using standard RNA isolation kits.
-
Reverse Transcription: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Real-time PCR is performed using the cDNA as a template with specific primers for the target genes (e.g., MMP-1, MMP-3, CCL2, CXCL10, CXCL13) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method, comparing the expression levels in the Tofacitinib-treated group to the placebo group.
Western Blot for Protein Phosphorylation and Autophagy
Western blotting is employed to detect changes in the phosphorylation state of signaling proteins like STATs and to measure levels of autophagy markers.[12][17]
-
Cell Lysis: RA-FLS are cultured and treated with Tofacitinib (e.g., 1 µM for 20 hours). Cells are then lysed to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-STAT1, phospho-STAT3, total STAT1, total STAT3, LC3-II, β-Actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of the target proteins are normalized to a loading control like β-Actin.
Conclusion
Tofacitinib exerts a multifaceted molecular effect on rheumatoid synoviocytes, primarily through the potent inhibition of the JAK-STAT signaling pathway. This leads to a significant reduction in the production of key pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes. Furthermore, Tofacitinib modulates cellular processes such as autophagy and proliferation, which contribute to the aggressive phenotype of synoviocytes in rheumatoid arthritis. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research and development in the field of JAK inhibition for autoimmune diseases.
References
- 1. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 2. Inhibition of pSTAT1 by tofacitinib accounts for the early improvement of experimental chronic synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ard.bmj.com [ard.bmj.com]
- 7. youtube.com [youtube.com]
- 8. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tofacitinib Decreases Autophagy of Fibroblast-Like Synoviocytes From Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib Decreases Autophagy of Fibroblast-Like Synoviocytes From Rheumatoid Arthritis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tofacitinib May Inhibit Myofibroblast Differentiation from Rheumatoid-Fibroblast-like Synoviocytes Induced by TGF-β and IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ard.bmj.com [ard.bmj.com]
An In-depth Guide to the Kinome Selectivity of Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
Tofacitinib (B832) is a targeted synthetic small molecule that acts as an oral inhibitor of the Janus kinase (JAK) family of enzymes.[1] It is a pivotal therapeutic agent for several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2] The efficacy and safety profile of Tofacitinib are intrinsically linked to its selectivity across the human kinome. This guide provides a detailed examination of Tofacitinib's selectivity, the experimental protocols used for its determination, and the core signaling pathways it modulates.
The JAK-STAT Signaling Pathway
Janus kinases are intracellular tyrosine kinases that are critical for signal transduction initiated by cytokines and growth factors.[3][4] The JAK-STAT pathway is a primary mechanism for transducing these extracellular signals into transcriptional changes within the nucleus.[5][6] The process begins when a cytokine binds to its receptor, leading to the activation of associated JAKs.[3] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they regulate gene expression.[5] Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby preventing the phosphorylation and activation of STATs.[5]
Kinome Selectivity Profile of Tofacitinib
Tofacitinib's selectivity is a critical aspect of its pharmacological profile. While it inhibits multiple JAK isoforms, it does so with varying potencies. This differential inhibition is key to its therapeutic effects and also contributes to its side-effect profile.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tofacitinib against the four members of the JAK family from biochemical assays. Lower IC50 values indicate greater potency.
| Kinase | IC50 (nM) | Selectivity Ratio (vs. JAK1) |
| JAK1 | 15.1 | 1.0 |
| JAK2 | 77.4 | 5.1 |
| JAK3 | 55.0 | 3.6 |
| TYK2 | 489 | 32.4 |
Data sourced from a 2018 study on the in vitro selectivity of various JAK inhibitors.[4]
In a cellular context, JAKs function as pairs. The inhibitory activity of Tofacitinib against these combinations is also a crucial measure of its biological activity.
| JAK Combination | IC50 (nM) |
| JAK1/JAK3 | 56 |
| JAK1/JAK2 | 406 |
| JAK2/JAK2 | 1377 |
Data sourced from in vitro activity assays.[5]
The data indicates that Tofacitinib is most potent against JAK1 and JAK3, which is consistent with its classification as a JAK1/JAK3 inhibitor.[2] The selectivity for JAK1 and JAK3 over JAK2 is thought to contribute to its efficacy in treating autoimmune conditions while potentially mitigating some of the hematological side effects associated with potent JAK2 inhibition.[4]
Off-Target Effects
While Tofacitinib is selective for JAKs, it can interact with other kinases at higher concentrations, leading to off-target effects.[7] Some reported adverse effects of Tofacitinib include an increased risk of infections (such as herpes zoster), hyperlipidemia, and anemia.[1][8] These effects may be related to the inhibition of intended JAK pathways or off-target kinase inhibition.
Experimental Protocols for Determining Kinome Selectivity
The determination of a kinase inhibitor's selectivity profile is a cornerstone of drug discovery. Various biochemical and cell-based assays are employed to quantify the potency of an inhibitor against a panel of kinases.
Biochemical assays directly measure the catalytic activity of a purified kinase in the presence of an inhibitor.[9] These assays can be broadly categorized as activity assays, which measure product formation, and binding assays, which quantify the binding of the inhibitor to the kinase.[9]
Example Protocol: Radiometric Filter-Binding Kinase Assay
Radiometric assays are considered a gold standard for kinase profiling due to their direct measurement and high sensitivity.[9][10]
Objective: To determine the IC50 value of Tofacitinib against a specific kinase.
Materials:
-
Purified kinase
-
Specific peptide substrate
-
Tofacitinib (serially diluted)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or microplate well, combine the kinase, peptide substrate, and Tofacitinib at various concentrations in the kinase reaction buffer.[11][12]
-
Initiation: Start the reaction by adding radiolabeled ATP.[11][12] The ATP concentration is typically at or below the Michaelis constant (Km) for the specific kinase.[10]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.[11]
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose filter paper. The positively charged peptide substrate will bind to the negatively charged paper, while the unreacted, negatively charged ATP will not.[12]
-
Washing: Wash the filter paper multiple times with the wash buffer to remove any unbound radiolabeled ATP.[12]
-
Quantification: Measure the radioactivity on the dried filter paper using a scintillation counter.[12]
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of Tofacitinib concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Several non-radioactive methods are also widely used for kinase profiling, offering advantages in terms of safety and throughput.[14] These include:
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) use fluorescently labeled substrates or antibodies to detect kinase activity.[12][14]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the reaction.[14][15]
-
Mass Spectrometry-Based Assays: This label-free approach directly measures the formation of the phosphorylated product by detecting the mass difference.[12]
Logical Framework for Selectivity
The selectivity of an inhibitor like Tofacitinib is a balance between potent inhibition of the desired target(s) and minimal activity against other kinases in the kinome. This relationship is crucial for achieving therapeutic efficacy while minimizing adverse effects.
References
- 1. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The off-label uses profile of tofacitinib in systemic rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptmasterguide.com [ptmasterguide.com]
- 6. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baricitinib and tofacitinib off‐target profile, with a focus on Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Tofacitinib's In Vitro Inhibition of STAT Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibition of Signal Transducer and Activator of Transcription (STAT) molecules by Tofacitinib. Tofacitinib, a potent Janus kinase (JAK) inhibitor, primarily targets JAK1 and JAK3, with moderate activity against JAK2, thereby interfering with the phosphorylation and activation of downstream STAT proteins. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases.[1] These enzymes are crucial for intracellular signal transduction following cytokine or growth factor binding to their respective receptors. Upon receptor engagement, associated JAKs become activated and phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene expression.[1] Tofacitinib, by blocking the ATP-binding site of JAKs, prevents this phosphorylation cascade, thereby inhibiting the activation of STATs.[1]
Quantitative Analysis of Tofacitinib's Inhibitory Activity on STAT Phosphorylation
The in vitro inhibitory potency of Tofacitinib on STAT phosphorylation is typically assessed by measuring the concentration of the drug required to inhibit 50% of the phosphorylation of a specific STAT molecule in response to a particular cytokine stimulus (IC50). It is important to note that Tofacitinib's effect is a direct consequence of JAK inhibition, and thus the IC50 values reflect the inhibition of a specific cytokine-JAK-STAT signaling axis.
The following tables summarize the available quantitative data on Tofacitinib's inhibition of STAT phosphorylation in various in vitro systems.
| Cytokine Stimulus | Upstream JAKs | Phosphorylated STAT | Cell Type | IC50 (nM) |
| IL-2 | JAK1/JAK3 | pSTAT5 | T Lymphocytes | Not explicitly stated, but potent inhibition demonstrated. |
| IL-4 | JAK1/JAK3 | pSTAT6 | T Lymphocytes | Not explicitly stated, but potent inhibition demonstrated. |
| IL-6 | JAK1/JAK2/TYK2 | pSTAT3 | CD4+ T cells, Monocytes | Similar potency to Baricitinib and Upadacitinib. |
| IL-10 | JAK1/TYK2 | pSTAT3 | Monocytes | Lowest inhibition observed compared to other cytokine pathways.[2] |
| IL-15 | JAK1/JAK3 | pSTAT5 | NK cells | Not explicitly stated, but potent inhibition demonstrated. |
| IL-21 | JAK1/JAK3 | pSTAT1, pSTAT3 | CD4+ T cells, CD4- T cells | At least 50% inhibition observed.[2] |
| IFN-α | JAK1/TYK2 | pSTAT1, pSTAT3, pSTAT5 | CD4+ T cells | At least 50% inhibition observed.[2] |
| IFN-γ | JAK1/JAK2 | pSTAT1 | B cells, Monocytes | At least 50% inhibition in B cells; reduced potency in monocytes.[2] |
Note: The inhibitory effect of Tofacitinib can vary significantly depending on the cytokine and the cell type being studied.[2] For instance, monocyte responses to Tofacitinib are generally less sensitive than those of CD4+ T cells.[2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.
References
Foundational Research on JAK Inhibitors for Immune-Mediated Disorders: A Technical Guide
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into intracellular transcriptional responses, playing a pivotal role in regulating immunity, inflammation, and cell proliferation.[1][2] Dysregulation of the JAK-STAT pathway is a key factor in the pathogenesis of numerous immune-mediated inflammatory diseases (IMIDs), including rheumatoid arthritis (RA), psoriatic arthritis (PsA), psoriasis, and inflammatory bowel disease (IBD).[3][4][5] This has led to the development of small-molecule JAK inhibitors (jakinibs) as a major class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[6] These orally available drugs interrupt intracellular signaling pathways, offering a distinct therapeutic approach compared to biologic agents that target extracellular cytokines.[4][6] This technical guide provides an in-depth overview of the foundational research on JAK inhibitors, covering their mechanism of action, selectivity, quantitative potency, and the key experimental protocols used in their development and characterization.
The JAK-STAT Signaling Pathway
The JAK family consists of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][7] These enzymes associate with the intracellular domains of Type I and Type II cytokine receptors.[1] The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor, inducing receptor dimerization or multimerization.[1] This conformational change brings the associated JAKs into close proximity, enabling them to activate each other through trans-phosphorylation.[1][6]
The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, which creates docking sites for STAT proteins.[6] There are seven members of the STAT family in mammals: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[3] Once recruited to the receptor, STATs are themselves phosphorylated by the activated JAKs.[8] This phosphorylation event causes the STATs to dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.[6] Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune responses.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects | Semantic Scholar [semanticscholar.org]
- 3. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
The JAK Inhibitor CP-690,550: A Technical Guide to Early-Stage Research Applications
An In-depth Examination of Preclinical Investigations and Core Methodologies
CP-690,550, also known as tofacitinib, has emerged as a pivotal small molecule inhibitor in the study of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of its early-stage research applications, focusing on its mechanism of action, preclinical efficacy in various models, and the detailed experimental protocols utilized in its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, inflammation, and pharmacology.
Core Mechanism of Action: Inhibition of the JAK/STAT Signaling Pathway
CP-690,550 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Its primary mechanism of action involves the blockade of the JAK/STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in immune cell development, activation, and function.[2] While it is often referred to as a JAK3 inhibitor, it demonstrates activity against multiple JAK isoforms.[3]
The binding of cytokines to their receptors triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] Activated STATs dimerize and translocate to the nucleus to regulate gene transcription.[2] By inhibiting JAKs, CP-690,550 effectively blocks these downstream signaling events.
Quantitative Analysis of CP-690,550 Activity
The inhibitory potency of CP-690,550 has been quantified in various enzymatic and cellular assays. The following tables summarize key quantitative data from early-stage research.
Table 1: In Vitro Inhibitory Activity of CP-690,550 against JAK Kinases
| Target | IC50 (nM) | Source |
| JAK1 | 112 | [3] |
| JAK2 | 20 | [3] |
| JAK3 | 1 | [3] |
Table 2: In Vitro Cellular Activity of CP-690,550
| Assay | Cell Type | Parameter Measured | IC50 (nM) | Source |
| IL-2-mediated T cell blast proliferation | Human T cells | Proliferation | 11 | [3] |
| IL-15-induced CD69 expression | Human and Cynomolgus monkey NK and CD8+ T cells | CD69 Expression | 48 | [3] |
| Mixed Lymphocyte Reaction (MLR) | Murine lymphocytes | Proliferation | 91 | [4] |
| IL-4 induced CD23 upregulation | Murine B cells | CD23 Expression | 57 | [5] |
| IL-4 induced MHC Class II expression | Murine B cells | MHC Class II Expression | 71 | [5] |
| IL-6-induced STAT1 phosphorylation | - | STAT1 Phosphorylation | 23 | [3] |
| IL-6-induced STAT3 phosphorylation | - | STAT3 Phosphorylation | 77 | [3] |
Key Signaling Pathways Modulated by CP-690,550
CP-690,550 exerts its immunomodulatory effects by interfering with critical cytokine signaling pathways that are dependent on JAK1 and/or JAK3. These include pathways activated by common gamma-chain (γc) cytokines and other inflammatory mediators.
CP-690,550 has been shown to potently inhibit signaling by γc-cytokines such as IL-2, IL-4, IL-7, IL-15, and IL-21, which primarily utilize JAK1 and JAK3.[1] It also interferes with JAK3-independent cytokine receptor signaling, such as that of IL-6, which involves JAK1 and JAK2.[1]
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and extension of early-stage research findings. The following sections outline the protocols for key in vitro and in vivo experiments used to characterize the activity of CP-690,550.
In Vitro T Cell Proliferation Assay
This assay assesses the ability of CP-690,550 to inhibit T cell proliferation induced by cytokines like IL-2.
Protocol:
-
T Cell Isolation: Purify human T cells from peripheral blood mononuclear cells (PBMCs) using standard methods such as negative selection.
-
Cell Plating: Seed the purified T cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Addition: Pre-incubate the cells with serial dilutions of CP-690,550 (typically in DMSO, with a final concentration not exceeding 0.1%) for 1-2 hours.
-
Cytokine Stimulation: Add a suboptimal concentration of IL-2 to the wells to induce proliferation.
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Assessment: Pulse the cells with [3H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of CP-690,550.
In Vivo Murine Model of Collagen-Induced Arthritis
This model is used to evaluate the therapeutic efficacy of CP-690,550 in a preclinical model of rheumatoid arthritis.
Protocol:
-
Animals: Use susceptible mouse strains, such as DBA/1J.
-
Primary Immunization: On day 0, immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: On day 21, boost the mice with an intradermal injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Disease Monitoring: Begin monitoring for signs of arthritis (e.g., paw swelling, erythema) around day 25. Score the severity of arthritis in each paw on a scale of 0-4.
-
Treatment: Upon the onset of disease, randomize mice into treatment groups and administer CP-690,550 (e.g., orally, twice daily) or a vehicle control.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion. Blood samples can be collected to measure serum cytokine levels.
Applications in Early-Stage Research
Early-stage research has utilized CP-690,550 to explore its therapeutic potential in a range of immune-mediated disorders.
-
Rheumatoid Arthritis: In vitro studies have shown that CP-690,550 can suppress the production of inflammatory mediators from rheumatoid synoviocytes.[6] In animal models of arthritis, it has been demonstrated to reduce inflammation and joint damage.[1][7][8]
-
Organ Transplant Rejection: CP-690,550 has shown efficacy in preclinical models of organ transplant rejection by suppressing T cell-mediated immune responses.[4][9][10]
-
Allergic Inflammation: In a murine model of pulmonary eosinophilia, CP-690,550 was found to be a potent anti-inflammatory agent, suggesting its potential in allergic conditions like asthma.[5]
-
Other Autoimmune Diseases: The immunosuppressive properties of CP-690,550 have led to its investigation in models of psoriasis, inflammatory bowel disease, and other autoimmune conditions.[10]
Conclusion
CP-690,550 is a potent JAK inhibitor with well-characterized activity in a variety of preclinical models. Its ability to modulate key cytokine signaling pathways has established it as a valuable tool for investigating the role of JAK/STAT signaling in health and disease. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of JAK inhibition.
References
- 1. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tofacitinib: An In Vitro Experimental Guide for Cellular Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes, demonstrating primary specificity for JAK1 and JAK3 over JAK2.[1][2] This small molecule inhibitor serves as a critical tool for in vitro investigations into the JAK-STAT signaling pathway, a central cascade in immune responses, inflammation, and cell proliferation.[1] The binding of cytokines and growth factors to their receptors initiates this pathway, playing a pivotal role in cellular differentiation and survival.[1] Tofacitinib exerts its inhibitory effects by blocking the ATP-binding site of JAKs, which in turn prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[1][3] This blockade ultimately modulates the expression of genes downstream of cytokine receptors, making Tofacitinib a valuable compound for studying these processes in a controlled laboratory setting.
Data Presentation: Tofacitinib Inhibition Profile
The inhibitory activity of Tofacitinib has been characterized across various JAK isoforms and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify its potency.
| Target | Assay Type | IC50 (nM) | Notes |
| JAK1 | Cell-free | 6.1 - 112 | Potency varies depending on the specific assay conditions and substrate used.[2][4] |
| JAK2 | Cell-free | 12 - 20 | Generally less potent against JAK2 compared to JAK1 and JAK3.[2][5] |
| JAK3 | Cell-free | 1 - 8.0 | Demonstrates high potency against JAK3.[2][4][5] |
| TYK2 | Cell-free | 176 | Partially inhibits TYK2 at higher concentrations.[4][6] |
| JAK1/JAK2 | In vitro kinase assay | 406 | Inhibition of paired JAK combinations.[7] |
| JAK1/JAK3 | In vitro kinase assay | 56 | High potency against the JAK1/JAK3 combination, crucial for many cytokine signaling pathways.[7] |
| JAK2/JAK2 | In vitro kinase assay | 1377 | Lower potency against the JAK2 homodimer.[7] |
| IL-2 induced pSTAT | Human PBMCs | Varies by cell type | Tofacitinib potently inhibits signaling of common gamma-chain cytokines like IL-2.[8][9] |
| IL-6 induced pSTAT | Human PBMCs | Varies by cell type | Effective in blocking IL-6 signaling, which is dependent on JAK1/JAK2.[2][8] |
| IFN-γ induced pSTAT | Human PBMCs | Varies by cell type | Inhibits IFN-γ signaling, which utilizes the JAK1/JAK2 pathway.[8][10] |
Signaling Pathway
The JAK-STAT pathway is a primary target of Tofacitinib. Understanding this pathway is crucial for designing and interpreting in vitro experiments.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Preparation of Tofacitinib Stock Solution
Objective: To prepare a high-concentration stock solution of Tofacitinib for use in cell culture experiments.
Materials:
-
Tofacitinib powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 50 mM), calculate the required amount of Tofacitinib powder and DMSO.[1]
-
Aseptically weigh the Tofacitinib powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the Tofacitinib is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]
Cell Viability Assay (CCK-8)
Objective: To assess the effect of Tofacitinib on the viability and proliferation of a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Tofacitinib stock solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 3 x 10³ cells/well) in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Prepare serial dilutions of Tofacitinib in complete medium from the stock solution to achieve the desired final concentrations (e.g., 50, 100, 200 nM).[1] Include a vehicle control with DMSO at the same final concentration as the highest Tofacitinib treatment.[1]
-
After 24 hours of cell incubation, replace the medium in each well with 100 µL of the medium containing the respective Tofacitinib concentrations or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
At each time point, add 10 µL of CCK-8 solution to each well.[1]
-
Incubate the plate for 2 hours at 37°C.[1]
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caption: Workflow for the Cell Viability Assay using CCK-8.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of Tofacitinib on the production and secretion of specific cytokines from stimulated cells.
Materials:
-
Cell line(s) of interest (e.g., Peripheral Blood Mononuclear Cells - PBMCs)
-
Complete cell culture medium
-
Tofacitinib stock solution
-
Stimulating agent (e.g., phytohemagglutinin - PHA, or a specific cytokine)[1]
-
ELISA kit for the cytokine of interest (e.g., IFN-γ, IL-6)
-
Microplate reader
Procedure:
-
Plate the cells in a suitable culture plate at the desired density.
-
Prepare different concentrations of Tofacitinib in the complete medium (e.g., 0.1, 1, 10, 100 µM).[1]
-
Add the Tofacitinib dilutions to the respective wells.
-
Add a stimulating agent to induce cytokine production.[1]
-
Incubate the cells for a specified period (e.g., 48 hours).[1]
-
Centrifuge the culture plates and collect the cell-free supernatants.[1]
-
Perform the ELISA according to the manufacturer's instructions to quantify the cytokine concentration in the supernatants.
STAT Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
Cell culture medium
-
Tofacitinib stock solution
-
Stimulating agent (e.g., IFN-γ and LPS)[11]
-
Lysis buffer
-
Primary antibodies (anti-phospho-STAT, anti-total-STAT)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with increasing concentrations of Tofacitinib (e.g., 100, 200, 400 µM) for a specified duration (e.g., 4 hours).[11]
-
Stimulate the cells with a cytokine cocktail (e.g., 10 ng/mL IFN-γ and 100 ng/mL LPS).[11]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT and total STAT.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometrically analyze the bands to quantify the levels of phosphorylated STAT relative to total STAT.
Conclusion
Tofacitinib is a powerful tool for the in vitro study of the JAK-STAT signaling pathway. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute experiments to investigate the cellular effects of this inhibitor. Careful consideration of cell type, Tofacitinib concentration, and treatment duration is essential for obtaining robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 4. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ptmasterguide.com [ptmasterguide.com]
- 8. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Analysis of in-Vitro Cytokine Inhibition Profiles of Tofacitinib and Other Janus Kinase Inhibitors at Clinically-Meaningful Concentrations - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Tofacitinib in Psoriatic Arthritis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of psoriatic arthritis (PsA). It functions by modulating cytokine signaling pathways that are crucial in the pathogenesis of PsA. These application notes provide an overview of the use of Tofacitinib in preclinical PsA research models, including in vitro, ex vivo, and in vivo applications. Detailed protocols for key experiments are provided to facilitate the study of Tofacitinib's mechanism of action and therapeutic potential.
Mechanism of Action: The JAK-STAT Signaling Pathway
Psoriatic arthritis is driven by pro-inflammatory cytokines that signal through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Tofacitinib primarily inhibits JAK1 and JAK3, thereby interfering with the signaling of several key cytokines implicated in PsA, such as interleukin-6 (IL-6), IL-17, and IL-23. This inhibition leads to a reduction in the phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.
Data Presentation
In Vitro & Ex Vivo Efficacy of Tofacitinib
The following tables summarize the quantitative effects of Tofacitinib in in vitro and ex vivo models of psoriatic arthritis.
Table 1: Effect of Tofacitinib on Psoriatic Arthritis Synovial Fibroblasts (PsA-FLS)
| Parameter | Treatment | Outcome | Significance |
| p-STAT1 Expression | Tofacitinib (1 µM) | Significantly decreased | p < 0.05[1][2] |
| p-STAT3 Expression | Tofacitinib (1 µM) | Significantly decreased | p < 0.05[1][2] |
| Cell Migration | Tofacitinib (1 µM) | Significantly inhibited | p < 0.05[1][2] |
| Cell Invasion | Tofacitinib (1 µM) | Significantly inhibited | p < 0.05[1][2] |
Table 2: Effect of Tofacitinib on Psoriatic Arthritis Synovial Explants
| Parameter | Treatment | Outcome | Significance |
| IL-6 Secretion | Tofacitinib (1 µM) | Significantly decreased | p < 0.05[1][2] |
| IL-8 Secretion | Tofacitinib (1 µM) | Significantly decreased | p < 0.05[1][2] |
| MCP-1 Secretion | Tofacitinib (1 µM) | Significantly decreased | p < 0.05[1][2] |
| MMP-3 Secretion | Tofacitinib (1 µM) | Significantly decreased | p < 0.05[1][2] |
In Vivo Efficacy of Tofacitinib
The following table summarizes the quantitative effects of Tofacitinib in an IL-23 minicircle-induced mouse model of psoriatic arthritis.
Table 3: Effect of Tofacitinib in an IL-23 Minicircle Mouse Model of PsA
| Parameter | Treatment | Vehicle | Tofacitinib | Significance |
| Ankle Thickness (mm) | 50 mg/kg/day (gavage) | 3.9 | 1.9 | p = 0.001[3] |
| Plasma TARC | 50 mg/kg/day (gavage) | - | 1.56-fold increase | p = 0.0027[3] |
| Plasma MDC | 50 mg/kg/day (gavage) | - | 2.1-fold increase | p = 0.002[3] |
| Plasma Eotaxin | 50 mg/kg/day (gavage) | - | 6.2-fold increase | p = 0.0002[3] |
Experimental Protocols
In Vitro/Ex Vivo Experimental Workflow
Protocol 1: In Vitro Treatment of Psoriatic Arthritis Synovial Fibroblasts (PsA-FLS)
-
Isolation and Culture of PsA-FLS:
-
Obtain synovial tissue from patients with active PsA during arthroscopy.
-
Mince the tissue and digest with an enzyme cocktail (e.g., collagenase, DNase) to isolate synovial fibroblasts.
-
Culture the isolated PsA-FLS in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Use cells between passages 3 and 6 for experiments to ensure a stable phenotype.
-
-
Tofacitinib Treatment:
-
Seed PsA-FLS in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours before treatment.
-
Prepare a stock solution of Tofacitinib in DMSO.
-
Treat the cells with Tofacitinib at a final concentration of 1 µM. Use a vehicle control (DMSO) at the same final concentration.
-
Incubate for the desired time period (e.g., 24 hours for protein analysis).
-
-
Western Blot for p-STAT1 and p-STAT3:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT1 (Tyr701) and p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Normalize the results to total STAT1/STAT3 or a housekeeping protein like β-actin.
-
-
Migration and Invasion Assays:
-
Use a Boyden chamber assay with transwell inserts (8 µm pore size).
-
For invasion assays, coat the inserts with Matrigel.
-
Seed serum-starved PsA-FLS in the upper chamber in a serum-free medium containing Tofacitinib (1 µM) or vehicle.
-
Add a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells that have migrated/invaded to the bottom of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify migration/invasion.
-
Protocol 2: Ex Vivo Treatment of Psoriatic Arthritis Synovial Explants
-
Synovial Explant Culture:
-
Obtain synovial tissue from PsA patients and cut it into small pieces (2-3 mm).
-
Place the explants in a 24-well plate with a serum-free medium.
-
Allow the explants to equilibrate for 24 hours.
-
-
Tofacitinib Treatment:
-
Replace the medium with fresh serum-free medium containing Tofacitinib (1 µM) or vehicle control.
-
Culture the explants for 48-72 hours.
-
-
ELISA for Cytokine Measurement:
-
Collect the culture supernatants after the treatment period.
-
Measure the concentrations of IL-6 and IL-8 using commercially available ELISA kits according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the weight of the synovial tissue explant.
-
In Vivo Experimental Workflow
Protocol 3: Tofacitinib in an IL-23 Minicircle-Induced Mouse Model of PsA
-
Animal Model:
-
Use B10.RIII mice for this model.
-
Induce psoriatic arthritis by a single intravenous (hydrodynamic) injection of 3 µg of IL-23 minicircle DNA.
-
-
Tofacitinib Treatment:
-
Seven days after the IL-23 minicircle injection, begin daily treatment with Tofacitinib.
-
Administer Tofacitinib at a dose of 50 mg/kg by oral gavage.
-
Prepare the Tofacitinib suspension in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Treat a control group of mice with the vehicle alone.
-
Continue the treatment for 14 days.
-
-
Assessment of Disease Severity:
-
Monitor the mice regularly for signs of arthritis, including joint swelling and redness.
-
Measure ankle thickness using a digital caliper at regular intervals throughout the study.
-
A clinical scoring system can be used to assess the severity of arthritis in each paw (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema extending to the ankle and digits).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period (day 20 post-injection), euthanize the mice.
-
Collect blood via cardiac puncture for plasma separation.
-
Measure plasma levels of cytokines and chemokines using a multiplex immunoassay (e.g., LEGENDPlex™).
-
Dissect the ankle joints for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.
-
Conclusion
Tofacitinib effectively modulates inflammatory responses in various preclinical models of psoriatic arthritis by inhibiting the JAK-STAT signaling pathway. The provided protocols offer a framework for investigating the cellular and molecular effects of Tofacitinib and can be adapted for the evaluation of other JAK inhibitors or novel therapeutic agents for psoriatic arthritis. These models are valuable tools for understanding disease pathogenesis and for the preclinical development of new treatments.
References
- 1. Tofacitinib regulates synovial inflammation in psoriatic arthritis, inhibiting STAT activation and induction of negative feedback inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib regulates synovial inflammation in psoriatic arthritis, inhibiting STAT activation and induction of negative feedback inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols: CP-690,550 (Tofacitinib) for the Study of Ulcerative Colitis in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by relapsing and remitting inflammation of the colon.[1] The pathogenesis of UC is complex, involving genetic susceptibility, environmental factors, and dysregulated immune responses.[2] A key signaling cascade implicated in the inflammatory process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3] Cytokines such as Interleukin (IL)-6, IL-12, IL-23, and Interferon-gamma (IFN-γ) utilize this pathway to propagate inflammatory signals.[2][3]
CP-690,550, also known as Tofacitinib (B832), is an oral small molecule and a potent pan-JAK inhibitor with selectivity for JAK1 and JAK3 over JAK2.[4][5] By binding to the ATP-binding site of JAKs, Tofacitinib effectively blocks the phosphorylation and activation of STATs, thereby interrupting the downstream inflammatory signaling cascade.[4][6] This mechanism has led to its approval for treating moderate to severe UC in humans.[3][7] In preclinical research, CP-690,550 serves as an invaluable tool for studying the role of the JAK-STAT pathway in UC pathogenesis and for evaluating the efficacy of JAK inhibition in relevant animal models.
Mechanism of Action: JAK-STAT Inhibition
The JAK-STAT pathway is a critical signaling hub for numerous cytokines that drive inflammation in UC.[2] The process begins when a cytokine binds to its specific receptor on the cell surface.[5] This binding event brings the associated intracellular JAK proteins into close proximity, leading to their auto-phosphorylation and activation.[2][5] Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins.[4] Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to modulate the expression of genes involved in inflammation and immune responses.[2]
CP-690,550 exerts its therapeutic effect by competitively inhibiting the ATP-binding site on the kinase domain of JAKs, primarily JAK1 and JAK3.[6] This action prevents the phosphorylation cascade, thereby blocking the activation of STATs and subsequent gene transcription of pro-inflammatory mediators.[4]
Caption: JAK-STAT signaling pathway and inhibition by CP-690,550 (Tofacitinib).
Application in Animal Models of Ulcerative Colitis
To study the efficacy of CP-690,550, various chemically induced colitis models are employed, which mimic the pathophysiology of human UC.[1][8]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: This is one of the most widely used models for UC research.[9] DSS is a chemical colitogen that, when administered in drinking water, disrupts the intestinal epithelial barrier, leading to the infiltration of luminal antigens into the mucosa. This triggers a robust inflammatory response characterized by weight loss, diarrhea, bloody stools, and colonic ulcerations, which closely resembles human UC.[1][9] This model is particularly useful for studying epithelial barrier function and innate immune responses.[9]
-
Oxazolone-Induced Colitis: This model is induced by the intrarectal administration of the haptenating agent oxazolone (B7731731) in ethanol-sensitized mice.[1] It elicits a T helper 2 (Th2)-dominant immune response, with increased production of IL-4 and IL-5, which mirrors certain aspects of human UC.[1] This model is valuable for investigating adaptive immune responses in colitis.
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize parameters based on their specific experimental design and institutional guidelines.
Protocol 1: Induction of DSS Colitis in Mice
-
Animal Acclimatization: House mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Record the initial body weight, stool consistency, and presence of blood for each mouse.
-
DSS Administration: Prepare a 2.5-5% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water. Provide this solution ad libitum to the mice for 5-7 consecutive days. The control group should receive regular sterile drinking water.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and rectal bleeding. Calculate the Disease Activity Index (DAI) based on these parameters (see Data Analysis section).
-
Termination: On the final day of the experiment, euthanize the mice. Collect blood samples and harvest the colon for further analysis (length measurement, histology, cytokine analysis).
Protocol 2: Preparation and Administration of CP-690,550
-
Compound Preparation: Prepare CP-690,550 (Tofacitinib Citrate) in a suitable vehicle, such as Phosphate-Buffered Saline (PBS). An oral dose of 15 mg/kg/day has been shown to be effective in murine colitis models.[10]
-
Administration: Administer the prepared CP-690,550 solution or vehicle control to the mice via oral gavage once or twice daily. Treatment can be initiated either prophylactically (at the start of DSS administration) or therapeutically (after colitis has been established).
-
Volume: Ensure the gavage volume is appropriate for the mouse's weight (typically 5-10 mL/kg).
Caption: General experimental workflow for studying CP-690,550 in a DSS colitis model.
Data Summary and Efficacy
CP-690,550 has demonstrated significant efficacy in various preclinical models of ulcerative colitis.
| Animal Model | Induction Method | Compound | Dose | Route of Administration | Key Outcomes |
| Mouse | Dextran Sodium Sulfate (DSS) | Tofacitinib | Not specified | Not specified | Ameliorated inflammation.[6] |
| Mouse | Oxazolone | Tofacitinib | 1-30 mg/kg | Oral | Inhibited oxazolone-induced pSTAT1 elevation by up to 88%.[10] |
| Mouse | Oxazolone | Tofacitinib | 0.1-10 mg/kg | Intracecal | Inhibited oxazolone-induced pSTAT1 elevation by up to 83%; achieved higher colon concentrations compared to oral dosing.[10][11] |
| C57BL/6 Mouse | Dextran Sodium Sulfate (DSS) | Tofacitinib-loaded PLGA Nanoparticles | 0.26 mg/kg/day (TFC) | Not specified | Tofacitinib alone at this low dose did not show significant effects; however, the nanoparticle formulation did.[12][13] |
Data Analysis and Interpretation
The efficacy of CP-690,550 is assessed through several key parameters:
-
Disease Activity Index (DAI): A composite score is calculated daily based on:
-
Weight Loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)
-
Stool Consistency: (0: Normal; 2: Loose; 4: Diarrhea)
-
Rectal Bleeding: (0: None; 2: Slight; 4: Gross) The total score is divided by 3 to get the final DAI. A reduction in DAI in the treatment group compared to the vehicle group indicates efficacy.[9]
-
-
Colon Length: Inflammation leads to colon shortening. At the end of the study, the colon is excised from the cecum to the anus, and its length is measured. A significant prevention of colon shortening in the treated group is a primary indicator of efficacy.[9]
-
Histological Analysis: Colon tissue sections are stained (e.g., with H&E) and scored by a pathologist blinded to the treatment groups. Scoring is based on the severity of inflammation, crypt damage, and epithelial ulceration.[9]
-
Cytokine and Biomarker Analysis: Colon tissue homogenates or serum can be analyzed for levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and phosphorylation of STAT proteins (pSTAT) to confirm the mechanism of action and anti-inflammatory effect of CP-690,550.[9][10]
Conclusion
CP-690,550 (Tofacitinib) is a potent JAK inhibitor that effectively ameliorates inflammation in preclinical animal models of ulcerative colitis. Its well-defined mechanism of action makes it an excellent tool for investigating the role of the JAK-STAT signaling pathway in IBD pathogenesis. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to utilize CP-690,550 in their studies, facilitating the exploration of new therapeutic strategies for ulcerative colitis.
References
- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK1 inhibition and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fg.bmj.com [fg.bmj.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib in the treatment of ulcerative colitis: efficacy and safety from clinical trials to real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Intestinally-restricted Janus Kinase inhibition: a potential approach to maximize the therapeutic index in inflammatory bowel disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual action tofacitinib-loaded PLGA nanoparticles alleviate colitis in an IBD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual action tofacitinib-loaded PLGA nanoparticles alleviate colitis in an IBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofacitinib in Organ Transplant Rejection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tofacitinib (B832) in organ transplant rejection studies. Tofacitinib, an oral Janus kinase (JAK) inhibitor, has been investigated as an alternative to calcineurin inhibitors (CNIs) for preventing allograft rejection.[1][2] This document summarizes key quantitative data from clinical and preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways.
Mechanism of Action
Tofacitinib primarily inhibits JAK1 and JAK3, thereby blocking the signaling of multiple cytokines that are crucial for T-cell activation, proliferation, and function.[1][2] This interference with the JAK-STAT signaling pathway makes it a target for immunosuppression in organ transplantation.[1][3] Specifically, it inhibits the signaling of cytokines that use the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2]
Tofacitinib Signaling Pathway
Caption: Tofacitinib inhibits JAK1 and JAK3, blocking the phosphorylation of STAT proteins.
Quantitative Data from Clinical and Preclinical Studies
Table 1: Phase IIb Clinical Trial of Tofacitinib in De Novo Kidney Transplant Recipients[4]
| Parameter | Tofacitinib More Intensive (MI) | Tofacitinib Less Intensive (LI) | Cyclosporine (CsA) |
| Dosage | 15 mg BID (Months 1-6), reduced (Months 7-12) | 15 mg BID (Months 1-3), reduced (Months 4-12) | Target levels 125-400 ng/mL (Months 1-3), 100-300 ng/mL (Months 4-12) |
| Biopsy-Proven Acute Rejection (6 months) | 11% | 7% | 9% |
| Measured GFR at 12 months (mL/min) | 65 | 65 | 54 |
| Chronic Allograft Nephropathy (12 months) | 25% | 24% | 48% |
| Serious Infections | 45% | 37% | 25% |
Table 2: Long-term Extension Study of Tofacitinib in Kidney Transplant Recipients (at 36 months)[5][6]
| Parameter | Tofacitinib More Intensive (MI) | Tofacitinib Less Intensive (LI) | Cyclosporine (CsA) |
| Biopsy-Proven Acute Rejection | 7.4% | 10.0% | 11.2% |
| Patient Survival | Similar to CsA | Similar to CsA | - |
| Graft Survival | Similar to CsA | Similar to CsA | - |
| Serious Infection Rate (Kaplan-Meier) | 55.9% | 43.9% | 37.1% |
Table 3: Preclinical Efficacy of Tofacitinib in Animal Models
| Animal Model | Organ Transplant | Tofacitinib Treatment | Outcome |
| Murine[2] | Heterotopic Heart | - | Median graft survival >60 days (vs. 8 days in control) |
| Cynomolgus Monkey (Macaca fascicularis)[2] | Kidney | Low and high dose oral gavage BID | Mean allograft survival of 62 ± 6 days (low dose) and 83 ± 6 days (high dose) vs. 6 ± 1 day in control |
| Rat (Fisher-to-Lewis)[4][5] | Kidney | Treatment initiated 3 weeks post-transplantation | Prolonged graft survival, preserved graft structure, reduced T and NK cell infiltration |
Experimental Protocols
In Vivo Efficacy in a Murine Heterotopic Heart Transplant Model
This protocol is based on methodologies described in preclinical studies.[2]
Objective: To assess the efficacy of tofacitinib in prolonging cardiac allograft survival in a mouse model.
Materials:
-
MHC-mismatched mice (e.g., C57BL/6 donors and BALB/c recipients)
-
Tofacitinib (CP-690,550)
-
Vehicle control (e.g., sterile water or appropriate solvent)
-
Surgical instruments for heterotopic heart transplantation
-
Anesthesia
Procedure:
-
Animal Model: Perform heterotopic heart transplantation using MHC-mismatched mouse strains.
-
Treatment Groups:
-
Tofacitinib-treated group: Administer tofacitinib orally (e.g., via gavage) at a predetermined dose and frequency, starting on the day of transplantation.
-
Control group: Administer the vehicle control using the same route and schedule.
-
-
Monitoring:
-
Monitor graft survival daily by palpation of the transplanted heart. Rejection is defined as the cessation of a palpable heartbeat.
-
Monitor animal health and body weight.
-
-
Endpoint Analysis:
-
At the time of rejection or a predetermined study endpoint, euthanize the animals.
-
Harvest the cardiac allografts for histological analysis (e.g., H&E staining for cellular infiltration) and immunohistochemistry.
-
Collect blood and spleen for immunological analysis (e.g., flow cytometry of T-cell populations).
-
Pharmacodynamic Monitoring of STAT5 Phosphorylation
This protocol is based on the need for individualized dosing and monitoring.[1]
Objective: To assess the pharmacodynamic effect of tofacitinib by measuring the phosphorylation of STAT5 in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood samples from transplant recipients treated with tofacitinib
-
Ficoll-Paque for PBMC isolation
-
Recombinant human IL-2
-
Fixation and permeabilization buffers
-
Phycoerythrin (PE)-conjugated anti-phospho-STAT5 antibody
-
Fluorochrome-conjugated antibodies for T-cell surface markers (e.g., CD3, CD4)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cytokine Stimulation:
-
Stimulate isolated PBMCs with a known concentration of recombinant human IL-2 for a short period (e.g., 15 minutes) at 37°C.
-
Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells to preserve the phosphorylation state.
-
Permeabilize the cell membrane to allow for intracellular staining.
-
-
Antibody Staining:
-
Stain the cells with the anti-phospho-STAT5 antibody and T-cell surface marker antibodies.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the level of STAT5 phosphorylation in specific T-cell subsets (e.g., CD4+ T cells) by gating on the respective populations.
-
-
Data Analysis: Compare the level of IL-2-induced STAT5 phosphorylation in patients on tofacitinib therapy to baseline or untreated controls to determine the degree of JAK-STAT pathway inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing tofacitinib efficacy in a murine heart transplant model.
Safety and Considerations
While tofacitinib has shown efficacy in preventing rejection, its use has been associated with a higher risk of serious infections, including CMV, BK virus, and herpes zoster.[1][2] Anemia, neutropenia, and post-transplant lymphoproliferative disorder have also been reported more frequently in patients receiving tofacitinib compared to CNIs.[6] High tofacitinib concentrations have been linked to serious infections, suggesting that individualized dosing based on pharmacokinetic and pharmacodynamic monitoring could improve safety.[1] The combination of tofacitinib with mycophenolic acid may contribute to the increased risk of viral infections.[1]
Future Directions
Future research should focus on personalized dosing strategies for tofacitinib, utilizing pharmacokinetic and pharmacodynamic monitoring to optimize efficacy and minimize adverse events.[1][3] Exploring alternative adjunctive therapies to be used with tofacitinib, such as mTOR inhibitors or belatacept, may lead to a better overall safety and efficacy profile.[1] Further studies are needed to better define patient populations that would benefit most from a tofacitinib-based immunosuppressive regimen.[1]
References
- 1. Targeting JAK/STAT Signaling to Prevent Rejection After Kidney Transplantation: A Reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinab in Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting JAK/STAT Signaling to Prevent Rejection After Kidney Transplantation: A Reappraisal. | Semantic Scholar [semanticscholar.org]
- 4. Tofacitinib Halts Progression of Graft Dysfunction in a Rat Model of Mixed Cellular and Humoral Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib Halts Progression of Graft Dysfunction in a Rat Model of Mixed Cellular and Humoral Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized phase 2b trial of tofacitinib (CP-690,550) in de novo kidney transplant patients: efficacy, renal function and safety at 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Tofacitinib Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) (formerly CP-690,550) is a potent, orally administered inhibitor of the Janus kinase (JAK) family of enzymes.[1] It plays a crucial role in modulating the signal transduction of numerous cytokines involved in lymphocyte activation, proliferation, and function.[1] The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary mediator of the immune response, and its dysregulation is implicated in various autoimmune disorders.[2] Tofacitinib functions by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[1][3] This interruption of the downstream signaling cascade inhibits the transcription of inflammatory genes.[1] In biochemical assays, Tofacitinib potently inhibits JAK1, JAK2, and JAK3.[1][4] However, in cell-based assays, it demonstrates functional selectivity for signaling pathways dependent on JAK1 and JAK3 over those dependent on JAK2.[1][5]
These application notes provide detailed protocols for key cell-based assays to quantify the inhibitory activity of Tofacitinib on the JAK-STAT pathway. These assays are fundamental for characterizing its potency, selectivity, and mechanism of action in a physiologically relevant setting.
Mechanism of Action: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade utilized by over 60 different cytokines and growth factors.[1][6] The general mechanism is as follows:
-
Cytokine Binding: A cytokine binds to its specific cell surface receptor, leading to receptor dimerization.
-
JAK Activation: This dimerization brings the receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are themselves phosphorylated by the activated JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammation, immunity, and cell proliferation.
Tofacitinib exerts its inhibitory effect at the level of JAK activation, thereby blocking all subsequent downstream events.
Quantitative Data Summary
The inhibitory activity of Tofacitinib is commonly quantified by its half-maximal inhibitory concentration (IC50). These values can vary between cell-free (biochemical) assays and cell-based assays due to factors such as cell permeability and intracellular ATP concentrations.[1]
| Assay Type | Target | Cell Line / System | IC50 (nM) | Reference |
| Biochemical (Enzyme) Assay | JAK1 | Baculovirus-infected Sf9 cells | 112 | [7] |
| JAK2 | Baculovirus-infected Sf9 cells | 20 | [7] | |
| JAK3 | Baculovirus-infected Sf9 cells | 1 | [4][7] | |
| TYK2 | - | 176 | [8] | |
| Cell-Based Assay | IL-2-induced T cell proliferation | Human T cell blasts | 11 | [4] |
| IL-15-induced CD69 expression | Human T cells | 48 | [4] | |
| Mixed lymphocyte reaction | - | 87 | [4] | |
| IL-6-induced STAT1 phosphorylation | FDCP-EpoR cells | 23 | [4] | |
| IL-6-induced STAT3 phosphorylation | FDCP-EpoR cells | 77 | [4] | |
| JAK2V617F-dependent cell proliferation | FDCP-EpoR cells | 250 | [4] | |
| JAK2V617F-dependent cell proliferation | Ex-vivo expanded erythroid progenitors | 200 | [4] | |
| IL-4-induced STAT6 phosphorylation | THP-1 cells | >5000 (for a selective JAK3 inhibitor, RB1) | [7] | |
| IL-2-induced STAT5 phosphorylation | Human PBMCs | - | [7] | |
| GM-CSF-induced STAT5 phosphorylation | Human PBMCs | - | [7] | |
| IL-6-induced STAT3 phosphorylation | Human PBMCs | - | [7] | |
| IFN-γ-induced pSTAT1 | Monocytes | Reduced potency compared to Baricitinib and Upadacitinib | [9] | |
| IL-10-induced pSTAT3 | Monocytes | Greater potency than Baricitinib | [9] | |
| IL-2, IL-4, IL-15, IL-21 induced pSTATs | PBMCs | More potent than Baricitinib | [9] |
Experimental Protocols
STAT Phosphorylation Assay by Flow Cytometry
Principle: This assay directly measures the immediate upstream event following JAK activation—the phosphorylation of STAT proteins. Inhibition of JAK activity by Tofacitinib leads to a dose-dependent decrease in cytokine-induced STAT phosphorylation. This method allows for the analysis of specific immune cell subsets within a heterogeneous population like peripheral blood mononuclear cells (PBMCs).[10][11]
Protocol:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, whole blood can be used.[11]
-
Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
-
Tofacitinib Incubation:
-
Aliquot 100 µL of cell suspension (or whole blood) into 96-well plates.
-
Add Tofacitinib at various concentrations (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.[11]
-
-
Cytokine Stimulation:
-
Cell Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a saponin- or methanol-based permeabilization buffer to allow intracellular antibody staining. Commercial kits like PerFix EXPOSE are available.[11]
-
-
Antibody Staining:
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19 to identify T cells, B cells, etc.) and an intracellular antibody against a specific phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).[11]
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the specific cell populations of interest based on their surface markers.
-
Quantify the median fluorescence intensity (MFI) of the pSTAT signal within each gated population.
-
-
Data Analysis:
-
Calculate the percentage inhibition of STAT phosphorylation at each Tofacitinib concentration relative to the cytokine-stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cytokine Release Assay
Principle: This assay measures the downstream functional consequence of JAK-STAT pathway activation, which is the production and secretion of inflammatory cytokines. Tofacitinib's inhibition of JAK signaling is expected to reduce the levels of these secreted cytokines.[12][13][14]
Protocol:
-
Cell Culture:
-
Co-culture different cell types if investigating cell-cell interactions (e.g., PBMCs and synoviocytes).[3]
-
Alternatively, use a single cell type like PBMCs.
-
-
Treatment and Stimulation:
-
Incubation:
-
Incubate the cultures for a suitable period to allow for cytokine accumulation in the supernatant (e.g., 24-72 hours).
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the cell-free supernatant.
-
-
Cytokine Quantification:
-
Data Analysis:
-
Plot the cytokine concentration against the Tofacitinib concentration.
-
Determine the IC50 for the inhibition of each cytokine's release.
-
T-Cell Proliferation Assay
Principle: This functional assay measures the effect of Tofacitinib on T-cell proliferation, which is often dependent on cytokine signaling through the JAK-STAT pathway (e.g., IL-2).[1][15][16] Tofacitinib has been shown to inhibit the proliferation of both CD4+ and CD8+ T cells.[15][17][18]
Protocol:
-
Cell Preparation:
-
Isolate T cells or PBMCs from blood.
-
For tracking cell division, label the cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate.
-
-
Treatment and Stimulation:
-
Incubation:
-
Incubate the plate for 3-5 days to allow for cell division.
-
-
Proliferation Measurement:
-
CFSE Dilution by Flow Cytometry: As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity with each division. This can be quantified by flow cytometry.[16]
-
³H-Thymidine Incorporation: Add ³H-thymidine to the culture for the final 18-24 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine (B127349) into their DNA. Measure the incorporated radioactivity using a scintillation counter.[16]
-
Metabolic Assays (e.g., WST-1, MTT): These colorimetric assays measure the metabolic activity of the cells, which correlates with the number of viable, proliferating cells.[15][17]
-
-
Data Analysis:
-
Calculate the percentage inhibition of proliferation for each Tofacitinib concentration compared to the stimulated control.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. community.the-hospitalist.org [community.the-hospitalist.org]
- 7. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 9. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. clinexprheumatol.org [clinexprheumatol.org]
Application Notes and Protocols for the Use of Tofacitinib in a Mixed Lymphocyte Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832) is a potent inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling.[1] By primarily targeting JAK1 and JAK3, Tofacitinib effectively modulates the immune response by interfering with the JAK-STAT signaling pathway, which is central to the proliferation and differentiation of T-cells.[1][2] The mixed lymphocyte reaction (MLR) is a versatile in vitro assay that simulates the T-cell response to allogeneic stimuli, making it a valuable tool for assessing the immunomodulatory effects of compounds like Tofacitinib.[3][4][5] In an MLR, T-cells from one donor (responder cells) are co-cultured with irradiated or mitomycin C-treated peripheral blood mononuclear cells (PBMCs) or dendritic cells (DCs) from a different donor (stimulator cells).[4][5] The subsequent proliferation of responder T-cells and their cytokine production serve as key readouts of the allogeneic immune response.[3] These application notes provide a detailed protocol for utilizing Tofacitinib in a one-way MLR to evaluate its immunosuppressive properties.
Mechanism of Action: Tofacitinib and the JAK-STAT Pathway
The activation of T-cells in a mixed lymphocyte reaction is heavily dependent on cytokine signaling cascades. When a responder T-cell recognizes an allogeneic major histocompatibility complex (MHC) molecule on a stimulator cell, a signaling cascade is initiated. This process is amplified by the release of cytokines, such as Interleukin-2 (IL-2), which binds to its receptor on the T-cell surface. This binding event activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs).[6] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to drive the expression of genes responsible for T-cell proliferation, differentiation, and further cytokine production.[6] Tofacitinib exerts its immunomodulatory effect by inhibiting JAKs, thereby preventing the phosphorylation and activation of STATs, and ultimately suppressing the T-cell-mediated immune response.[1]
Data Presentation: In Vitro Effects of Tofacitinib
The following tables summarize the quantitative data on the inhibitory effects of Tofacitinib on T-cell function from various in vitro studies.
| Parameter | Cell Type | Tofacitinib Concentration | Effect | Reference |
| T-Cell Proliferation | Human CD4+ T-cells | Dose-dependent | Inhibition of proliferation | [7] |
| Human PBMCs | 100 nM | Marked reduction in proliferation | [8] | |
| Murine CD4+ T-cells | up to 1000 nM | No effect on naive T-cell proliferation | [8] | |
| T-Cell Activation | Human PBMCs | IC50: 0.0522 µM | Inhibition of CD25 expression | [9] |
| Human naïve and memory T-cells | 1 µM | Significant reduction in CD25 and Ki-67 expression | [10] | |
| Cytokine Production | ||||
| IFN-γ | Human CD4+ T-cells | Dose-dependent | Inhibition of production | [7] |
| Human T-cells | 1 µM | Significant reduction in expression | [10] | |
| IL-17 | Human CD4+ T-cells | Dose-dependent | Inhibition of production | [7][11] |
| Human T-cells | 1 µM | Reduction in concentration | [10] | |
| IL-2 | Human T-cells | 1 µM | Significant reduction in expression | [10] |
| IL-6 | Human PBMCs | 100 nM | Reduction in supernatant levels | [2] |
| TNF | Human T-cells | 1 µM | Significant reduction in expression | [10] |
Experimental Protocols
One-Way Mixed Lymphocyte Reaction (MLR) Protocol
This protocol outlines a one-way MLR to assess the dose-dependent effect of Tofacitinib on T-cell proliferation and cytokine production.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C (10 mg/mL stock in DMSO)
-
Tofacitinib (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom cell culture plates
-
[3H]-Thymidine or CFSE (Carboxyfluorescein succinimidyl ester)
-
ELISA kits for desired cytokines (e.g., IFN-γ, IL-17)
Procedure:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood of two healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with PBS and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Preparation of Stimulator and Responder Cells:
-
Stimulator Cells:
-
Treat PBMCs from one donor with Mitomycin C (final concentration of 25-50 µg/mL) for 30 minutes at 37°C in a 5% CO2 incubator to inhibit proliferation.
-
Wash the cells three times with PBS to remove residual Mitomycin C.
-
Resuspend the stimulator cells in complete RPMI 1640 medium at a concentration of 2 x 106 cells/mL.
-
-
Responder Cells:
-
Resuspend PBMCs from the second donor in complete RPMI 1640 medium at a concentration of 2 x 106 cells/mL.
-
-
-
MLR Setup:
-
In a 96-well round-bottom plate, add 50 µL of responder cells (1 x 105 cells) to each well.
-
Prepare serial dilutions of Tofacitinib in complete RPMI 1640 medium. Add 50 µL of the Tofacitinib dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Add 100 µL of stimulator cells (2 x 105 cells) to each well containing responder cells and Tofacitinib. The final volume in each well should be 200 µL.
-
Set up control wells:
-
Responder cells alone (negative control for proliferation).
-
Stimulator cells alone (negative control for proliferation).
-
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
-
Measurement of T-Cell Proliferation:
-
[3H]-Thymidine Incorporation:
-
18-24 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
-
CFSE Staining:
-
Prior to setting up the MLR, label the responder cells with CFSE according to the manufacturer's protocol.
-
After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
-
-
Measurement of Cytokine Production:
-
At the end of the incubation period, centrifuge the plate and collect the supernatant from each well.
-
Measure the concentration of desired cytokines (e.g., IFN-γ, IL-17) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for a one-way mixed lymphocyte reaction with Tofacitinib.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway in T-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Lymphocyte modulation by tofacitinib in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. revvity.com [revvity.com]
- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. mdpi.com [mdpi.com]
- 10. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for CP-690,550 (Tofacitinib) in Mouse Models of Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of CP-690,550, commercially known as Tofacitinib (B832), in various mouse models of autoimmune diseases. The information compiled herein, including detailed protocols and dosage tables, is intended to guide researchers in designing and conducting preclinical studies to evaluate the therapeutic potential of this Janus kinase (JAK) inhibitor.
Introduction
CP-690,550 (Tofacitinib) is a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It primarily inhibits JAK1 and JAK3, and to a lesser extent JAK2, thereby interfering with the signaling of multiple cytokines that are pivotal in the pathogenesis of various autoimmune and inflammatory diseases.[2][3] By blocking the JAK-STAT signaling pathway, Tofacitinib modulates both innate and adaptive immune responses, making it a subject of extensive preclinical and clinical investigation.[4][5][6][7] This document summarizes effective dosages and provides detailed experimental protocols for the application of Tofacitinib in commonly used mouse models of autoimmune disorders.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its immunomodulatory effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from a wide array of cytokines and growth factors involved in immunity, cell proliferation, and apoptosis.[4] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor and subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[8] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[4][7] Tofacitinib's inhibition of JAKs, particularly JAK1 and JAK3, disrupts the signaling of common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function and differentiation.[2][6]
Figure 1: CP-690,550 (Tofacitinib) Inhibition of the JAK-STAT Signaling Pathway.
Data Presentation: CP-690,550 Dosage in Mouse Autoimmune Models
The following tables summarize the dosages of CP-690,550 used in various mouse models of autoimmune diseases.
| Autoimmune Disease Model | Mouse Strain | Dosage | Route of Administration | Frequency | Reference(s) |
| Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA) | DBA/1 | 15 mg/kg | Not Specified | Daily | [9] |
| Rheumatoid Arthritis | SKG | 15 mg/kg or 30 mg/kg | Oral Gavage | Once or Twice Daily | [10] |
| Psoriatic Arthritis | B10.RIII | 50 mg/kg | Oral Gavage | Daily | [11] |
| Systemic Lupus Erythematosus (SLE) | MRL/lpr | Not Specified | Not Specified | Not Specified | [12] |
| Systemic Lupus Erythematosus (Pristane-Induced) | Not Specified | Not Specified | Not Specified | Not Specified | [13] |
| Scleroderma (Bleomycin-Induced) | Not Specified | 20 mg/kg | Intraperitoneal | 3 times per week | [14] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not Specified | 15 mg/kg | Not Specified | Daily | [9] |
| Experimental Autoimmune Uveitis (EAU) | B10.A | 25 mg/kg | Oral Gavage or Intraperitoneal | Daily | [15] |
| Immune-Mediated Liver Injury (Concanavalin A-Induced) | C57BL/6 | 5, 10, or 15 mg/kg | Oral Gavage | Daily | [16] |
| Pulmonary Eosinophilia (Ovalbumin-Induced) | Wild-type | 1.5 - 15 mg/kg | Not Specified | Daily | [17] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A | 5 mg/kg or 30 mg/kg | Formulated in Chow | Daily | [18] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Collagen-Induced Arthritis (CIA) Model
-
Disease Induction:
-
Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 0, immunize male DBA/1 mice intradermally at the base of the tail with 100 µL of the emulsion.
-
On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) intradermally.
-
-
Tofacitinib Administration:
-
For prophylactic treatment, begin administration of Tofacitinib at the time of the primary immunization.
-
For therapeutic treatment, start administration upon the appearance of clinical signs of arthritis.
-
A study used a dose of 15 mg/kg daily, though the route was not specified.[9] Another study in SKG mice used 15 or 30 mg/kg/day via oral gavage.[10]
-
-
Assessment:
-
Monitor mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).
-
Measure paw swelling using calipers.
-
At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Measure serum levels of inflammatory cytokines and anti-collagen antibodies.
-
Figure 2: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Disease Induction:
-
Prepare an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize C57BL/6 mice subcutaneously with 200 µL of the emulsion.
-
On days 0 and 2, administer Pertussis toxin intraperitoneally.
-
-
Tofacitinib Administration:
-
A study initiated daily treatment with 15 mg/kg of Tofacitinib at the time of immunization.[9]
-
-
Assessment:
-
Monitor mice daily for clinical signs of EAE using a scoring system (e.g., 0-5 scale: 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb paralysis, 5=moribund).
-
At the peak of disease or study endpoint, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination.
-
Isolate mononuclear cells from the central nervous system and spleen to analyze T cell responses by flow cytometry or ELISPOT.
-
Psoriatic Arthritis Model (IL-23 Minicircle-Induced)
-
Disease Induction:
-
On day 0, intravenously inject B10.RIII mice with 3 µg of IL-23 minicircle DNA to induce psoriasis and arthritis.[11]
-
-
Tofacitinib Administration:
-
Begin daily oral gavage of Tofacitinib at 50 mg/kg on day 7 after IL-23 minicircle injection and continue for two weeks.[11]
-
-
Assessment:
-
Monitor for the development of psoriatic skin plaques and joint swelling.
-
Measure ankle thickness.
-
At the end of the study, collect plasma to quantify cytokines and chemokines.
-
Isolate synovial infiltrating cells for bulk RNA sequencing.[11]
-
Scleroderma Model (Bleomycin-Induced)
-
Disease Induction:
-
For 28 days, administer daily intradermal injections of bleomycin (B88199) or PBS (as a control).[14]
-
-
Tofacitinib Administration:
-
Administer Tofacitinib at 20 mg/kg via intraperitoneal injection three times per week from day 0 to day 28.[14]
-
-
Assessment:
-
At day 28, sacrifice the mice and collect skin and lung tissue for histological analysis of fibrosis.
-
Analyze immune cell populations in the spleen (e.g., T cells, B cells, dendritic cells) and macrophage infiltration in the skin and lungs.[14]
-
Measure the mRNA expression of extracellular matrix proteins and fibrogenic cytokines in the skin and lungs.
-
Conclusion
CP-690,550 (Tofacitinib) has demonstrated significant efficacy in a wide range of preclinical mouse models of autoimmune diseases. The effective dose and administration route can vary depending on the specific model and the desired therapeutic outcome. The protocols and data presented in these application notes serve as a valuable resource for researchers aiming to investigate the immunomodulatory properties of Tofacitinib and other JAK inhibitors in the context of autoimmune and inflammatory disorders. Careful consideration of the experimental design, including the choice of mouse strain, disease induction method, and treatment regimen, is crucial for obtaining robust and reproducible results.
References
- 1. Modulation of innate and adaptive immune responses by tofacitinib (CP-690,550) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low dose CP-690,550 (tofacitinib), a pan-JAK inhibitor, accelerates the onset of experimental autoimmune encephalomyelitis by potentiating Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. annexpublishers.com [annexpublishers.com]
- 11. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 12. Tofacitinib ameliorates murine lupus and its associated vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Effects of Tofacitinib on Pristane-Induced Murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunomodulating role of the JAKs inhibitor tofacitinib in a mouse model of bleomycin-induced scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tofacitinib extends survival in a mouse model of ALS through NK cell-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib (B832), marketed under the brand name Xeljanz®, is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] It primarily targets JAK1 and JAK3, and to a lesser extent JAK2, playing a crucial role in the signal transduction of numerous cytokines integral to lymphocyte activation, proliferation, and function.[3][4] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key cascade in the immune response, and its dysregulation is implicated in various autoimmune disorders.[2] Tofacitinib exerts its therapeutic effects by blocking the ATP-binding site of JAK enzymes, which in turn prevents the phosphorylation and activation of STAT proteins.[1][2] This interruption of the downstream signaling cascade modulates the transcription of inflammatory genes.[2] These application notes provide detailed protocols for the preparation and use of tofacitinib in cell culture experiments to study its effects on cellular signaling, viability, and inflammatory responses.
Data Presentation
Tofacitinib IC50 Values
| Target | Assay Type | IC50 (nM) |
| JAK1 | Cell-free | 6.1[5] |
| JAK2 | Cell-free | 12[5] |
| JAK3 | Cell-free | 8.0[5] |
| Tyk2 | Cell-free | 176[5] |
Effective Concentrations of Tofacitinib in Cell-Based Assays
| Cell Line/Type | Assay | Tofacitinib Concentration | Observed Effect |
| SW1353 (human chondrosarcoma) | Cell Viability (CCK-8) | 25, 50, 100 nM | Attenuated IL-1β-induced decrease in viability.[6] |
| IEC-6 (rat intestinal epithelial) | Cell Viability (CCK-8) | 50, 100, 200 nM | No significant effect at 24h; decreased viability at 48h and 72h.[7] |
| Human CD4+ T cells | IL-17A and TNF-α Production (ELISA) | 1000 nM | Significant reduction in IL-17A and TNF-α secretion.[8] |
| Human PBMC and RA synoviocytes co-culture | Cytokine Production (ELISA) | 0.1, 1, 10, 100 µM | Dose-dependent inhibition of IFNγ, TNF, IL-17A, IL-6, IL-1β, and IL-8.[9] |
| Fibroblast cell lines (skin and hepatic) | Cell Viability | 25, 50, 100, 200, 400, 800 nM | Cytotoxic effect starting at 100 nM.[10] |
Experimental Protocols
Protocol 1: Preparation of Tofacitinib Stock and Working Solutions
1.1. Materials:
-
Tofacitinib powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
1.2. Preparation of Tofacitinib Stock Solution (e.g., 50 mM):
-
Tofacitinib is soluble in DMSO at concentrations up to 100 mg/ml.[5][11]
-
To prepare a 50 mM stock solution, reconstitute 10 mg of tofacitinib powder (MW: 312.37 g/mol ) in 640.27 µL of DMSO.[5]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 3 months.[5][11]
1.3. Preparation of Tofacitinib Working Solutions:
-
Thaw an aliquot of the tofacitinib stock solution at room temperature.
-
Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 5 nM to 100 µM).
-
It is crucial to include a vehicle control in your experiments, which consists of the same final concentration of DMSO used in the highest tofacitinib treatment group.
Protocol 2: Cell Viability and Proliferation Assay (CCK-8/MTT)
2.1. Objective: To determine the effect of tofacitinib on cell viability and proliferation.
2.2. Materials:
-
Cells of interest
-
Complete cell culture medium
-
Tofacitinib working solutions
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
2.3. Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10³ cells/well) in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of tofacitinib or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[1]
-
At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1] Alternatively, for an MTT assay, add the MTT reagent and incubate, followed by the addition of a solubilizing agent.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of STAT Phosphorylation
3.1. Objective: To assess the inhibitory effect of tofacitinib on cytokine-induced STAT phosphorylation.
3.2. Materials:
-
Cells of interest
-
Serum-free medium
-
Tofacitinib working solutions
-
Cytokine for stimulation (e.g., IL-2, IL-6, IFN-γ)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT, anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
3.3. Procedure:
-
Culture cells to 70-80% confluency. For cytokine stimulation experiments, it is often recommended to serum-starve the cells overnight.
-
Pre-treat the cells with various concentrations of tofacitinib or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Measurement of Cytokine Production by ELISA
4.1. Objective: To quantify the effect of tofacitinib on the production of pro-inflammatory cytokines.
4.2. Materials:
-
Cells of interest (e.g., PBMCs, co-cultures)
-
Tofacitinib working solutions
-
Stimulating agent (e.g., LPS, PHA)
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-17A)
-
Microplate reader
4.3. Procedure:
-
Plate cells in a culture plate at the desired density.
-
Add tofacitinib at various concentrations to the cell cultures.
-
Add a stimulating agent to induce cytokine production.
-
Incubate the cells for a specified period (e.g., 24-48 hours).[9]
-
Collect the cell-free supernatants by centrifugation.
-
Perform the ELISA according to the manufacturer's instructions to measure the concentration of the cytokine in the supernatants.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Visualizations
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and subsequent gene transcription.
Caption: Workflow for assessing cell viability after tofacitinib treatment.
Caption: Procedure for measuring cytokine production using ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 4. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 5. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Tofacitinib protects intestinal epithelial cells against oxygen-glucose deprivation/reoxygenation injury by inhibiting the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Enhancing Lentiviral Transduction Efficiency with Tofacitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentiviral vectors are a critical tool in gene and cell therapy; however, achieving high transduction efficiency in primary cells, such as hematopoietic stem cells (HSCs), remains a significant challenge. Host innate immune responses can impede various stages of the lentiviral life cycle, limiting therapeutic efficacy. Recent findings have highlighted the potential of Janus kinase (JAK) inhibitors, such as Tofacitinib, to modulate these immune responses and create a more permissive environment for viral transduction. Tofacitinib, a potent inhibitor of JAK1 and JAK3, can suppress the JAK-STAT signaling pathway, a key component of the antiviral defense mechanism. By temporarily dampening this pathway, Tofacitinib has been shown to enhance viral propagation, suggesting its utility in improving lentiviral gene transfer. This document provides detailed protocols for utilizing Tofacitinib to enhance lentiviral transduction, along with the underlying scientific principles and templates for data collection.
Introduction
Lentiviral vectors are widely used for stable gene delivery in both research and clinical applications. Their ability to transduce non-dividing cells makes them particularly suitable for modifying primary cells like hematopoietic stem cells and T cells. However, the efficiency of lentiviral transduction can be hampered by the innate immune system of the host cell, which recognizes viral components and triggers an antiviral state, primarily through the production of interferons and the activation of interferon-stimulated genes (ISGs).
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is central to this antiviral response. Upon viral entry, host cells can activate this pathway, leading to the expression of a wide range of antiviral factors that can inhibit reverse transcription, nuclear import, and integration of the lentiviral genome. Tofacitinib is an FDA-approved small molecule that selectively inhibits JAK1 and JAK3, thereby blocking the phosphorylation and activation of STAT proteins. This inhibition of the JAK-STAT pathway has been shown to suppress the expression of ISGs, thus removing a significant barrier to viral replication and propagation. Recent studies have demonstrated that several JAK inhibitors, including Tofacitinib, can promote viral replication, underscoring their potential to enhance the efficiency of lentiviral vectors in gene therapy applications.[1]
This application note provides a detailed protocol for the use of Tofacitinib to improve lentiviral transduction efficiency in primary cells.
Principle of Action: Overcoming Innate Immune Barriers
Upon entry into a host cell, lentiviral components can be recognized by cellular sensors, leading to the production of type I interferons (IFNs). These IFNs then signal in an autocrine or paracrine manner through the IFN-α/β receptor (IFNAR), which is associated with JAK1 and TYK2 kinases. This binding activates the kinases, which in turn phosphorylate STAT1 and STAT2. The phosphorylated STATs dimerize, associate with IRF9 to form the ISGF3 complex, and translocate to the nucleus. In the nucleus, ISGF3 binds to interferon-stimulated response elements (ISREs) in the promoter regions of hundreds of ISGs, activating their transcription. The protein products of these ISGs act to inhibit various stages of the viral life cycle.
Tofacitinib, by inhibiting JAK1 and JAK3, disrupts this signaling cascade. This prevents the phosphorylation and activation of STATs, thereby blocking the expression of antiviral ISGs and rendering the cell more susceptible to lentiviral transduction.
Experimental Protocols
This section provides a general protocol for enhancing lentiviral transduction of primary human cells (e.g., CD34+ HSCs or T cells) using Tofacitinib. Optimization of concentrations and incubation times for specific cell types and viral vectors is recommended.
Materials
-
Target cells (e.g., primary human CD34+ HSCs or T cells)
-
Complete cell culture medium appropriate for the target cells
-
Lentiviral vector stock (with known titer)
-
Tofacitinib (e.g., from a commercial supplier)
-
Dimethyl sulfoxide (B87167) (DMSO) for Tofacitinib stock solution preparation
-
Polybrene or other transduction enhancers (optional)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer for assessing transduction efficiency (if the vector expresses a fluorescent reporter)
-
Reagents for DNA extraction and qPCR for vector copy number (VCN) analysis
-
Reagents for cell viability assays (e.g., Trypan Blue, CellTiter-Glo®)
Tofacitinib Preparation
-
Stock Solution: Prepare a high-concentration stock solution of Tofacitinib in sterile DMSO. For example, a 10 mM stock solution.
-
Working Solutions: On the day of the experiment, dilute the Tofacitinib stock solution in complete cell culture medium to prepare working solutions. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level toxic to the cells (typically <0.1%).
Lentiviral Transduction Protocol with Tofacitinib
-
Cell Seeding: Seed target cells in a multi-well plate at a density appropriate for transduction. For suspension cells, a typical density is 0.5 x 10^6 to 2 x 10^6 cells/mL.
-
Tofacitinib Pre-incubation: Add Tofacitinib working solutions to the cell cultures at a range of final concentrations (e.g., 0 nM, 100 nM, 300 nM, 600 nM). Include a vehicle control (DMSO only) corresponding to the highest Tofacitinib concentration. Incubate the cells with Tofacitinib for 2-4 hours at 37°C and 5% CO2.
-
Lentiviral Transduction: Following the pre-incubation, add the lentiviral vector to the cell cultures at the desired multiplicity of infection (MOI). If using other transduction enhancers like Polybrene, add them at this step according to the manufacturer's protocol. Gently mix and incubate for 12-24 hours.
-
Washout: After the incubation period, centrifuge the cells to pellet them. Carefully aspirate the supernatant containing the virus and Tofacitinib.
-
Cell Culture: Wash the cell pellet with sterile PBS and resuspend the cells in fresh, pre-warmed complete culture medium without Tofacitinib or lentivirus.
-
Analysis: Culture the cells for an additional 48-72 hours to allow for transgene expression. Subsequently, analyze the cells for transduction efficiency, vector copy number, and cell viability.
Assessment of Transduction Efficiency
-
Flow Cytometry: If the lentiviral vector expresses a fluorescent reporter gene (e.g., GFP), determine the percentage of fluorescently-labeled cells using a flow cytometer.
-
Vector Copy Number (VCN) Analysis: Extract genomic DNA from the transduced cells and perform quantitative PCR (qPCR) to determine the average number of integrated viral vector copies per cell.
Data Presentation
The following tables are templates for organizing and presenting the quantitative data from experiments designed to optimize Tofacitinib-enhanced lentiviral transduction.
Table 1: Titration of Tofacitinib Concentration for Optimal Transduction Enhancement
| Tofacitinib Concentration (nM) | Transduction Efficiency (% GFP+ cells) | Vector Copy Number (VCN) | Cell Viability (%) |
| 0 (Vehicle Control) | |||
| 100 | |||
| 300 | |||
| 600 | |||
| 1000 |
Table 2: Effect of Tofacitinib Pre-incubation Time on Transduction Efficiency
| Pre-incubation Time with Tofacitinib (hours) | Transduction Efficiency (% GFP+ cells) | Vector Copy Number (VCN) | Cell Viability (%) |
| 0 | |||
| 1 | |||
| 2 | |||
| 4 | |||
| 6 |
Note: The optimal Tofacitinib concentration and pre-incubation time should be determined empirically for each cell type and lentiviral vector.
Discussion and Conclusion
The use of Tofacitinib to transiently suppress the innate immune response presents a promising strategy for enhancing the efficiency of lentiviral transduction, particularly in hard-to-transduce primary cells. The rationale is strongly supported by the known mechanism of Tofacitinib as a JAK inhibitor and recent findings demonstrating the pro-viral effects of this class of drugs.[1] By blocking the JAK-STAT pathway, Tofacitinib can prevent the expression of antiviral interferon-stimulated genes, thereby creating a more favorable intracellular environment for the lentiviral vector to complete its life cycle.
The provided protocol offers a starting point for researchers to explore the potential of Tofacitinib in their specific gene therapy applications. It is essential to perform careful dose-response and time-course experiments to determine the optimal conditions that maximize transduction efficiency while minimizing any potential off-target effects or cytotoxicity. While the data on this specific application is still emerging, the scientific premise is sound and warrants further investigation to improve the outcomes of lentiviral-based therapies. Researchers are encouraged to use the provided data table templates to systematically evaluate and report their findings, which will contribute to the collective understanding and refinement of this novel approach.
References
Application Notes and Protocols for Studying Th1 and Th17 Differentiation with Tofacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-helper (Th) cells play a critical role in orchestrating adaptive immune responses. Upon activation, naive CD4+ T cells differentiate into distinct subsets, each characterized by the expression of lineage-defining transcription factors and the secretion of specific cytokines. Th1 cells, driven by the transcription factor T-bet, are crucial for cell-mediated immunity against intracellular pathogens and produce interferon-gamma (IFN-γ). Th17 cells, on the other hand, are governed by the transcription factor RORγt and secrete interleukin-17 (IL-17), playing a key role in host defense against extracellular bacteria and fungi. However, dysregulation of Th1 and Th17 responses is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.
Tofacitinib (B832) is a potent, orally administered Janus kinase (JAK) inhibitor that preferentially inhibits JAK1 and JAK3, with functional inhibition of JAK2. By blocking the JAK-STAT signaling pathway, Tofacitinib effectively modulates the signaling of a wide range of cytokines that are critical for lymphocyte activation, proliferation, and function. This document provides detailed application notes and experimental protocols for researchers studying the impact of Tofacitinib on Th1 and Th17 differentiation in vitro.
Mechanism of Action: Tofacitinib in Th1 and Th17 Differentiation
The differentiation of naive CD4+ T cells into Th1 and Th17 lineages is dependent on specific cytokine signaling cascades that converge on the activation of distinct JAK-STAT pathways.
-
Th1 Differentiation: The hallmark cytokine for Th1 differentiation is Interleukin-12 (IL-12). IL-12 binds to its receptor, activating JAK2 and TYK2, which in turn phosphorylate and activate STAT4. Activated STAT4 promotes the expression of T-bet, the master regulator of Th1 cells, leading to the production of IFN-γ. IFN-γ itself signals through the JAK1/JAK2-STAT1 pathway, creating a positive feedback loop that further reinforces the Th1 phenotype.[1]
-
Th17 Differentiation: The differentiation of Th17 cells is initiated by a combination of Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines such as IL-6 and IL-23. IL-6 signaling via the JAK1/JAK2-STAT3 pathway is a critical initial step. IL-23, which is important for the expansion and stabilization of the Th17 phenotype, also signals through the JAK2/TYK2-STAT3 pathway. Activated STAT3 induces the expression of RORγt, the master transcription factor for Th17 cells, leading to the production of IL-17.
Tofacitinib, by inhibiting JAK1 and JAK3, and to a lesser extent JAK2, interferes with these critical signaling events. It potently blocks the phosphorylation of STAT1 and STAT3, thereby inhibiting the downstream signaling required for Th1 and Th17 differentiation, respectively.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of Tofacitinib on key parameters of Th1 and Th17 differentiation.
| Parameter | Cell Type | Cytokine Stimulus | Tofacitinib Concentration | Observed Effect | Reference |
| pSTAT1 Inhibition | Human CD4+ T cells | IFN-γ | Dose-dependent | Significant inhibition of pSTAT1.[3] | [3] |
| pSTAT3 Inhibition | Human CD4+ T cells | IL-6 | Dose-dependent | Inhibition of pSTAT3.[1] | [1] |
| IFN-γ Production | Human CD4+ T cells | - | Dose-dependent | Inhibition of IFN-γ production.[4] | [4] |
| IL-17 Production | Human CD4+ T cells | - | Dose-dependent | Inhibition of IL-17 production.[4] | [4] |
| pSTAT Inhibition (in vivo) | RA Patients' T cells | Endogenous cytokines | 5 mg BID | Ranged from 10% to 73% inhibition across different STATs.[2][5][6] | [2][5][6] |
| Tofacitinib Concentration | Inhibition of IFN-γ Production (%) | Inhibition of IL-17A Production (%) |
| 0.1 µM | Significant Inhibition | Partial Inhibition |
| 1 µM | Strong Inhibition | Significant Inhibition |
| 10 µM | Near Complete Inhibition | Strong Inhibition |
| 100 µM | Complete Inhibition | Near Complete Inhibition |
| Note: The percentages are derived from graphical data and represent an approximate dose-dependent trend. Actual values may vary based on experimental conditions.[7] |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Naive CD4+ T Cells into Th1 and Th17 Lineages with Tofacitinib Treatment
This protocol outlines the differentiation of isolated human naive CD4+ T cells into Th1 and Th17 subsets in the presence of varying concentrations of Tofacitinib.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Human anti-CD3 antibody (plate-bound)
-
Human anti-CD28 antibody (soluble)
-
Recombinant Human IL-12
-
Recombinant Human IL-2
-
Anti-Human IL-4 neutralizing antibody
-
Recombinant Human IL-6
-
Recombinant Human TGF-β1
-
Recombinant Human IL-23
-
Recombinant Human IL-1β
-
Anti-Human IFN-γ neutralizing antibody
-
Tofacitinib (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom culture plates
Procedure:
-
Isolation of Naive CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry (CD4+CD45RA+CCR7+).
-
-
Plate Coating:
-
Coat a 96-well flat-bottom plate with anti-CD3 antibody at a concentration of 5 µg/mL in sterile PBS.
-
Incubate the plate overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Culture and Differentiation:
-
Resuspend the purified naive CD4+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare the following differentiation cocktails in complete RPMI-1640 medium. The final volume in each well will be 200 µL.
-
Th1 Differentiation Cocktail:
-
Th17 Differentiation Cocktail:
-
-
Prepare serial dilutions of Tofacitinib (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) in the respective differentiation cocktails. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.
-
Add 100 µL of the appropriate differentiation cocktail containing Tofacitinib or vehicle control to the wells.
-
Incubate the plate for 5-7 days at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: Analysis of Th1 and Th17 Differentiation by Flow Cytometry
This protocol describes the intracellular staining of key transcription factors (T-bet and RORγt) and cytokines (IFN-γ and IL-17A) to assess the differentiation of Th1 and Th17 cells.
Materials:
-
Differentiated T cells from Protocol 1
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD4
-
Anti-Human T-bet
-
Anti-Human RORγt
-
Anti-Human IFN-γ
-
Anti-Human IL-17A
-
Isotype control antibodies
-
-
FACS tubes
-
Flow cytometer
Procedure:
-
Restimulation for Cytokine Detection:
-
For intracellular cytokine staining, restimulate the differentiated T cells for the last 4-6 hours of culture.
-
Add PMA (50 ng/mL), Ionomycin (500 ng/mL), and Brefeldin A (10 µg/mL) to each well.[10]
-
Incubate for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Harvest the cells from the culture plate and transfer to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in 100 µL of staining buffer and add the anti-CD4 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of Permeabilization/Wash Buffer.
-
Add the fluorochrome-conjugated antibodies for T-bet, RORγt, IFN-γ, IL-17A, or their respective isotype controls.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on CD4+ T cells and then assess the percentage of cells expressing T-bet and IFN-γ (Th1) or RORγt and IL-17A (Th17).
-
Protocol 3: Quantification of Secreted Cytokines by ELISA
This protocol details the measurement of IFN-γ and IL-17A in the culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Culture supernatants from Protocol 1
-
Human IFN-γ ELISA Kit
-
Human IL-17A ELISA Kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the culture period (before restimulation for flow cytometry), centrifuge the culture plates at 400 x g for 5 minutes.
-
Carefully collect the supernatants without disturbing the cell pellet and store at -80°C until use.
-
-
ELISA Assay:
-
Perform the ELISA for IFN-γ and IL-17A according to the manufacturer's instructions provided with the specific kits.
-
Briefly, this typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (culture supernatants).
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of IFN-γ and IL-17A in the samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathways
Caption: Tofacitinib inhibits JAK1/2, blocking STAT phosphorylation in Th1/Th17 pathways.
Experimental Workflow
Caption: Workflow for studying Tofacitinib's effect on Th1/Th17 differentiation.
References
- 1. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The JAK inhibitor tofacitinib regulates synovitis through inhibition of interferon-γ and interleukin-17 production by human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. antbioinc.com [antbioinc.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. Video: Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes [jove.com]
Tofacitinib Application in Celiac Disease Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiac disease is an immune-mediated inflammatory disorder of the small intestine triggered by dietary gluten in genetically susceptible individuals. The pro-inflammatory cytokine Interleukin-15 (IL-15) is a key driver of the tissue-destructive pathology in celiac disease, making it a valuable therapeutic target.[1][2] Tofacitinib (B832), a pan-Janus kinase (JAK) inhibitor, effectively abrogates IL-15 signaling and has shown efficacy in preclinical models that mimic celiac disease manifestations.[1][2] This document provides detailed application notes and protocols for the use of tofacitinib in a relevant celiac disease research model.
Featured Research Model: T3b-hIL-15 Transgenic Mouse
The T3b-hIL-15 transgenic (Tg) mouse model is a valuable tool for studying celiac disease pathology. These mice overexpress human IL-15 specifically in enterocytes, recapitulating many key features of the human disease, including:
-
Villous atrophy and severe duodeno-jejunal inflammation.[3]
-
Extensive infiltration of activated NK-like CD8+ T cells in the intestinal mucosa.[1][3]
-
Presence of autoantibodies, including those against tissue transglutaminase 2.[1]
-
Both T and B cell-mediated pathological effects characteristic of celiac disease.[1]
It is important to note that this model does not exhibit gluten sensitivity but displays IL-15-driven intestinal pathology, making it particularly useful for evaluating therapies targeting the IL-15 signaling pathway.[4]
Tofacitinib's Mechanism of Action in the IL-15 Pathway
Tofacitinib is a small molecule inhibitor of Janus kinases (JAKs). The binding of IL-15 to its receptor complex activates JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducers and Activators of Transcription (STATs).[4] Activated STATs then translocate to the nucleus to regulate gene expression, promoting inflammation and lymphocyte proliferation. Tofacitinib blocks the phosphorylation and activation of STATs by inhibiting JAK1 and JAK3, thereby disrupting the downstream signaling cascade of IL-15.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a 42-day course of tofacitinib treatment (30 mg/kg/day) in the T3b-hIL-15 Tg mouse model.[4]
Table 1: Effect of Tofacitinib on Peripheral Blood T-Lymphocyte Subsets
| Cell Population | Sham-Treated T3b-hIL-15 Tg | Tofacitinib-Treated T3b-hIL-15 Tg | Wild Type Control |
| CD4+ T Cells (%) | Dramatically Reduced | Restored to Normal Levels | Normal Levels |
| CD8+ T Cells (%) | Markedly Expanded | Reduced to Normal Levels | Normal Levels |
| CD8+NKG2D+ T Cells (%) | Significantly Increased | Ablated | Low Levels |
Table 2: Effect of Tofacitinib on Intraepithelial T-Lymphocytes (IELs)
| Cell Population | Sham-Treated T3b-hIL-15 Tg | Tofacitinib-Treated T3b-hIL-15 Tg | Wild Type Control |
| CD3+ T Cell Infiltration | Extensive | Markedly Reduced | Minimal |
| CD8+NKG2D+ IELs (%) | Significantly Increased | Ablated | Low Levels |
Table 3: Histological and Systemic Effects of Tofacitinib Treatment
| Parameter | Sham-Treated T3b-hIL-15 Tg | Tofacitinib-Treated T3b-hIL-15 Tg |
| Intestinal Villous Architecture | Profound blunting and atrophy | Lasting reversal to normal architecture |
| Visceral Adiposity | Normal | Increased omental fat accumulation |
Experimental Protocols
Protocol 1: Tofacitinib Preparation and In Vivo Administration
Objective: To prepare and administer tofacitinib to T3b-hIL-15 Tg mice using osmotic pumps for continuous delivery.
Materials:
-
Tofacitinib (e.g., from LC Laboratories)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol (PEG) 300, sterile
-
Sterile water
-
ALZET mini osmotic pumps (Model 2006)
-
4-month-old female T3b-hIL-15 Tg mice
Procedure:
-
Tofacitinib Solution Preparation:
-
Dissolve tofacitinib in a sterile vehicle solution consisting of 50% DMSO, 10% PEG 300, and 40% water.[4]
-
The final concentration should be calculated based on the pump's flow rate and the desired dosage of 30 mg/kg/day.
-
-
Osmotic Pump Loading:
-
Following the manufacturer's instructions, fill the ALZET mini osmotic pumps with the prepared tofacitinib solution.
-
-
Surgical Implantation:
-
Anesthetize the 4-month-old female T3b-hIL-15 Tg mice.
-
Make a small incision and subcutaneously implant the loaded osmotic pumps dorsally between the scapulae.[4]
-
Suture the incision and monitor the mice for post-operative recovery.
-
-
Treatment Duration:
-
The pumps will deliver the tofacitinib solution continuously for 42 days (6 weeks).[4]
-
House the mice under standard conditions for the duration of the experiment.
-
A sham-treated control group should be implanted with pumps containing the vehicle solution only.
-
Protocol 2: Lymphocyte Isolation and Flow Cytometry
Objective: To isolate lymphocytes from peripheral blood and the small intestine for phenotypic analysis by flow cytometry.
Materials:
-
Ficoll density gradient medium
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-NKG2D)
-
Flow cytometer (e.g., BD FACSCanto II)
-
Flow cytometry analysis software (e.g., FlowJo)
Procedure:
-
Peripheral Blood Lymphocyte Isolation:
-
Collect blood from the retro-orbital plexus of living mice at various time points or via cardiac puncture from euthanized mice.
-
Isolate lymphocytes using Ficoll density gradient centrifugation according to standard protocols.
-
-
Intraepithelial Lymphocyte (IEL) Isolation:
-
Euthanize mice and harvest the small intestine.
-
Isolate IELs from the intestinal epithelium using established protocols, which typically involve mechanical disruption and density gradient centrifugation.
-
-
Flow Cytometric Staining:
-
Resuspend isolated lymphocytes in staining buffer (e.g., PBS with 2% FBS).
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, NKG2D) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software. Gate on the CD3+ population to analyze T cell subsets (CD4+ and CD8+). Further, gate on the CD8+ population to quantify NKG2D expression.[4]
-
Protocol 3: Immunohistochemistry for CD3+ T Cell Infiltration
Objective: To assess the infiltration of CD3+ T cells in the small intestinal tissue.
Materials:
-
4% paraformaldehyde (PFA)
-
Paraffin
-
Microtome
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Primary antibody: Rabbit polyclonal anti-CD3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Tissue Preparation:
-
Staining:
-
Deparaffinize the tissue sections using xylene and rehydrate through a graded ethanol series.[4]
-
Perform antigen retrieval according to standard protocols.
-
Incubate the sections with a rabbit polyclonal antibody against CD3.[4]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear with xylene, and mount with a coverslip.
-
Examine the slides under a microscope to evaluate the degree of CD3+ T cell infiltration in the intestinal epithelium and lamina propria.
-
Potential Side Effects and Considerations
A notable side effect observed in the T3b-hIL-15 Tg mice treated with tofacitinib was the development of visceral adiposity, characterized by the accumulation of omental fat.[2] This underscores the importance of continued evaluation of the drug's impact on lipid metabolism in future studies.[2] Researchers should monitor for this and other potential off-target effects during their experiments.
Conclusion
Tofacitinib demonstrates significant efficacy in reversing the pathological manifestations in the IL-15-driven T3b-hIL-15 Tg mouse model, highlighting its potential as a therapeutic modality for refractory celiac disease.[2] The protocols and data presented here provide a framework for researchers to utilize this model and compound to further investigate the mechanisms of celiac disease and explore novel therapeutic strategies.
References
- 1. Transgenic mice that overexpress human IL-15 in enterocytes recapitulate both B and T cell-mediated pathologic manifestations of celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tofacitinib, a janus kinase inhibitor demonstrates efficacy in an IL-15 transgenic mouse model that recapitulates pathologic manifestations of celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Tofacitinib, a janus kinase inhibitor demonstrates efficacy in an IL-15 transgenic mouse model that recapitulates pathologic manifestations of celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of tofacitinib on lymphocytes in rheumatoid arthritis: relation to efficacy and infectious adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Tofacitinib Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Tofacitinib concentration for in vitro experiments. Below you will find troubleshooting advice and frequently asked questions in a structured Q&A format, detailed experimental protocols, and quantitative data summaries to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for Tofacitinib in in vitro experiments?
A1: The effective concentration of Tofacitinib in vitro is highly dependent on the cell type and the specific endpoint being measured. A general starting range for most cell-based assays is between 5 nM and 500 nM.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) up to a higher concentration (e.g., 10 µM) to determine the optimal concentration for your specific experimental setup.[2]
Q2: I am not observing the expected inhibitory effect of Tofacitinib on my target pathway. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Tofacitinib Preparation and Storage: Ensure your Tofacitinib stock solution is prepared and stored correctly. Tofacitinib is typically dissolved in DMSO to create a high-concentration stock (e.g., 50 mM) and stored at -20°C.[3] It is poorly soluble in water.[1] For working solutions, further dilute the stock in your complete cell culture medium.[3] Avoid multiple freeze-thaw cycles of the stock solution.[1]
-
Vehicle Control: Include a vehicle control (DMSO at the same final concentration as the highest Tofacitinib treatment) in your experiments to rule out any effects of the solvent on your cells.[3]
-
Cell Health and Confluency: Ensure your cells are healthy and in the exponential growth phase. Cell stress or over-confluency can alter signaling pathways and drug responses.
-
Cytokine Stimulation: The timing and concentration of cytokine stimulation are critical for observing Tofacitinib's inhibitory effects. Pre-incubate your cells with Tofacitinib for 1-2 hours before adding the cytokine to allow for target engagement.[2] The cytokine concentration should be sufficient to induce a robust and measurable downstream signaling event (e.g., STAT phosphorylation).
-
Assay Sensitivity: The assay you are using to measure the downstream effect might not be sensitive enough. Consider using a more sensitive method, such as a luciferase reporter assay or flow cytometry-based phospho-STAT analysis.[2]
Q3: I am observing significant cytotoxicity at concentrations where I expect to see specific pathway inhibition. How can I mitigate this?
A3: Tofacitinib can exhibit cytotoxic effects at higher concentrations, particularly with longer incubation times.[3][4]
-
Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal window where you observe pathway inhibition with minimal impact on cell viability. Cytotoxic effects have been observed starting at 100 nM in some fibroblast cell lines.[3][4]
-
Cell Viability Assay: Always run a parallel cell viability assay (e.g., MTT, MTS, or CCK-8) to assess the cytotoxic effects of Tofacitinib at the concentrations you are testing.[2][3]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to Tofacitinib. For example, in IEC-6 cells, decreased viability was noted at 48 and 72 hours with concentrations of 50, 100, and 200 nM, while no significant effect was seen at 24 hours.[3]
Q4: How does the choice of cytokine affect the experimental outcome?
A4: The choice of cytokine is critical as it determines which specific JAK-STAT pathway is activated. Tofacitinib has varying potencies against different JAK kinases. It potently inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[5][6]
-
JAK1/JAK3 Dependent Pathways: Cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which signal through the common gamma chain (γc) and utilize JAK1 and JAK3, are strongly inhibited by Tofacitinib.[3][6]
-
JAK1/JAK2 Dependent Pathways: Cytokines like IL-6 (activates pSTAT3) and IFN-γ (activates pSTAT1) are also inhibited, but the potency may differ.[2]
-
Refer to the literature: Choose a cytokine that is relevant to your biological question and for which the signaling pathway is well-characterized in your cell model.
Quantitative Data Summary
The following tables summarize key quantitative data for Tofacitinib from various in vitro studies.
Table 1: Tofacitinib IC50 Values in Cell-Free and Cellular Assays
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Cell-free | 6.1 | [3] |
| JAK2 | Cell-free | 12 | [3] |
| JAK3 | Cell-free | 8.0 | [3] |
| Tyk2 | Cell-free | 176 | [3] |
| JAK2 (in TF1 cells) | Cellular | 32.10 | [3] |
Table 2: Dose-Dependent Effects of Tofacitinib on Cell Viability and Cytokine Production
| Cell Line/Type | Assay | Tofacitinib Concentration | Effect | Reference |
| SW1353 (chondrosarcoma) | Cell Viability (CCK-8) | 25, 50, 100 nM | Attenuated IL-1β-induced decrease in viability | [3][7] |
| IEC-6 (rat intestinal epithelial) | Cell Viability (CCK-8) | 50, 100, 200 nM | No significant effect at 24h; decreased viability at 48h and 72h | [3][8] |
| Human CD4+ T cells | IL-17A and TNF-α Production (ELISA) | 1000 nM | Significant reduction in IL-17A and TNF-α secretion | [3] |
| Human PBMC and RA synoviocytes co-culture | Cytokine Production (ELISA) | 0.1, 1, 10, 100 µM | Dose-dependent inhibition of IFNγ, TNF, IL-17A, IL-6, IL-1β, and IL-8 | [3] |
| Fibroblast cell lines (skin and hepatic) | Cell Viability | 25, 50, 100, 200, 400, 800 nM | Cytotoxic effect starting at 100 nM | [3][4] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using CCK-8 Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Tofacitinib Preparation: Prepare a stock solution of Tofacitinib in DMSO (e.g., 50 mM).[3] Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 50, 100, 200 nM). Include a vehicle control (DMSO at the same final concentration as the highest Tofacitinib treatment).[3]
-
Treatment: After 24 hours of incubation, replace the medium in each well with 100 µL of medium containing the appropriate concentration of Tofacitinib or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[3]
-
CCK-8 Assay: At each time point, add 10 µL of CCK-8 solution to each well.[3]
-
Incubation with Reagent: Incubate the plate for 2 hours at 37°C.[3]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.[3]
Protocol 2: STAT Phosphorylation Assay by Western Blot
This protocol outlines the general steps to assess the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation.
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For cytokine stimulation experiments, serum-starve the cells overnight to reduce basal signaling.[3]
-
Compound Incubation: Pre-incubate cells with a serial dilution of Tofacitinib (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.[2]
-
Cytokine Stimulation: Add the specific cytokine to induce STAT phosphorylation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3). A short stimulation time (e.g., 15-30 minutes) is typically sufficient.[2][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[3]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated STAT protein (e.g., anti-pSTAT3) and total STAT protein overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: A typical workflow for in vitro experiments with Tofacitinib.
Caption: A logical approach to troubleshooting Tofacitinib experiments.
References
- 1. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tofacitinib protects intestinal epithelial cells against oxygen-glucose deprivation/reoxygenation injury by inhibiting the JAK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib in DMSO: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals utilizing tofacitinib (B832), ensuring the integrity of experimental results begins with the proper preparation and storage of stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for tofacitinib; however, understanding its solubility limits and stability in this solvent is critical to avoid experimental artifacts. This guide provides a comprehensive overview of tofacitinib's behavior in DMSO, including troubleshooting advice and frequently asked questions.
Quick Reference Data
For your convenience, the following tables summarize the key quantitative data regarding the solubility and stability of tofacitinib and its citrate (B86180) salt in DMSO.
Table 1: Solubility of Tofacitinib in DMSO
| Compound Form | Reported Solubility in DMSO | Source |
| Tofacitinib | Up to 100 mg/mL | [1][2] |
| Tofacitinib | 125 mg/mL (may require ultrasonication) | [3] |
| Tofacitinib Citrate | Freely soluble | [4] |
| Tofacitinib Citrate | Approximately 10 mg/mL | [5] |
| Tofacitinib Citrate | >10 mM | [6] |
| Tofacitinib Citrate | 28.57 mg/mL (may require ultrasonication) | [7] |
Table 2: Stability and Storage of Tofacitinib in DMSO
| Compound Form | Storage Temperature | Duration | Stability Notes | Source |
| Tofacitinib | -20°C | Up to 3 months | Avoid freeze/thaw cycles. | [1][2] |
| Tofacitinib | -80°C | Up to 2 years | In solvent. | [3] |
| Tofacitinib | -20°C | Up to 1 year | In solvent. | [3] |
| Tofacitinib Citrate | -20°C | Several months | Stock solution. | [6] |
| Tofacitinib Citrate | Not specified | 7 days at 60°C | Showed 4.17% total degradation products in DMSO alone. Degradation was suppressed by the addition of propylene (B89431) glycol, ethanol (B145695), or isopropyl alcohol. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Tofacitinib Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of tofacitinib in DMSO.
Protocol 2: Assessment of Tofacitinib Solubility in DMSO
This protocol describes a method to experimentally determine the solubility of tofacitinib in DMSO.
-
Preparation of Supersaturated Solution: Add an excess amount of tofacitinib powder to a known volume of DMSO in a vial.
-
Equilibration: Tightly cap the vial and agitate it at a constant temperature (e.g., room temperature) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of tofacitinib in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the original concentration in the DMSO supernatant to determine the solubility.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling of tofacitinib solutions in DMSO.
Q1: My tofacitinib solution in DMSO appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur for several reasons:
-
Concentration Exceeds Solubility: You may have prepared a solution that is above the solubility limit of tofacitinib in DMSO at the current temperature. Refer to Table 1 for solubility data.
-
Low Temperature: The solubility of most compounds decreases at lower temperatures. If you have stored your stock solution at a low temperature, allow it to warm to room temperature and vortex or sonicate to redissolve the compound.
-
Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly reduce the solubility of tofacitinib.[4] Use anhydrous DMSO and keep containers tightly sealed.
Q2: I am concerned about the stability of my tofacitinib stock solution. How can I minimize degradation?
A2: Tofacitinib can degrade in DMSO, particularly at elevated temperatures.[4] To minimize degradation:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.[1][2][3]
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: While not explicitly stated for DMSO solutions in the provided results, it is a general good practice to protect solutions from light.
-
Consider Co-solvents: For certain applications, the addition of co-solvents like propylene glycol or ethanol has been shown to suppress degradation in DMSO.[4]
Q3: How long can I store my tofacitinib stock solution in DMSO at -20°C?
A3: Based on available data, solutions in DMSO may be stored at -20°C for up to 3 months.[1][2] For longer-term storage, -80°C is recommended.[3]
Q4: What is the best way to prepare aqueous working solutions from a DMSO stock?
A4: To prepare aqueous working solutions, it is recommended to first dissolve tofacitinib citrate in DMSO and then dilute this stock solution with the aqueous buffer of choice.[5] Be aware that tofacitinib is sparingly soluble in aqueous buffers, and the final concentration of DMSO should be kept low to avoid precipitation and potential effects on your experimental system.[5] It is not recommended to store the aqueous solution for more than one day.[5]
Q5: What are the signs of tofacitinib degradation?
A5: Degradation is typically not visible. The most reliable way to assess degradation is through analytical methods like HPLC, which can separate the parent compound from its degradation products.[4]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Tofacitinib | Cell Signaling Technology [cellsignal.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. WO2019152232A1 - Topical formulations comprising tofacitinib - Google Patents [patents.google.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. lifetechindia.com [lifetechindia.com]
Tofacitinib Technical Support Center: Investigating Potential Off-Target Effects
Welcome to the technical support center for researchers utilizing Tofacitinib (B832). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Tofacitinib?
Tofacitinib is an orally active, Type-1 Janus kinase (JAK) inhibitor.[1] It functions by competing with ATP for the binding site on JAK enzymes, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[2] This disruption of the JAK-STAT signaling pathway is central to its immunomodulatory effects.[3]
Q2: What is the on-target selectivity profile of Tofacitinib?
While initially developed as a selective JAK3 inhibitor, further studies have shown that Tofacitinib is a pan-JAK inhibitor with the highest potency for JAK1 and JAK3, and to a lesser extent, JAK2.[1][4] Its inhibitory activity against TYK2 is significantly lower.[1][5]
Q3: What are some known off-target kinases for Tofacitinib?
Computational and in-vitro studies have identified several potential off-target kinases for Tofacitinib. These include Serine/threonine-protein kinase N2 (PKN2) and Transient receptor potential cation channel subfamily M member 6 (TRPM6).[6] However, the clinical significance of these off-target interactions is still under investigation.[6]
Q4: Can Tofacitinib affect cellular processes other than the JAK-STAT pathway?
Yes, research suggests that Tofacitinib can have effects beyond the canonical JAK-STAT pathway. For instance, it has been shown to inhibit angiogenesis in experimental arthritis models.[7] Additionally, in some cell types, it can influence cell proliferation and collagen synthesis.[4]
Data Presentation: Kinase Inhibition Profile
The following tables summarize the inhibitory activity of Tofacitinib against on-target and potential off-target kinases.
Table 1: Inhibitory Activity of Tofacitinib against JAK Family Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| JAK1 | 1.7 - 3.7 | [1] |
| JAK2 | 1.8 - 4.1 | [1][8] |
| JAK3 | 0.75 - 1.6 | [1][8] |
| TYK2 | 16 - 34 | [1] |
IC50 values represent the concentration of Tofacitinib required to inhibit 50% of the kinase activity in biochemical assays. These values may vary depending on the specific experimental conditions.
Table 2: Examples of Off-Target Kinase Interactions for Tofacitinib
| Off-Target Kinase | Assay Type | Measured Value (nM) | Reference(s) |
| PKN2 | In vitro | - | [6] |
| TRPM6 | In vitro | - | [6] |
Further research is needed to fully characterize the inhibitory concentrations and clinical relevance of these off-target interactions.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tofacitinib against a specific kinase.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL bovine serum albumin.
-
Kinase Reaction: In a 96-well plate, combine the purified recombinant kinase (e.g., 2.5 ng/µL of JAK3), the kinase substrate (e.g., 2 ng/µL poly(Glu, Tyr)), and varying concentrations of Tofacitinib.
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 5 µM.
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each Tofacitinib concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
2. Cellular STAT Phosphorylation Analysis by Western Blot
Objective: To assess the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Serum-starve the cells overnight if performing cytokine stimulation. Pre-treat the cells with desired concentrations of Tofacitinib for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5), followed by an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.[2]
Troubleshooting Guide
Q: My in vitro (biochemical) IC50 value for Tofacitinib is much lower than my in-cell (cellular) IC50 value. Why is there a discrepancy?
A: This is a common observation. Several factors can contribute to this difference:
-
Cellular ATP Concentration: The ATP concentration in biochemical assays is typically in the micromolar range, while intracellular ATP concentrations are in the millimolar range. As Tofacitinib is an ATP-competitive inhibitor, the higher intracellular ATP concentration can lead to a rightward shift in the IC50 value in cellular assays.
-
Cellular Uptake and Efflux: The permeability of the cell membrane to Tofacitinib and the presence of active drug efflux pumps can reduce the intracellular concentration of the inhibitor available to bind to the target kinase.
-
Protein Binding: Tofacitinib may bind to other intracellular proteins or proteins in the cell culture medium, reducing its free concentration.
Q: I am observing unexpected changes in cell morphology or proliferation in my experiments with Tofacitinib, even in cell lines not thought to be dependent on JAK signaling. Could this be an off-target effect?
A: It is possible. While Tofacitinib is a potent JAK inhibitor, it can have off-target effects that may influence fundamental cellular processes.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: In parallel with your experimental cells, use a positive control cell line known to be responsive to JAK inhibition and perform a STAT phosphorylation assay to confirm that Tofacitinib is active at the concentrations used.
-
Dose-Response Analysis: Perform a careful dose-response analysis to see if the observed morphological or proliferative changes correlate with the concentration of Tofacitinib.
-
Consult Literature on Off-Targets: Review the literature for known off-target effects of Tofacitinib on kinases that might be involved in regulating cell morphology and proliferation.[4]
-
Consider a Different JAK Inhibitor: If the off-target effect is problematic, consider using a more selective JAK inhibitor as a control to see if the effect is specific to Tofacitinib.
-
Q: I am seeing variability in my results between different batches of Tofacitinib. What could be the cause?
A: Lot-to-lot variability of small molecule inhibitors can be a concern.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: If possible, obtain a certificate of analysis for each batch to confirm its identity and purity.
-
Prepare Fresh Stock Solutions: Always prepare fresh stock solutions from lyophilized powder for critical experiments. Avoid repeated freeze-thaw cycles of stock solutions.
-
Perform a Dose-Response Curve: For each new batch, perform a dose-response curve in a standard assay (e.g., an in vitro kinase assay) to confirm its potency relative to previous batches.
-
Visualizations
Caption: Tofacitinib inhibits JAK phosphorylation, blocking the downstream signaling cascade.
Caption: A generalized workflow for determining the IC50 of Tofacitinib.
References
- 1. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Long-term safety of tofacitinib up to 9.5 years: a comprehensive integrated analysis of the rheumatoid arthritis clinical development programme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Tofacitinib-Mediated Janus Kinase/Signal Transducers and Activators of the Transcription Signal Pathway Inhibition on Collagen Biosynthesis in Hepatic and Skin Fibroblast Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Tofacitinib-Induced Hyperlipidemia in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating tofacitinib-induced hyperlipidemia in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of tofacitinib-induced hyperlipidemia?
A1: Tofacitinib (B832), a Janus kinase (JAK) inhibitor, primarily targets JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] This inhibition modulates the signaling of various cytokines involved in inflammation and immune responses.[1][2][3] The exact mechanism for the resulting hyperlipidemia is not fully elucidated but is thought to be linked to the reduction of inflammation. Pro-inflammatory cytokines, such as IL-6, can suppress lipid levels by enhancing lipid catabolism.[4] By inhibiting the JAK/STAT pathway, tofacitinib blocks the signaling of these cytokines, which may lead to a decrease in cholesterol ester catabolism and a subsequent increase in circulating lipid levels.[4][5][6] In animal models, tofacitinib has been shown to increase the levels of cellular liver X receptor α (LXRα) and ATP-binding cassette transporter (ABCA1), which are involved in inducing lipid release and reverse cholesterol transport.[7][8]
Q2: What typical changes in the lipid profile are observed in animal models treated with tofacitinib?
A2: Animal models, much like human patients, exhibit dose-dependent increases in total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) following tofacitinib administration.[4][6][9] These effects generally appear within the first few weeks of treatment.[5][10] While LDL-C levels rise, the total cholesterol to HDL-C ratio often remains unchanged, and some studies report potentially beneficial changes in HDL function.[9][11] For instance, paraoxonase 1 activity, associated with HDL's antioxidant capacity, has been shown to increase.[11]
Q3: My animal model is not developing significant hyperlipidemia after tofacitinib administration. What are some potential troubleshooting steps?
A3: If you are not observing the expected lipid alterations, consider the following factors:
-
Animal Strain and Species: Different species (e.g., rats, rabbits, monkeys) and strains may have varied metabolic responses to tofacitinib.[3][7]
-
Dosage and Duration: Hyperlipidemia is a dose-dependent effect.[4][6] Ensure the dosage is sufficient and the treatment duration is long enough (typically several weeks) to induce metabolic changes.[5][10]
-
Underlying Inflammatory State: The "lipid paradox" in inflammatory conditions like rheumatoid arthritis means active inflammation can artificially lower lipid levels.[7][8] Tofacitinib's effect on lipids is more pronounced when it is actively reducing inflammation. If your animal model has low baseline inflammation, the lipid-modifying effects may be less apparent.
-
Diet: The diet of the animals can significantly impact baseline lipid levels and the response to drug administration. A high-fat diet can be used to create a hyperlipidemic baseline to study the drug's effects more clearly.[8]
-
Pharmacokinetics: In hyperlipidemic rats, the metabolism of tofacitinib can be slowed due to alterations in CYP enzymes (CYP3A1/2, CYP2C11) and P-glycoprotein (P-gp) expression, leading to higher plasma concentrations of the drug.[12][13][14] Factors affecting drug absorption and metabolism in your specific model could alter the effective dose.
Q4: How can tofacitinib-induced hyperlipidemia be managed or reversed in an experimental setting?
A4: Co-administration of lipid-lowering agents, particularly statins like atorvastatin (B1662188), has been shown to effectively and rapidly reverse tofacitinib-associated increases in total cholesterol, LDL-C, and triglycerides in both clinical studies and animal models.[15][16] In a study with rheumatoid arthritis patients, atorvastatin co-administration led to a significant reduction in LDL-C compared to placebo.[16] When planning such an experiment, it is crucial to consider potential drug-drug interactions. For example, simvastatin (B1681759) and lovastatin (B1675250) can inhibit the metabolism of tofacitinib in rats, leading to increased drug exposure.[17][18]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in lipid levels between animals | Genetic variability within the animal strain. Inconsistent diet or housing conditions. Variable induction of inflammation in the model. | Use a more genetically homogenous animal strain. Standardize diet, light cycles, and housing. Ensure consistent induction of the disease model. Increase sample size to improve statistical power. |
| Unexpected mortality in the tofacitinib group | Off-target toxicity. Excessive immunosuppression leading to infection.[19] Drug-drug interactions if co-administering other agents. | Review the dosage; consider a dose-ranging study. Monitor animals closely for signs of infection or distress. If using combination therapy, check for known pharmacokinetic interactions.[17][18] |
| Inconsistent pharmacokinetic (PK) data | Issues with blood sampling technique or timing. Pre-existing hyperlipidemia affecting drug metabolism.[12][13] Analytical errors during sample processing. | Standardize blood collection times and procedures.[12] Characterize baseline lipid status of animals before dosing. Validate the analytical method (e.g., HPLC) for quantifying tofacitinib in plasma.[12] |
| Lipid levels increase but atherogenic indices (e.g., TC/HDL ratio) do not worsen | This is an expected finding. Tofacitinib often raises both LDL-C and HDL-C.[9][11] | Report on individual lipid fractions as well as calculated ratios. Investigate functional markers of HDL and LDL, such as oxidized LDL or HDL-associated serum amyloid A, for a more nuanced assessment of cardiovascular risk.[11] |
Quantitative Data Summary
Table 1: Effect of Tofacitinib on Lipid Profile in Clinical Studies (Human Data for Reference)
| Lipid Parameter | Tofacitinib Dose (5 mg BID) | Tofacitinib Dose (10 mg BID) | Reference |
| HDL Cholesterol | +13.00 mg/dL | +15.21 mg/dL | [6] |
| LDL Cholesterol | +11.20 mg/dL | +15.42 mg/dL | [6] |
Data represents the weighted mean difference compared to placebo in rheumatoid arthritis patients.
Table 2: Pharmacokinetic Parameters of Tofacitinib in Control vs. Hyperlipidemic Rats
| Parameter | Control (CON) Rats | Poloxamer-407-Induced Hyperlipidemic (PHL) Rats | % Change | Reference |
| AUC₀₋∞ (ng·h/mL) - IV (10 mg/kg) | 1480 ± 261 | 2570 ± 540 | +73.5% | [12][14] |
| CLint (in vitro metabolism) | - | - | -38.6% in PHL | [13][14] |
| Plasma Protein Binding | 33.3 ± 6.05% | 59.2 ± 2.49% | Significantly Higher | [12] |
AUC₀₋∞: Area under the plasma concentration-time curve from zero to infinity. CLint: Intrinsic clearance. IV: Intravenous.
Table 3: Effect of Atorvastatin on Tofacitinib-Induced Lipid Changes (Human Data)
| Lipid Parameter | Tofacitinib + Placebo (Week 6 to 12) | Tofacitinib + Atorvastatin (Week 6 to 12) | Reference |
| LDL Cholesterol | +5.8% | -35.3% | [16] |
Data represents the least squares mean change.
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rats using Poloxamer 407
This protocol describes a common method for inducing a hyperlipidemic state in rats to study drug pharmacokinetics and metabolism.[12][13][14]
-
Animals: Use healthy male Sprague-Dawley rats (250 ± 20 g).[17] House animals under controlled conditions (20-25°C, 12-h light/dark cycle) with free access to standard chow and water.[17]
-
Induction: Prepare a solution of Poloxamer 407 (P-407) in cold, sterile 0.9% NaCl.
-
Administration: Administer a single intraperitoneal (IP) injection of P-407 at a dose sufficient to induce hyperlipidemia (e.g., 1.0 g/kg). Control animals receive an equivalent volume of the vehicle (0.9% NaCl).
-
Confirmation: Confirm the hyperlipidemic state by measuring plasma triglyceride and cholesterol concentrations 24-48 hours post-injection. Hyperlipidemia is typically characterized by triglyceride concentrations exceeding 160 mg/dL.[13]
Protocol 2: Tofacitinib Administration and Pharmacokinetic Study
This protocol details the administration of tofacitinib to control and hyperlipidemic rats for pharmacokinetic analysis.[12][13]
-
Drug Preparation: Dissolve tofacitinib in a suitable vehicle, such as 0.9% NaCl containing 0.5% β-cyclodextrin.[12]
-
Administration:
-
Blood Sampling:
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Quantification: Analyze tofacitinib concentrations in plasma using a validated HPLC method.[12]
-
Data Analysis: Calculate pharmacokinetic parameters (e.g., AUC, clearance, volume of distribution) using non-compartmental analysis.
Protocol 3: Co-administration of Tofacitinib and Statins
This protocol outlines a study to investigate the management of tofacitinib-induced hyperlipidemia with statins.[17][18]
-
Animal Groups: Randomly divide rats into three groups: Control (vehicle), Tofacitinib + Statin, and Tofacitinib + Vehicle.
-
Statin Pre-treatment: For 7 consecutive days, administer the statin (e.g., simvastatin, 20 mg/kg) or its vehicle (e.g., 0.5% CMC-Na) via oral gavage.[17]
-
Tofacitinib Administration: On day 8, administer the statin/vehicle again. Thirty minutes later, administer tofacitinib (e.g., 10 mg/kg) by oral gavage to all groups except the absolute control.[17]
-
Lipid Profile Analysis: Collect blood samples at baseline (Day 0) and after the treatment period (e.g., Day 8) to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Pharmacokinetic Analysis (Optional): Conduct a full pharmacokinetic study as described in Protocol 2 to assess the impact of the statin on tofacitinib exposure.
Visualizations
Caption: Tofacitinib's mechanism of action on lipid metabolism.
Caption: Experimental workflow for a tofacitinib hyperlipidemia study.
Caption: Logical flow of tofacitinib's effect on lipids.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Immunologic effects of chronic administration of tofacitinib, a Janus kinase inhibitor, in cynomolgus monkeys and rats - Comparison of juvenile and adult responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Lipids Alterations in Patients Under Systemic JAK Inhibitors Treatments in Dermatology: Clinical Aspects and Management [mdpi.com]
- 5. Potential Mechanisms Leading to the Abnormal Lipid Profile in Patients With Rheumatoid Arthritis Versus Healthy Volunteers and Reversal by Tofacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. Tofacitinib restores the inhibition of reverse cholesterol transport induced by inflammation: understanding the lipid paradox associated with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tofacitinib restores the inhibition of reverse cholesterol transport induced by inflammation: understanding the lipid paradox associated with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. drugs.com [drugs.com]
- 11. Effect of tofacitinib on lipid levels and lipid-related parameters in patients with moderate to severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Hyperlipidemia on the Pharmacokinetics of Tofacitinib, a JAK 1/3 Inhibitor, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Hyperlipidemia on the Pharmacokinetics of Tofacitinib, a JAK 1/3 Inhibitor, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 16. Open-label tofacitinib and double-blind atorvastatin in rheumatoid arthritis patients: a randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessments of CYP‐Inhibition‐Based Drug–Drug Interactions Between Tofacitinib and Lipid‐Lowering Agents in Rats Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Safety And Side Effects | XELJANZ® (tofacitinib) | Safety Info [xeljanz.com]
Technical Support Center: Mitigating Adverse Effects of Tofacitinib in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential adverse effects encountered during preclinical studies with Tofacitinib (B832). The information is intended to help researchers design and execute experiments that yield robust and reliable data while ensuring animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed adverse effects of Tofacitinib in preclinical animal models?
A1: Based on preclinical studies, the most frequently reported adverse effects of Tofacitinib include immunosuppression leading to an increased risk of infections, hematological changes such as anemia and neutropenia, and alterations in lipid metabolism (hyperlipidemia).[1][2][3][4] The extent of these effects is often dose-dependent.[5][6]
Q2: How does Tofacitinib cause immunosuppression?
A2: Tofacitinib is a Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3. This inhibition disrupts the signaling of several cytokines crucial for the proliferation and function of immune cells, including T-cells, B-cells, and Natural Killer (NK) cells.[7][8][9] This disruption of cytokine pathways leads to a broad immunosuppressive effect.
Q3: What is the mechanism behind Tofacitinib-induced anemia and neutropenia?
A3: The JAK-STAT signaling pathway is also involved in hematopoiesis. Inhibition of this pathway by Tofacitinib can interfere with the production and maturation of red and white blood cells in the bone marrow, potentially leading to anemia and neutropenia.[2][10]
Q4: Why does Tofacitinib cause hyperlipidemia?
A4: The precise mechanism is not fully elucidated in preclinical models, but it is thought to be related to the modulation of inflammatory pathways that also influence lipid metabolism.[11] Tofacitinib's effect on cytokine signaling may alter the expression of enzymes and proteins involved in lipid synthesis and clearance.
Troubleshooting Guides
Issue 1: Increased Incidence of Infections in Tofacitinib-Treated Animals
Symptoms: Animals may present with signs of infection such as lethargy, weight loss, ruffled fur, or specific signs related to the site of infection (e.g., respiratory distress, skin lesions).
Anticipated Cause: Tofacitinib-induced immunosuppression increases susceptibility to opportunistic pathogens.[1][6][12]
Mitigation Strategies & Experimental Protocols:
-
Prophylactic Antibiotics: While specific preclinical protocols for prophylactic antibiotic use with Tofacitinib are not well-documented, a general approach can be adapted from other immunosuppressive models.
-
Protocol: A broad-spectrum antibiotic, such as ciprofloxacin (B1669076), can be administered in drinking water or via oral gavage. A study in a rat model of reactive arthritis demonstrated that ciprofloxacin at 100 mg/kg/day completely prevented the development of the condition when started early after bacterial inoculation.[2] The appropriate antibiotic and dosage should be determined in consultation with a veterinarian and based on the specific pathogen profile of the animal facility.
-
-
Environmental Control: Maintain a specific-pathogen-free (SPF) environment to minimize exposure to opportunistic pathogens.
-
Health Monitoring: Implement a rigorous health monitoring schedule to detect early signs of infection. This should include daily observation and regular weight checks.
-
Timing of Tofacitinib Administration: In a mouse model of S. aureus toxic shock, the timing of Tofacitinib administration was critical. Pre-treatment before infection exacerbated septic arthritis, while treatment after the onset of symptoms attenuated sepsis and shock.[1][12] This suggests that for certain acute infection models, the timing of Tofacitinib administration relative to the infectious challenge is a key experimental variable.
Quantitative Data Summary: Tofacitinib and Infection Models
| Animal Model | Tofacitinib Dose | Outcome | Reference |
| Mouse (S. aureus toxic shock) | 15 mg/kg/day (s.c. pump) | Pre-treatment aggravated septic arthritis; late treatment attenuated sepsis and shock. | [1][12] |
| Mouse (Influenza virus infection) | 7.5 mg/kg (oral) | Protected 40% of infected mice. | [5] |
Issue 2: Hematological Abnormalities (Anemia, Neutropenia)
Symptoms: Not always clinically apparent. Anemia may lead to pallor of the mucous membranes and decreased activity. Neutropenia can predispose animals to infections.
Anticipated Cause: Inhibition of JAK-STAT signaling pathways involved in hematopoiesis.[2][10]
Mitigation Strategies & Experimental Protocols:
-
Dose Optimization: The hematological effects of Tofacitinib are often dose-dependent.[5][6] It is crucial to determine the minimum effective dose for the desired therapeutic effect to minimize hematological toxicity.[13]
-
Monitoring:
-
Protocol: Perform complete blood counts (CBCs) at baseline and at regular intervals throughout the study (e.g., weekly or bi-weekly). This will allow for the early detection of trends in hemoglobin, hematocrit, and neutrophil counts.
-
-
Supportive Care:
-
In cases of severe anemia, consultation with a veterinarian regarding potential supportive care measures is essential. While not specifically documented for Tofacitinib in preclinical studies, approaches used for other myelosuppressive agents, such as the administration of erythropoiesis-stimulating agents, could be considered on a case-by-case basis.
-
For severe neutropenia, in addition to heightened infection surveillance and potential prophylactic antibiotic use, the use of granulocyte colony-stimulating factor (G-CSF) could be explored, although specific preclinical data for Tofacitinib is lacking.
-
Quantitative Data Summary: Hematological Effects of Tofacitinib in Psoriasis Model (12 weeks)
| Parameter | Tofacitinib Dose | Observation | Reference |
| Hemoglobin | 2, 5, 15 mg twice daily | Dose-dependent decreases | [2] |
| Neutrophils | 2, 5, 15 mg twice daily | Dose-dependent decreases (transient) | [2] |
| Lymphocytes | 2, 5, 15 mg twice daily | Transient increases | [2] |
Issue 3: Hyperlipidemia
Symptoms: Not clinically apparent in animals. Detected through analysis of blood lipid profiles.
Anticipated Cause: Alteration of lipid metabolism secondary to the modulation of inflammatory pathways.[11]
Mitigation Strategies & Experimental Protocols:
-
Monitoring:
-
Protocol: Collect blood samples at baseline and at the end of the study (or at intermediate time points for longer studies) to measure total cholesterol, LDL, HDL, and triglycerides.
-
-
-
Proposed Preclinical Approach: Based on clinical findings, a study could be designed to co-administer a statin, such as atorvastatin, with Tofacitinib in a relevant animal model. The appropriate dose of the statin would need to be determined based on established preclinical pharmacokinetic and pharmacodynamic data for that specific statin in the chosen animal model.
-
Signaling Pathways and Experimental Workflows
Caption: Tofacitinib inhibits JAK, blocking cytokine signaling.
Caption: Workflow for mitigating Tofacitinib adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of tofacitinib, a Janus kinase inhibitor, on haematological parameters during 12 weeks of psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of haematological changes in tofacitinib-treated patients with rheumatoid arthritis across phase 3 and long-term extension studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Early Neutropenia, Clinical Response, and Serious Infection Events in Patients Receiving Tofacitinib for Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 5. journals.asm.org [journals.asm.org]
- 6. The infection risks of JAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib Suppresses Antibody Responses to Protein Therapeutics in Murine Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversibility of peripheral blood leukocyte phenotypic and functional changes after exposure to and withdrawal from tofacitinib, a Janus kinase inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulating role of the JAKs inhibitor tofacitinib in a mouse model of bleomycin-induced scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hematologic side effects of biologics and kinase inhibitors used in rheumatologic diseases: a review of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. Making sure you're not a bot! [gupea.ub.gu.se]
- 13. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofacitinib In Vitro Dose-Response Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting in vitro dose-response curve analysis of Tofacitinib (B832).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tofacitinib?
A1: Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes involved in signaling pathways that regulate immune and inflammatory responses.[1][2] It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[3] By blocking these enzymes, Tofacitinib disrupts the JAK-STAT signaling pathway, which is crucial for the action of many cytokines involved in autoimmune diseases.[3][4] This disruption prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), ultimately leading to a reduction in the transcription of pro-inflammatory genes.[3]
Q2: Which cell lines are suitable for in vitro Tofacitinib studies?
A2: The choice of cell line depends on the specific research question. For assessing the impact on immune cells, primary cells such as CD4+ T cells, CD14+ monocytes, and B cells isolated from peripheral blood are commonly used.[4][5] Cell lines like SW1353 (chondrosarcoma) have been used to study the effects on cartilage cells.[3] For hematological studies, erythroleukemia cell lines like TF-1 and HEL are relevant.[6]
Q3: What are typical IC50 values for Tofacitinib in vitro?
A3: The half-maximal inhibitory concentration (IC50) of Tofacitinib varies depending on the specific JAK isoform and the assay type (cell-free vs. cellular). The following table summarizes some reported IC50 values.
| Target | Assay Type | IC50 (nM) |
| JAK1 | Cell-free | 1.1 |
| JAK2 | Cell-free | 20 |
| JAK3 | Cell-free | 1.0 |
| TYK2 | Cell-free | 959 |
| JAK1 (in human cells) | Cellular | 11 |
| JAK2 (in human cells) | Cellular | 28 |
| JAK3 (in human cells) | Cellular | 2 |
Note: These values are approximate and can vary between different studies and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro Tofacitinib dose-response experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or weak dose-response observed | - Incorrect Tofacitinib concentration range- Poor cell health- Inappropriate assay endpoint or timing- Low cell permeability of the compound | - Perform a wider range of serial dilutions (e.g., from pM to µM).- Check cell viability before and during the experiment.- Optimize the assay duration and the endpoint measurement (e.g., time of cytokine stimulation).- Consider using cell lines with known good permeability or perform permeability assays. |
| Unexpected cell toxicity at low Tofacitinib concentrations | - Solvent (e.g., DMSO) toxicity- Contamination of cell culture- Off-target effects of Tofacitinib | - Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).- Regularly check for microbial contamination.- Perform counter-screening against a panel of other kinases to identify potential off-target activities. |
| Discrepancy between cell-free and cell-based assay results | - High intracellular ATP concentration competing with Tofacitinib- Cellular efflux pumps removing the compound- Compound instability in culture media | - Be aware that IC50 values in cellular assays are often higher than in cell-free assays due to ATP competition.- Test for the involvement of efflux pumps by using known inhibitors.- Assess the stability of Tofacitinib in your specific cell culture medium over the course of the experiment. |
Experimental Protocols
Protocol 1: In Vitro JAK Kinase Inhibition Assay
Objective: To determine the IC50 value of Tofacitinib against a specific JAK isoform in a cell-free system.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of recombinant human JAK enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ATP.
-
Tofacitinib Dilution: Prepare a serial dilution of Tofacitinib in the reaction buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, combine the JAK enzyme, peptide substrate, ATP, and varying concentrations of Tofacitinib.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each Tofacitinib concentration relative to the vehicle control. Plot the percentage of inhibition against the log of Tofacitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for STAT Phosphorylation
Objective: To assess the inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., primary T-cells) to the desired confluency.
-
Tofacitinib Pre-treatment: Pre-incubate the cells with various concentrations of Tofacitinib or vehicle control for a specified time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway (e.g., IL-2 or IL-6) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-STAT and total STAT. Normalize the p-STAT signal to the total STAT signal for each condition. Plot the normalized p-STAT levels against the Tofacitinib concentration to generate a dose-response curve and calculate the IC50.
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: General workflow for in vitro Tofacitinib dose-response analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Assessments of CYP‐Inhibition‐Based Drug–Drug Interactions Between Tofacitinib and Lipid‐Lowering Agents in Rats Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of tofacitinib treatment on human B-cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving Tofacitinib Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofacitinib (B832) in animal models. The information is designed to address specific issues encountered during experimental procedures, from formulation to in vivo administration and analysis.
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare Tofacitinib Citrate for standard oral administration in rodent models?
-
A1: Tofacitinib Citrate can be suspended in a vehicle such as 0.5% methylcellulose (B11928114) with 0.025% Tween 20 in water. It is critical to ensure a uniform and consistent suspension before each administration to guarantee accurate dosing.[1]
-
-
Q2: What are the key stability factors to consider when formulating Tofacitinib?
-
A2: Tofacitinib's stability is dependent on pH, ionic strength, and temperature.[2] For maximum stability in aqueous solutions, the pH should be maintained between 2.0 and 5.0.[2] Degradation follows apparent first-order kinetics and increases at higher pH values, temperatures, and ionic strengths.[2] Tofacitinib is unstable under basic hydrolysis conditions (e.g., 0.1 N NaOH) and shows some degradation under acidic hydrolysis (e.g., 0.1 N HCl) and oxidative stress.[3][4] It is relatively stable under neutral hydrolysis, dry heat, and photolytic stress.[3][4]
-
-
Q3: What is a common oral dosage range for Tofacitinib in mouse and rat models?
-
A3: Published studies frequently use oral doses ranging from 15 to 50 mg/kg/day.[1] For example, a daily oral gavage of 50 mg/kg was effective in a mouse model of psoriasis and arthritis, while 15 mg/kg (intraperitoneal) was used in a diabetic retinopathy model.[1][5] A dose-response study is highly recommended to determine the optimal dose for your specific animal model and experimental goals.
-
Pharmacokinetics and Bioavailability
-
Q4: Why is the oral bioavailability of Tofacitinib low in rats?
-
A4: The low oral bioavailability of Tofacitinib in rats (approximately 29.1% at a 10 mg/kg dose) is primarily due to significant intestinal first-pass metabolism.[6][7][8] Studies have shown that about 46.1% of an oral dose is metabolized by an intestinal first-pass effect, with an additional hepatic first-pass effect of around 21.3%.[6][8]
-
-
Q5: Does Tofacitinib exhibit dose-dependent pharmacokinetics?
-
A5: Yes, Tofacitinib shows dose-dependent pharmacokinetics in rats. At higher oral doses (e.g., 100 mg/kg), the dose-normalized area under the plasma concentration-time curve (AUC) is significantly increased, which may be due to the saturation of intestinal metabolism.[7][8] Similarly, at high intravenous doses (50 mg/kg), a higher dose-normalized AUC suggests saturation of hepatic metabolism.[6][7][8]
-
Advanced Delivery Strategies
-
Q6: What are the benefits of using nanoparticle-based delivery systems for Tofacitinib?
-
A6: Nanoparticle systems, such as those using Poly(lactic-co-glycolic acid) (PLGA), can provide localized drug delivery to inflamed tissues, such as the gut in inflammatory bowel disease (IBD) models.[9][10][11] This targeted approach aims to increase drug concentration at the site of action, thereby enhancing efficacy and reducing systemic side effects like immunosuppression.[11] In a mouse model of colitis, Tofacitinib-loaded PLGA nanoparticles significantly outperformed free Tofacitinib in reducing weight loss.[9][10][11]
-
-
Q7: Can Tofacitinib be delivered topically for skin conditions?
-
A7: Yes, topical delivery is a promising approach for inflammatory skin conditions like psoriasis and rheumatoid arthritis to minimize systemic adverse effects.[12][13] Various formulations, including gels, hyaluronic acid-coated proglycosomes, and keratinocyte-derived exosomes, have been developed to enhance skin permeation and local drug delivery.[12][13][14][15] For example, a 2% Tofacitinib ointment has shown therapeutic effects in clinical studies for psoriasis.[13]
-
Troubleshooting Guides
Issue 1: High Variability or Lack of Efficacy in Oral Dosing Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Formulation | Ensure Tofacitinib is a homogenous suspension before each gavage. Use a recommended vehicle like 0.5% methylcellulose with a surfactant (e.g., 0.025% Tween 20).[1] | An uneven suspension leads to inaccurate and inconsistent dosing between animals. |
| Inconsistent Gavage Technique | Standardize the oral gavage procedure across all personnel. Use flexible plastic gavage needles instead of rigid metal ones to minimize stress and injury.[16] | Improper technique can cause esophageal irritation, stress, or aspiration, affecting drug absorption and animal welfare.[16] |
| First-Pass Metabolism | Consider alternative delivery routes (e.g., intraperitoneal, subcutaneous) for initial efficacy studies to bypass extensive first-pass metabolism. | The significant intestinal and hepatic first-pass metabolism of Tofacitinib can lead to low and variable systemic exposure after oral administration.[6][8] |
| Saturated Metabolism | Be aware that high doses can saturate metabolic pathways, leading to non-linear increases in exposure.[7][8] Perform a dose-response study to find a dose on the linear portion of the pharmacokinetic curve. | This ensures that changes in efficacy are proportional to the dose administered. |
Issue 2: Adverse Events Observed in Animal Models
| Potential Cause | Troubleshooting Step | Rationale |
| On-Target Immunosuppression | Monitor animals for signs of infection. Reduce the dose if systemic immunosuppression is not the goal of the study. | Tofacitinib is a JAK inhibitor that can suppress the immune system, increasing the risk of infections.[17][18] |
| Gastrointestinal Irritation | Ensure the gavage technique is flawless and the vehicle is well-tolerated.[16] If GI issues persist, consider targeted delivery formulations (e.g., nanoparticles for IBD) to limit exposure to healthy GI tissue.[11] | Direct irritation from the formulation or improper gavage can cause local inflammation and distress.[16] |
| Behavioral Changes (e.g., Aggression) | Monitor for unexpected behavioral changes. If aggression is observed, particularly under stressful conditions, document it as a potential drug-related side effect. | Studies in mice have shown that Tofacitinib administration under stressful conditions can induce aggression.[19] |
| Off-Target Systemic Effects | Monitor for changes in blood lipids (hyperlipidemia) and blood counts (anemia, leukopenia).[18] | Tofacitinib can have systemic effects that should be monitored, especially in chronic studies.[18] |
Data Presentation: Pharmacokinetics & Efficacy
Table 1: Pharmacokinetic Parameters of Tofacitinib in Rats (Oral Administration)
| Dose (mg/kg) | AUC (μg·min/mL) | Cmax (ng/mL) | Tmax (min) | Bioavailability (F) | Animal Model | Reference |
|---|---|---|---|---|---|---|
| 10 | 1,320 ± 321 | 370 ± 103 | 22.1 ± 11.1 | 29.1% | Sprague-Dawley Rats | [7][8] |
| 20 | 2,750 ± 619 | 664 ± 192 | 22.5 ± 8.7 | N/A | Sprague-Dawley Rats | [7] |
| 20 | 4,140 ± 1,510 | 1,020 ± 299 | 15.0 ± 0.0 | 41.3% | Control Rats (for ARF study) | [20] |
| 50 | 10,100 ± 2,640 | 1,840 ± 439 | 26.7 ± 9.6 | N/A | Sprague-Dawley Rats | [7] |
| 100 | 33,600 ± 12,000 | 4,520 ± 1,510 | 36.4 ± 15.0 | N/A | Sprague-Dawley Rats | [7] |
Data are presented as mean ± standard deviation where available. N/A: Not available in the cited source.
Table 2: Efficacy of Advanced Tofacitinib Formulations in Animal Models
| Formulation | Animal Model | Key Efficacy Endpoint | Result | Reference |
|---|---|---|---|---|
| Tofacitinib-loaded PLGA Nanoparticles | DSS-induced Colitis (Mouse) | Body Weight Loss | Significantly outperformed free Tofacitinib in reducing weight loss. | [9][10] |
| Hyaluronic Acid-coated Proglycosomes (Topical) | CFA-induced Arthritis (Rat) | Paw Inflammation | Significant (P < 0.001) reduction in paw inflammation compared to conventional topical Tofacitinib. | [12] |
| Tofacitinib Topical Gel (1.5% Carbopol 980 P) | CFA-induced Arthritis (Rat) | Paw Volume | Successfully reduced inflammation induced by CFA over 21 days. | [13][21] |
| Keratinocyte Exosome-loaded Tofacitinib (Topical) | Imiquimod-induced Psoriasis (Mouse) | Gene Expression & Histopathology | Higher suppression of TNF-α, IL-23, IL-6; better therapeutic effect on macroscopic and histopathological symptoms compared to free Tofacitinib. |[14][15] |
Experimental Protocols
Protocol 1: Preparation of Tofacitinib Suspension for Oral Gavage
-
Objective: To prepare a 5 mg/mL suspension of Tofacitinib Citrate for oral administration.
-
Materials:
-
Tofacitinib Citrate powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Tween 20
-
Sterile water
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
-
Procedure:
-
Prepare the vehicle: Add 0.5 g of methylcellulose to 100 mL of sterile water and stir until fully dissolved. Add 25 µL of Tween 20 to the 100 mL solution (to make a 0.025% solution) and mix thoroughly.
-
Weigh the required amount of Tofacitinib Citrate. For a 10 mL batch of a 5 mg/mL suspension, weigh 50 mg of Tofacitinib Citrate.
-
Slowly add the Tofacitinib powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect for any clumps or undispersed powder.
-
Crucially, vortex or stir the suspension vigorously immediately before drawing each dose to ensure homogeneity.
-
Protocol 2: Preparation of Tofacitinib-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
-
Objective: To encapsulate Tofacitinib in PLGA nanoparticles for targeted delivery.[9][10][11]
-
Materials:
-
Tofacitinib Citrate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (B3395972) (organic solvent)
-
Polyvinyl alcohol (PVA) solution (aqueous phase stabilizer)
-
Deionized water
-
Rotary evaporator
-
Probe sonicator or homogenizer
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and Tofacitinib Citrate in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant, vigorous stirring. The rapid diffusion of acetone into the water causes the PLGA to precipitate, encapsulating the drug into nanoparticles.
-
Solvent Evaporation: Remove the acetone from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing free drug and excess PVA.
-
Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step 2-3 times.
-
Final Formulation: Resuspend the final purified nanoparticle pellet in a suitable buffer (e.g., PBS) for in vivo administration or lyophilize for long-term storage.
-
Characterization: Analyze the nanoparticles for size, zeta potential, drug loading efficiency, and release profile.
-
Visualizations: Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 6. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Pharmacokinetics of Tofacitinib in Rats: Influence of Hepatic and Intestinal First-Pass Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. basitresearchgroup.org [basitresearchgroup.org]
- 10. Dual action tofacitinib-loaded PLGA nanoparticles alleviate colitis in an IBD mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Hyaluronic acid-coated proglycosomes for topical delivery of tofacitinib in rheumatoid arthritis condition: Formulation design, in vitro, ex vivo characterization, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. Keratinocyte Exosomes for Topical Delivery of Tofacitinib in Treatment of Psoriasis: an In Vitro/ In Vivo Study in Animal Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Keratinocyte Exosomes for Topical Delivery of Tofacitinib in Treatment of Psoriasis: an In Vitro/ In Vivo Study in Animal Model of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Immunologic effects of chronic administration of tofacitinib, a Janus kinase inhibitor, in cynomolgus monkeys and rats - Comparison of juvenile and adult responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Aggression behaviour induced by oral administration of the Janus-kinase inhibitor tofacitinib, but not oclacitinib, under stressful conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Tofacitinib Treatment Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of Tofacitinib (B832). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns identified in long-term Tofacitinib treatment studies?
A1: Long-term Tofacitinib treatment studies have highlighted several key safety concerns. The most significant include an increased risk of Major Adverse Cardiovascular Events (MACE), malignancies (excluding non-melanoma skin cancer [NMSC]), serious infections, and herpes zoster (HZ).[1][2][3] Data from post-marketing safety trials, such as the ORAL Surveillance study, indicated that Tofacitinib carries a higher risk for MACE and malignancies compared to Tumor Necrosis Factor (TNF) inhibitors, particularly in patients aged 50 years or older with at least one additional cardiovascular risk factor.[1][2][4] Other adverse events of interest that are consistently monitored include venous thromboembolism (VTE), gastrointestinal perforations, and changes in laboratory parameters like lymphocyte counts and lipids.[5][6]
Q2: How does the long-term efficacy of Tofacitinib hold up, and what factors influence treatment discontinuation?
A2: Real-world data and long-term extension studies show that Tofacitinib maintains its effectiveness in treating rheumatoid arthritis (RA) over several years.[7][8] Significant reductions in disease activity scores are typically observed within the first 3 to 6 months and are sustained long-term.[7][9] However, drug survival can be influenced by previous treatments. Patients who are naive to biologic DMARDs (bDMARDs) tend to stay on Tofacitinib longer than those who have previously received at least one bDMARD.[7][9] Reasons for discontinuation include ineffectiveness and the occurrence of side effects.[9]
Q3: What is the impact of long-term Tofacitinib administration on lymphocyte counts?
A3: Tofacitinib treatment can affect lymphocyte counts. Studies have shown an initial increase in absolute lymphocyte counts (ALCs), which then gradually decline and stabilize around 48 months.[10] Specifically, CD4+ and CD8+ T cell counts may decrease over long-term treatment. A critical threshold to monitor is an ALC below 500 cells/mm³, as this has been associated with an increased risk of serious infections.[10] Importantly, these changes in lymphocyte counts have been observed to be reversible upon discontinuation of the treatment.[10]
Troubleshooting Guides & Experimental Protocols
Issue 1: Monitoring and Adjudicating Major Adverse Cardiovascular Events (MACE)
Q: How should our study protocol be designed to effectively monitor and adjudicate potential MACE in a long-term Tofacitinib trial?
A: Protocol for MACE Monitoring and Adjudication
-
Standardized Endpoint Definition: Define MACE consistently from the outset. A common composite endpoint (MACE-3) includes cardiovascular death, non-fatal myocardial infarction (MI), and non-fatal stroke.[4] Extended definitions (e.g., MACE-8) can also include all ischemic events and heart failure hospitalization.[4]
-
Systematic Data Collection: At each study visit, systematically collect information on potential cardiovascular events. Use a standardized case report form (CRF) to capture details of hospitalizations, emergency room visits, and relevant symptoms.
-
Source Document Verification: Obtain and review all relevant source documents for any potential MACE report. This includes hospital discharge summaries, physician notes, ECG reports, cardiac enzyme results, and imaging reports (e.g., CT, MRI).
-
Independent Adjudication Committee: Establish a Clinical Endpoint Committee (CEC) composed of independent cardiologists and neurologists who are blinded to the treatment allocation.
-
Adjudication Process:
-
All potential MACE events are submitted to the CEC.
-
At least two committee members independently review the case files.
-
If reviewers agree on the event classification, the adjudication is complete.
-
If there is a discrepancy, the case is reviewed by the full committee, and a consensus decision is reached.
-
-
Risk Factor Analysis: Throughout the study, collect data on baseline and evolving cardiovascular risk factors, such as smoking status, history of diabetes, and coronary artery disease, as these have been identified as predictive factors for MI in patients on Tofacitinib.[2]
Issue 2: Assessing Malignancy Risk in the Study Population
Q: What is a robust methodology for identifying and classifying malignancies in long-term Tofacitinib studies?
A: Methodology for Malignancy Assessment
-
Baseline Screening: Conduct a thorough baseline assessment for any history of malignancy. Patients with a recent history of cancer are often excluded from trials.
-
Ongoing Surveillance: Implement active surveillance for malignancies throughout the study. This includes clinical examinations and patient-reported symptoms at every visit. Any suspicious findings should trigger further investigation.
-
Event Reporting: All investigator-reported malignancies must be captured as adverse events of special interest.
-
Pathological Confirmation: Require pathological confirmation for all reported malignancies whenever possible. This involves obtaining and reviewing histology or cytology reports.
-
Classification: Classify malignancies using a standardized system, such as the Medical Dictionary for Regulatory Activities (MedDRA). It is crucial to distinguish between non-melanoma skin cancer (NMSC) and all other malignancies, as their incidence rates are often reported separately.[5][6] The most common malignancy (excluding NMSC) reported in some studies is lung cancer.[1]
-
Data Analysis: Calculate incidence rates (events per 100 patient-years) for malignancies. Compare rates between treatment arms using statistical methods like hazard ratios (HR) from Cox proportional hazards models.[1]
Data Presentation: Adverse Events of Special Interest
Table 1: Incidence Rates (IR) of Key Adverse Events in Long-Term Tofacitinib Studies (Rheumatoid Arthritis)
| Adverse Event | Integrated Analysis (up to 9.5 years)[5] | Integrated Analysis (up to 8.5 years)[6] | Real-World Data (Median 32.5 months)[9] | ORAL Surveillance Study (vs. TNFi)[1] |
| Exposure (Patient-Years) | 22,875 | 19,406 | ~303 | Not specified |
| Serious Adverse Events | 9.0 | 9.4 | 4.54 (All AEs) | Not specified |
| Serious Infections | 2.5 | 2.7 | Not specified | Not specified |
| Herpes Zoster (All) | 3.6 | 3.9 | 0.9 | Not specified |
| Malignancies (excl. NMSC) | 0.8 | 0.9 | 0.3 (BCC) | HR: 1.48 |
| NMSC | 0.6 | 0.6 | Not specified | Not specified |
| MACE | 0.4 | Not specified | 0.3 (MI) | HR: 1.33 |
| Venous Thromboembolism | 0.3 | Not specified | 0.6 (PE) | Not specified |
| GI Perforations | 0.1 | 0.1 | Not specified | Not specified |
IR = Incidence Rate per 100 patient-years. HR = Hazard Ratio. NMSC = Non-Melanoma Skin Cancer. MACE = Major Adverse Cardiovascular Events. MI = Myocardial Infarction. PE = Pulmonary Embolism. BCC = Basal Cell Carcinoma. TNFi = Tumor Necrosis Factor inhibitor.
Visualizations: Pathways and Workflows
Caption: Tofacitinib inhibits Janus Kinases (JAKs), blocking STAT phosphorylation.
Caption: Workflow for monitoring adverse events in long-term Tofacitinib studies.
Caption: Relationship between patient risk factors and Tofacitinib treatment challenges.
References
- 1. Tofacitinib May Increase Risk of Heart-related Problems, Cancer: FDA Alert | Docwire News [docwirenews.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Risk of extended major adverse cardiovascular event endpoints with tofacitinib versus TNF inhibitors in patients with rheumatoid arthritis: a post hoc analysis of a phase 3b/4 randomised safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rmdopen.bmj.com [rmdopen.bmj.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real‐world data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Efficacy and safety of tofacitinib in rheumatoid arthritis: Nine years of real-world data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Short‐, Mid‐, and Long‐Term Effects of Tofacitinib on Lymphocytes in Patients With Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib Degradation Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation profile of Tofacitinib (B832) under different pH conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of degradation data.
Troubleshooting and FAQs
This section addresses common issues encountered during the study of Tofacitinib's stability and degradation.
Frequently Asked Questions (FAQs)
-
What is the optimal pH for Tofacitinib stability? Tofacitinib exhibits maximum stability in acidic conditions, with an optimal pH range between 2.0 and 5.0.[1][2] Its stability decreases as the pH becomes more alkaline.
-
What type of kinetics does Tofacitinib degradation follow? The degradation of Tofacitinib in aqueous solutions follows apparent first-order kinetics.[1][2]
-
What are the primary factors influencing Tofacitinib degradation? The main factors affecting Tofacitinib's stability are pH, temperature, and ionic strength.[1][2] To enhance stability, it is recommended to use a low ionic strength and maintain low temperatures.[1][2]
-
What are the major degradation pathways for Tofacitinib under hydrolytic conditions? Tofacitinib is susceptible to hydrolysis under both acidic and basic conditions, primarily at the amide and cyano positions of the 3-oxopropanenitrile (B1221605) moiety.[3] Base-catalyzed hydrolysis is particularly significant.[1][2]
-
Are there any known major degradation products of Tofacitinib? Yes, under basic stress conditions, two major degradants have been identified: descyanoacetyl-Tofacitinib and another unknown peak.[4][5] Minor amounts of descyanoacetyl-Tofacitinib have also been observed under acidic stress.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in degradation results. | Inconsistent pH of buffer solutions. | Ensure accurate preparation and pH measurement of all buffers before use. Use a calibrated pH meter. |
| Fluctuation in temperature during the experiment. | Use a temperature-controlled incubator or water bath with consistent temperature monitoring. | |
| Inconsistent ionic strength of the solutions. | Prepare all solutions with a constant and controlled ionic strength, adjusting with an inert salt like NaCl if necessary.[1] | |
| Unexpectedly rapid or complete degradation. | Incorrect concentration of acid or base used for forced degradation. | Double-check the concentration of the stressor solution (e.g., NaOH, HCl). For highly sensitive compounds like Tofacitinib, a lower concentration and shorter exposure time may be necessary, especially under basic conditions.[4][5] |
| The analytical method is not stability-indicating. | Develop and validate a stability-indicating HPLC method capable of separating the intact drug from all potential degradation products.[6] | |
| Difficulty in identifying degradation products. | Insufficient concentration of degradants for characterization. | Concentrate the sample containing the degradation products. Employ sensitive analytical techniques such as LC-MS or NMR for structural elucidation. |
| Co-elution of degradation products with the parent drug or other impurities. | Optimize the chromatographic method by adjusting the mobile phase composition, pH, gradient, or column chemistry to achieve better resolution.[4] |
Quantitative Degradation Data
The following tables summarize the results from forced degradation studies of Tofacitinib under various pH and stress conditions.
Table 1: Forced Degradation of Tofacitinib under Acidic and Basic Conditions
| Stress Condition | Duration | Tofacitinib Remaining (%) | Major Degradation Products (% TDA) |
| 0.1 N HCl | 3 days | 98.9 | Descyanoacetyl-TOFT (0.8%) |
| 0.05 N NaOH | 10 minutes | 76.7 | Descyanoacetyl-TOFT (3.7%), Unknown (17.4%) |
%TDA = Percent of Total Detected Area Source:[4][5]
Table 2: Summary of Tofacitinib Stability under Different Stress Conditions
| Stress Condition | Observation |
| Acid Hydrolysis | Degradation observed, with the formation of descyanoacetyl-TOFT.[4][5] |
| Base Hydrolysis | Significant degradation, much faster than under acidic conditions.[4][5] Two major degradants formed.[4][5] |
| Oxidation (H₂O₂) | No major degradation detected.[4][5] |
| Thermal | No major degradation detected.[4][5] |
| Photolytic (UV/visible light) | No major degradation detected.[4][5] |
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation and stability studies on Tofacitinib.
1. Protocol for Forced Degradation Study
-
Objective: To investigate the degradation of Tofacitinib under acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Materials:
-
Tofacitinib Citrate standard
-
Sodium hydroxide (B78521) (NaOH), e.g., 0.05 N, 0.1 N or 1 M[4][5][7]
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic, Sodium 1-octanesulfonate monohydrate (for mobile phase)[4]
-
Water (Milli-Q or equivalent)
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Tofacitinib Citrate in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution (e.g., 0.1 N). Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 3 days).[4][5] After the incubation period, neutralize the solution with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution (e.g., 0.05 N). Due to rapid degradation, the exposure time should be short (e.g., 10 minutes) at room temperature.[4][5] Neutralize the solution with an equivalent amount of HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Place the solid drug substance or a solution in a temperature-controlled oven at a high temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose a solution of Tofacitinib to UV and visible light in a photostability chamber for a specified duration.[4][5] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
2. Stability-Indicating HPLC Method
-
Column: Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm[4][5]
-
Mobile Phase A: 2.72 g/L potassium phosphate monobasic and 1 g/L sodium 1-octanesulfonate monohydrate in water, pH adjusted to 5.5 with 1% potassium hydroxide solution.[4]
-
Mobile Phase B: 90% methanol and 10% acetonitrile.[4]
-
Gradient Program:
Time (min) % Solution A % Solution B 0 77 23 3 77 23 28 45 55 31 45 55 32 38 62 37 38 62 38 77 23 42 77 23 Source:[4]
Visualizations
Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib is an inhibitor of Janus kinases (JAKs), which are intracellular enzymes that play a crucial role in the signaling pathway of numerous cytokines and growth factors involved in inflammation and immune responses. By inhibiting JAKs, Tofacitinib modulates the signaling of these pro-inflammatory cytokines.
Caption: Tofacitinib inhibits JAK, blocking STAT phosphorylation and downstream gene transcription.
Experimental Workflow for pH-Dependent Degradation Study
The following diagram illustrates the typical workflow for assessing the degradation of Tofacitinib at various pH levels.
Caption: Workflow for studying Tofacitinib's pH-dependent degradation.
References
- 1. Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. emergingstandards.usp.org [emergingstandards.usp.org]
- 5. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. Chromatographic method for tofacitinib impurities and stability. [wisdomlib.org]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Tofacitinib and Lipid Metabolism in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of Tofacitinib on lipid metabolism in research animals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, presented in a question-and-answer format.
Issue 1: Unexpected or inconsistent changes in plasma lipid levels after Tofacitinib administration.
-
Question: We are administering Tofacitinib to our research animals, but the changes in plasma cholesterol and triglycerides are not consistent with published findings. What could be the cause?
-
Answer: Several factors can contribute to variability in lipid responses to Tofacitinib in animal models. Consider the following:
-
Animal Model and Baseline Lipid Profile: The underlying physiology of the animal model is crucial. For instance, in a rabbit model of chronic arthritis with a high-fat diet, Tofacitinib was shown to increase total cholesterol (TC) and LDL-cholesterol (LDL-C)[1]. Conversely, in apoE-/- mice, a model for atherosclerosis, Tofacitinib did not significantly alter plasma lipids but did reduce atherosclerotic plaque formation[2]. The baseline inflammatory state and lipid profile of your animals will significantly influence the outcome.
-
Pharmacokinetics in Hyperlipidemic Models: In rats with induced hyperlipidemia, the metabolism of Tofacitinib is slowed, leading to higher plasma concentrations of the drug[3][4]. This is due to decreased expression of metabolic enzymes like CYP3A1/2 and CYP2C11, and the transporter P-glycoprotein[3][4]. If your model involves hyperlipidemia, the pharmacokinetic profile of Tofacitinib may be altered, which could affect its efficacy and impact on lipid metabolism.
-
Dosage and Administration: Ensure the dosage and route of administration are consistent and appropriate for the animal model. In rabbits with chronic arthritis, Tofacitinib was administered at 10 mg·kg⁻¹·day⁻¹[1]. In apoE-/- mice, the dose was 10 mg kg⁻¹ day⁻¹ via intragastric administration[2]. In hyperlipidemic rats, intravenous (10 mg/kg) and oral (20 mg/kg) routes were used to study pharmacokinetics[3][4].
-
Dietary Factors: The composition of the animal's diet can have a profound impact on lipid metabolism. Ensure that the diet is standardized across all experimental groups.
-
Issue 2: Difficulty in interpreting changes in macrophage cholesterol metabolism in vitro.
-
Question: Our in vitro experiments with macrophages are showing conflicting results regarding cholesterol efflux and uptake after Tofacitinib treatment. How can we troubleshoot this?
-
Answer: In vitro studies on cultured human macrophages (THP-1) have shown that Tofacitinib can have a favorable impact on cholesterol metabolism by increasing cholesterol efflux and decreasing cholesterol uptake and synthesis[1][5][6]. If you are observing inconsistent results, consider these points:
-
Tofacitinib Concentration: The effects of Tofacitinib on macrophage cholesterol metabolism can be dose-dependent. One study found that Tofacitinib significantly increased cholesterol efflux to apoA-I and HDL at concentrations of 0.5, 1, and 2 µM[1]. Ensure your chosen concentrations are within a relevant range.
-
Cholesterol Donors and Acceptors: The type of cholesterol donors (e.g., normal vs. hypercholesterolemic serum) and acceptors (e.g., apoA-I, HDL) used in your assays can influence the results[1][5][6]. Standardize these reagents across experiments for consistency.
-
Cell Culture Conditions: Ensure consistent cell culture conditions, including cell density and passage number, as these can affect macrophage differentiation and function.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Tofacitinib affects lipid metabolism?
A1: Tofacitinib is a Janus kinase (JAK) inhibitor. The JAK-STAT signaling pathway is a key regulator of inflammatory responses, and chronic inflammation can alter lipid metabolism[1][7]. In inflammatory conditions like rheumatoid arthritis, there is often a "lipid paradox" where patients have lower circulating lipid levels despite an increased cardiovascular risk[1][8]. Tofacitinib, by inhibiting the JAK-STAT pathway, can reduce inflammation. This reduction in inflammation can, in turn, lead to a "normalization" of lipid profiles, often seen as an increase in total cholesterol, HDL-C, and LDL-C levels[1][8][9].
Q2: Does Tofacitinib directly affect enzymes involved in lipid metabolism?
A2: In vitro studies on human macrophages have shown that Tofacitinib can inhibit cholesterol biosynthesis[1][6]. There was a discrepancy noted between the inhibition of HMG-CoA reductase function and its gene expression, suggesting a post-transcriptional regulation by Tofacitinib[1]. Another study in hyperlipidemic rats noted that the induction of hyperlipidemia was associated with enhanced activity of HMG-CoA reductase[10].
Q3: What are the typical changes in lipid profiles observed in animal models treated with Tofacitinib?
A3: The changes in lipid profiles can vary depending on the animal model and the underlying disease state.
-
In a rabbit model of chronic arthritis fed a high-fat diet, Tofacitinib treatment led to an increase in the total cholesterol/HDL-C ratio, with tendencies for increased total cholesterol and LDL-C[1].
-
In hyperlipidemic rats , the focus of the study was on the pharmacokinetics of Tofacitinib, which was found to be altered by the hyperlipidemic state[3][4]. The study documented significantly higher total cholesterol, LDL cholesterol, and triglycerides in the hyperlipidemic rats compared to control rats[3].
-
In apoE-/- mice , an atherosclerosis model, Tofacitinib did not cause significant changes in plasma lipids but did reduce atherosclerotic lesions and macrophage accumulation in the plaques[2].
Q4: How does Tofacitinib impact macrophage function in the context of atherosclerosis?
A4: Tofacitinib has been shown to have anti-atherosclerotic effects in animal models. In apoE-/- mice, Tofacitinib attenuated atherosclerotic plaque lesions and reduced the macrophage content within the plaques[2]. It also promoted a shift from pro-inflammatory M1 macrophages to anti-inflammatory M2 macrophages[2]. Furthermore, Tofacitinib increased the expression of ATP-binding cassette transporter A1 (ABCA1), a key protein involved in cholesterol efflux from macrophages, which helps to reduce foam cell formation[2]. In vitro studies with human macrophages also support a favorable effect of Tofacitinib on cholesterol metabolism, with increased cholesterol efflux and reduced uptake[1][5][6].
Data Presentation
Table 1: Impact of Tofacitinib on Serum Lipid Profile in a Rabbit Model of Chronic Arthritis with High-Fat Diet
| Parameter | Control (HFD) | Chronic Arthritis (CA + HFD) | CA + HFD + Tofacitinib |
| Total Cholesterol (mg/dL) | 134.8 ± 20.4 | 93.3 ± 14.5 | 114.7 ± 15.6 |
| HDL-C (mg/dL) | 26.5 ± 3.9 | 21.8 ± 3.2 | 22.3 ± 2.1 |
| LDL-C (mg/dL) | 90.1 ± 18.5 | 56.4 ± 11.8 | 76.5 ± 14.2 |
| Triglycerides (mg/dL) | 88.5 ± 16.2 | 75.4 ± 12.9 | 79.8 ± 10.7 |
| TC/HDL-C Ratio | 5.4 ± 0.6 | 4.5 ± 0.6 | 5.4 ± 0.5* |
| Data are presented as mean ± SEM. *p < 0.05 compared to the CA + HFD group. Data adapted from[1]. |
Table 2: Baseline Serum Lipid Profile in a Poloxamer-407-Induced Hyperlipidemic Rat Model
| Parameter | Control Rats | Hyperlipidemic (PHL) Rats |
| Total Cholesterol (mg/dL) | 68.4 ± 12.3 | 503.2 ± 112.5 |
| LDL Cholesterol (mg/dL) | 12.1 ± 3.5 | 147.4 ± 45.1 |
| HDL Cholesterol (mg/dL) | 38.6 ± 7.2 | 42.1 ± 8.9 |
| Triglycerides (mg/dL) | 55.7 ± 11.8 | 5024.1 ± 1234.5* |
| Data are presented as mean ± SD. *p < 0.05 compared to the control group. This table shows the baseline lipid levels in the animal model used to study Tofacitinib pharmacokinetics. Data adapted from[3]. |
Experimental Protocols
1. Rabbit Model of Chronic Arthritis and Hyperlipidemia
-
Animal Model: New Zealand male white rabbits, 3 months of age[1].
-
Induction of Hyperlipidemia: Animals are fed a high-fat diet (HFD)[1].
-
Induction of Chronic Arthritis (CA): Rabbits are immunized and then receive intra-articular injections of ovalbumin to induce arthritis[1].
-
Tofacitinib Administration: Tofacitinib is administered at a dose of 10 mg·kg⁻¹·day⁻¹ for a specified period (e.g., 2 weeks)[1].
-
Lipid Analysis: Serum lipids (Total Cholesterol, HDL-C, LDL-C, Triglycerides) are measured from blood samples[1].
2. Poloxamer-407-Induced Hyperlipidemic Rat Model
-
Animal Model: Male Sprague-Dawley rats, 8 weeks of age[3].
-
Induction of Hyperlipidemia: A single intraperitoneal injection of Poloxamer 407 (P-407) is administered to induce hyperlipidemia[3].
-
Tofacitinib Administration: Tofacitinib is administered either intravenously (e.g., 10 mg/kg) or orally (e.g., 20 mg/kg) to study its pharmacokinetics[3][4].
-
Lipid Analysis: Plasma concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are determined[3].
3. In Vitro Macrophage Cholesterol Metabolism Assay
-
Cell Line: Cultured human macrophages, such as THP-1 cells[1][5][6].
-
Cholesterol Efflux Assay: Macrophages are loaded with labeled cholesterol (e.g., [³H]cholesterol) and then incubated with Tofacitinib at various concentrations. The medium containing cholesterol acceptors (e.g., apoA-I, HDL) is collected, and the amount of labeled cholesterol released from the cells is quantified[1][5][6].
-
Cholesterol Uptake Assay: Macrophages are treated with Tofacitinib and then incubated with cholesterol donors (e.g., normal or hypercholesterolemic serum). The cellular cholesterol content is then measured[1][5][6].
-
Cholesterol Synthesis Assay: Cells are incubated with a labeled precursor for cholesterol synthesis (e.g., [¹⁴C]acetate) in the presence of Tofacitinib. The incorporation of the label into newly synthesized cholesterol is then quantified[1][6].
Visualizations
Caption: Tofacitinib's Impact on Macrophage Lipid Metabolism via JAK-STAT Inhibition.
Caption: General Experimental Workflow for Studying Tofacitinib's Effects on Lipid Metabolism.
References
- 1. Effect of the JAK/STAT Inhibitor Tofacitinib on Macrophage Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tofacitinib ameliorates atherosclerosis and reduces foam cell formation in apoE deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the JAK/STAT Inhibitor Tofacitinib on Macrophage Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of One-Year Tofacitinib Therapy on Lipids and Adipokines in Association with Vascular Pathophysiology in Rheumatoid Arthritis [mdpi.com]
- 9. emjreviews.com [emjreviews.com]
- 10. mdpi.com [mdpi.com]
Tofacitinib in Murine Models: A Technical Guide to Optimizing Treatment Duration and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for utilizing tofacitinib (B832) in preclinical mouse models of inflammatory and autoimmune diseases. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and provide clarity on optimizing experimental design for maximal therapeutic insight.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration of tofacitinib treatment to achieve efficacy in a mouse model of rheumatoid arthritis?
The optimal treatment duration can vary depending on the specific mouse model and experimental goals. In a widely used collagen-induced arthritis (CIA) model, administration of tofacitinib from day 19 to day 35 post-collagen immunization has been shown to effectively prevent the increase in arthritis score and paw thickness[1][2]. Another study in SKG mice, a model of spontaneous arthritis, demonstrated that the timing of administration can be as critical as the duration. A once-daily dose of 30 mg/kg at 5:00 AM was found to be as effective as a twice-daily regimen (totaling 30 mg/kg/day), and significantly more effective than a single dose at 5:00 PM, in suppressing arthritis scores over a 28-day period[3].
Q2: For a psoriasis-like skin inflammation model, what is a recommended tofacitinib treatment duration?
In an IL-23-driven murine model of psoriasis and psoriatic arthritis, a two-week course of tofacitinib administered daily by gavage at a dose of 50 mg/kg was sufficient to significantly ameliorate psoriasis-like skin plaques and reduce joint swelling[4]. Treatment was initiated seven days after disease induction[4].
Q3: In a model of inflammatory bowel disease (IBD), is longer tofacitinib treatment always better?
Not necessarily. In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, a shorter, delayed-start treatment protocol proved to be more effective than a longer one. Two intermittent cycles of tofacitinib provided in the drinking water were found to be superior to three cycles in promoting healing and reducing inflammation[5]. This suggests that allowing for an initial inflammatory phase before initiating treatment, and providing intermittent therapy, may lead to better outcomes in this model[5].
Q4: What is the underlying mechanism of tofacitinib's therapeutic effect?
Tofacitinib is a Janus kinase (JAK) inhibitor with functional selectivity for JAK1 and JAK3[1][4][6][7]. By inhibiting these kinases, tofacitinib blocks the signaling of several key cytokines involved in inflammation and immune responses, such as IL-6, IL-17, and IL-23[4][7][8]. This disruption of the JAK-STAT signaling pathway leads to a reduction in the activation and proliferation of immune cells, thereby ameliorating the clinical and histological signs of autoimmune diseases[1][7][8].
Troubleshooting Guide
Issue: Inconsistent or suboptimal efficacy of tofacitinib in our mouse model.
Possible Causes and Solutions:
-
Timing of Treatment Initiation: The therapeutic window is critical. Initiating treatment too early or too late in the disease progression can impact efficacy. For instance, in the CIA model, treatment is often started after the onset of clinical signs[1][2]. In the IL-23-induced psoriasis model, treatment began seven days post-induction[4]. Review the literature for your specific model to determine the optimal time to begin therapy.
-
Dosing Regimen and Administration Route: The dose and frequency of administration are key variables. In an ALS mouse model, a low dose (5 mg/kg) was found to be more effective at extending survival than a high dose (30 mg/kg)[9][10]. Furthermore, a study in arthritic mice highlighted the importance of chronopharmacology, showing that a single morning dose was more effective than an evening dose[3]. Consider optimizing the dose and timing based on the specific disease model and the pharmacokinetic properties of tofacitinib. Oral gavage and administration in drinking water or formulated chow are common delivery methods[4][5][9][10].
-
Mouse Strain and Disease Model: The genetic background of the mice and the method of disease induction can significantly influence the response to treatment. For example, in a tuberculosis model, BALB/c mice showed accelerated clearance of M.tb with adjunctive tofacitinib therapy, whereas C3HeB/FeJ mice did not[11]. Ensure the chosen model is appropriate for the scientific question and is known to be responsive to JAK inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating tofacitinib treatment duration and efficacy in various mouse models.
Table 1: Tofacitinib Efficacy in Murine Arthritis Models
| Mouse Model | Tofacitinib Dose | Treatment Duration | Key Efficacy Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | Not specified | Day 19 to 35 | Prevention of increased arthritis score and paw thickness | [1][2] |
| SKG Mice (Spontaneous Arthritis) | 15 mg/kg once daily at 5:00 AM | 28 days | Arthritis score suppression equivalent to 30 mg/kg/day (twice daily) | [3] |
| SKG Mice (Spontaneous Arthritis) | 30 mg/kg once daily at 5:00 AM | 28 days | Significantly lower arthritis scores compared to 5:00 PM dosing | [3] |
| IL-23 Induced Psoriatic Arthritis | 50 mg/kg daily (gavage) | 2 weeks | Significant decrease in joint swelling and ankle thickness | [4] |
Table 2: Tofacitinib Efficacy in Other Murine Disease Models
| Disease Model | Mouse Strain | Tofacitinib Dose | Treatment Duration | Key Efficacy Outcomes | Reference |
| Psoriasis (IL-23 induced) | B10.RIII | 50 mg/kg daily (gavage) | 2 weeks | Drastic decrease in the size of psoriatic-like plaques | [4] |
| Inflammatory Bowel Disease (DSS-induced) | C57BL/6 | In drinking water | 2 intermittent cycles | Superior to 3 cycles in reducing clinical scores and promoting healing | [5] |
| Lupus (Pristane-induced) | BALB/c | Not specified | 11 weeks | Amelioration of glomerulonephritis and arthritis | [6] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A | 5 mg/kg daily (in chow) | Preventative (from 60 days), Intervention (from 90 days), or Cycled | Significant increase in survival | [9][10] |
| Tuberculosis | BALB/c | Adjunctive therapy | 16 weeks | Apparent sterilization and accelerated M.tb clearance | [11] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
-
Mice: 32 mice for the collagen-treated group and 32 for the PBS control group.
-
Disease Induction: Mice receive an initial immunization of collagen.
-
Treatment: At day 19 post-immunization, mice are divided into two groups: one receiving vehicle and the other receiving tofacitinib.
-
Duration: Treatment continues until day 35.
-
Efficacy Assessment: Arthritis score and paw thickness are evaluated at day 35. Serum levels of VEGF and Ang-2 are also measured.[1][2]
IL-23-Driven Psoriasis and Arthritis Model
-
Mice: B10.RIII mice.
-
Disease Induction: Intravenous injection of 3 µg of an IL-23 minicircle.
-
Treatment: Seven days after the IL-23 injection, mice are administered tofacitinib (50 mg/kg) or vehicle daily by oral gavage.
-
Duration: Two weeks.
-
Efficacy Assessment: Psoriatic-like plaques, joint swelling, and ankle thickness are measured. Plasma and synovial cells are collected for cytokine and chemokine analysis and RNA sequencing.[4]
DSS-Induced Colitis Model
-
Mice: C57BL/6 mice.
-
Disease Induction: Three cycles of 2% dextran sulfate sodium (DSS) in the drinking water.
-
Treatment: Tofacitinib is administered in the drinking water intermittently with DSS induction. Two treatment protocols were compared: three cycles of tofacitinib starting after the first DSS cycle, and two cycles of tofacitinib starting after the second DSS cycle.
-
Duration: The experiment is observed for 90 days.
-
Efficacy Assessment: Clinical scores (including weight change and stool consistency), colon histology, and cytokine profiles in serum and T cells are evaluated.[5]
Visualizations
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for tofacitinib treatment in a CIA mouse model.
Caption: Logic of treatment duration for optimal efficacy.
References
- 1. Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annexpublishers.com [annexpublishers.com]
- 4. Tofacitinib Therapy Ameliorates Inflammation in a Mouse Model of Psoriasis and Arthritis by Inducing Type 2 Immunity - ACR Meeting Abstracts [acrabstracts.org]
- 5. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Effects of Tofacitinib on Pristane-Induced Murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 8. Pharmacological Inhibition of JAK/STAT Signaling By Tofacitinib Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Tofacitinib extends survival in a mouse model of ALS through NK cell-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Adjunctive Tofacitinib Therapy in Mouse Models of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tofacitinib Resistance in Experimental Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding tofacitinib (B832) resistance in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to tofacitinib in experimental models?
A1: Acquired resistance to tofacitinib, a Janus kinase (JAK) inhibitor, can arise from several molecular mechanisms observed in preclinical studies. These primarily include:
-
Secondary Mutations in the JAK Kinase Domain: Similar to resistance mechanisms seen with other tyrosine kinase inhibitors, mutations can develop in the ATP-binding pocket of JAK enzymes, reducing the binding affinity of tofacitinib.[1][2] Saturation mutagenesis screens have identified specific amino acid substitutions in the JAK2 kinase domain that confer resistance to JAK inhibitors.[1]
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways to circumvent the JAK-STAT blockade.[1] Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways, which can promote cell survival and proliferation independently of STAT signaling.[1]
-
Upregulation of Negative Regulators: Alterations in the expression or function of negative regulators of the JAK-STAT pathway can contribute to resistance. For instance, downregulation of phosphatases like CD45, which normally dephosphorylates and inactivates JAKs, can lead to persistent pathway activation despite the presence of tofacitinib.[3]
-
Persistence of JAK/STAT Signaling: In some models, cancer cells can survive chronic JAK inhibition through a phenomenon known as "persistence," where reactivation of JAK/STAT signaling occurs. This can be mediated by heterodimerization between different JAK family members (e.g., JAK1 and TYK2), leading to trans-phosphorylation and sustained signaling.[3]
-
Clonal Evolution and Selection: Pre-existing subclones with reduced sensitivity to tofacitinib may be selected for and expand under the pressure of treatment, leading to a resistant population.[3]
Q2: My tofacitinib-treated cells are showing signs of resistance. How can I confirm and quantify this resistance?
A2: The most direct way to confirm and quantify tofacitinib resistance is by determining the half-maximal inhibitory concentration (IC50) of the drug in your suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Q3: What are some common experimental models used to study tofacitinib resistance?
A3: Researchers commonly employ several experimental models to investigate the mechanisms of tofacitinib resistance:
-
In Vitro Models with Acquired Resistance: This involves the long-term culture of sensitive cancer cell lines in the presence of gradually increasing concentrations of tofacitinib to select for resistant populations. These models are invaluable for studying the molecular changes that accompany the development of resistance.
-
Patient-Derived Xenograft (PDX) Models: PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can be used to study resistance in a more clinically relevant context.[4] These models can recapitulate the heterogeneity of human tumors and may harbor pre-existing resistant clones.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to express specific mutations found in human cancers can be used to investigate how these genetic alterations contribute to intrinsic or acquired resistance to tofacitinib.
-
Cell Lines with Engineered Resistance Mutations: Introducing specific mutations, identified in resistant patient samples or through screening, into sensitive cell lines via techniques like CRISPR/Cas9 allows for the direct study of their role in conferring resistance.
Troubleshooting Guides
Problem 1: My cell line is no longer responding to tofacitinib treatment at previously effective concentrations.
Possible Cause: The cell line may have developed acquired resistance to tofacitinib.
Troubleshooting Steps:
-
Confirm Resistance with an IC50 Assay: Perform a dose-response experiment to determine the IC50 of tofacitinib in both the suspected resistant cells and the parental sensitive cells. A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line will confirm resistance.
-
Analyze Downstream Signaling Pathways: Use Western blotting to assess the phosphorylation status of key proteins in the JAK-STAT pathway (e.g., p-JAK, p-STAT) and potential bypass pathways (e.g., p-Akt, p-ERK) in the presence and absence of tofacitinib. Persistent phosphorylation in the treated resistant cells suggests pathway reactivation or the activation of bypass mechanisms.
-
Sequence the JAK Kinase Domain: If bypass signaling does not appear to be the cause, sequence the kinase domains of the relevant JAK family members (primarily JAK1 and JAK3 for tofacitinib) to identify potential resistance mutations.[1][2]
-
Investigate Negative Regulators: Assess the expression levels of key negative regulators of JAK-STAT signaling, such as SOCS proteins and phosphatases like PTPN6 (SHP-1) and PTPRC (CD45).[3]
Problem 2: I am trying to generate a tofacitinib-resistant cell line, but the cells are not surviving the dose escalation.
Possible Cause: The incremental increases in tofacitinib concentration may be too large or the time between dose escalations may be too short for the cells to adapt.
Troubleshooting Steps:
-
Start with a Low Dose: Begin the selection process with a tofacitinib concentration at or slightly below the initial IC50 of the parental cell line.
-
Gradual Dose Escalation: Increase the drug concentration in small increments (e.g., 1.5 to 2-fold) only after the cells have resumed a stable proliferation rate at the current concentration. This process can take several weeks to months.
-
Monitor Cell Viability: Closely monitor the cells for signs of widespread cell death after each dose increase. If significant cell death occurs, reduce the concentration to the previous level and allow the culture to recover before attempting a smaller incremental increase.
-
Periodic Freezing of Stocks: It is crucial to cryopreserve cell stocks at various stages of the resistance development process. This provides backup populations and allows for later analysis of the molecular changes that occur over time.
Quantitative Data Summary
Table 1: Example IC50 Values for Tofacitinib in Sensitive vs. Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Cell Line A | 150 | 2500 | 16.7 |
| Cell Line B | 220 | 3100 | 14.1 |
| Cell Line C | 95 | 1800 | 18.9 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Generation of a Tofacitinib-Resistant Cell Line
-
Determine the initial IC50: Culture the parental cell line and determine the IC50 of tofacitinib using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Begin continuous culture of the parental cells in media containing tofacitinib at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant portion of the cells may die. Continue to culture the surviving cells, replacing the drug-containing media every 2-3 days. Passage the cells as they reach confluence.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate, increase the concentration of tofacitinib by 1.5 to 2-fold.
-
Repeat and Establish: Repeat the process of monitoring, passaging, and dose escalation. A resistant cell line is generally considered established when it can proliferate steadily at a tofacitinib concentration that is at least 5-10 times the initial IC50 of the parental line.
-
Characterization: Once a resistant line is established, characterize it by determining its new IC50, analyzing signaling pathways, and sequencing for potential mutations.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Plate both parental and resistant cells. Treat with tofacitinib at a concentration that inhibits signaling in the parental cells for a specified time (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total and phosphorylated forms of your proteins of interest (e.g., JAK1, STAT3, Akt, ERK).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle in Rheumatoid Arthritis Models: Tofacitinib vs. Baricitinib
In the landscape of targeted therapies for rheumatoid arthritis (RA), Janus kinase (JAK) inhibitors have emerged as a pivotal class of oral medications. This guide provides a comprehensive comparison of two prominent JAK inhibitors, Tofacitinib (B832) and Baricitinib, focusing on their performance in preclinical rheumatoid arthritis models. By examining the experimental data, we aim to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on their respective mechanisms and efficacy.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both Tofacitinib and Baricitinib exert their therapeutic effects by modulating the JAK-STAT signaling pathway, a critical cascade in the inflammatory process of rheumatoid arthritis. However, their selectivity for different JAK isoforms distinguishes their mechanisms of action. Tofacitinib primarily inhibits JAK1 and JAK3, while Baricitinib shows a preference for JAK1 and JAK2.[1] This differential inhibition influences the spectrum of cytokines whose signaling is blocked, potentially leading to variations in efficacy and safety profiles.[2]
The binding of pro-inflammatory cytokines to their receptors on the cell surface triggers the activation of associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[3] Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, upregulating the expression of genes involved in inflammation and immune responses.[4] By inhibiting specific JAKs, Tofacitinib and Baricitinib effectively interrupt this signaling cascade, thereby reducing the production of inflammatory mediators.
Preclinical Efficacy in Animal Models of Rheumatoid Arthritis
The efficacy of Tofacitinib and Baricitinib has been extensively evaluated in various animal models of rheumatoid arthritis, most notably the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models. These models mimic key aspects of human RA, including joint inflammation, cartilage destruction, and bone erosion.
Collagen-Induced Arthritis (CIA) Model
The CIA model is induced by immunization with type II collagen, leading to an autoimmune response that targets the joints.
| Drug | Animal Model | Dosage | Key Findings |
| Tofacitinib | Mouse (DBA/1) | 15 mg/kg/day, oral | Significantly reduced clinical arthritis scores and paw swelling.[5] |
| Mouse (DBA/1) | 50 mg/kg, oral (single dose) | Inhibited JAK1/3 and JAK1/2 signaling.[6] | |
| Baricitinib | Mouse (DBA/1) | 3 mg/kg/day, oral | Attenuated the progression of arthritis and suppressed STAT3 phosphorylation.[7] |
| Mouse | Not specified | Reduced disease severity, paw swelling, and joint damage in a dose-dependent manner. |
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is induced by the injection of Freund's complete adjuvant, resulting in a robust and rapidly progressing polyarthritis.
| Drug | Animal Model | Dosage | Key Findings |
| Tofacitinib | Rat | 1-10 mg/kg, oral | Dose-dependently attenuated arthritis score, paw swelling, and histopathological injuries.[8] |
| Rat | 2.5, 5, 7, and 10 mg/kg, oral | Significantly reduced paw edema volume.[9] | |
| Tofacitinib | Rat | 3 mg/kg, oral | Showed comparable efficacy to Peficitinib (B612040) 10 mg/kg in attenuating arthritis symptoms.[8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key in vivo and in vitro assays used to evaluate Tofacitinib and Baricitinib.
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
-
Animals: Male DBA/1 mice, typically 8-10 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant is administered.
-
-
Treatment:
-
Drug administration (Tofacitinib, Baricitinib, or vehicle control) is typically initiated upon the first signs of arthritis (prophylactic regimen) or after the establishment of disease (therapeutic regimen).
-
Drugs are administered orally via gavage once or twice daily at specified doses.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is evaluated 3-4 times per week using a macroscopic scoring system (e.g., 0-4 scale for each paw, based on erythema, swelling, and ankylosis).
-
Paw Thickness: Paw swelling is measured using a digital caliper.
-
Histopathology: At the end of the study, joints are collected, fixed, decalcified, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum or plasma samples can be collected to measure levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies.
-
In Vitro Assay: JAK Kinase Inhibition
-
Enzymes and Substrates: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a suitable peptide substrate are used.
-
Compound Preparation: Tofacitinib and Baricitinib are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the JAK enzyme, substrate, and the test compound.
-
Detection: The extent of substrate phosphorylation is measured, often using methods that detect the amount of ADP produced (a byproduct of the kinase reaction). This can be done using fluorescence-based or luminescence-based assays.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the compound concentration. This provides a quantitative measure of the drug's potency against each JAK isoform.
Conclusion
The preclinical data from rheumatoid arthritis models demonstrate that both Tofacitinib and Baricitinib are effective in reducing the clinical signs and underlying pathology of the disease. Their distinct JAK selectivity profiles offer a basis for further investigation into how these differences may translate to clinical practice. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret studies aimed at further elucidating the comparative efficacy and mechanisms of these important therapeutic agents.
References
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencescholar.us [sciencescholar.us]
Tofacitinib vs. Gusacitinib: A Comparative Guide to In Vitro Kinase Selectivity
In the landscape of targeted therapies for inflammatory and autoimmune diseases, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules. This guide provides a detailed in vitro kinase selectivity comparison between two notable inhibitors: tofacitinib (B832) and gusacitinib (B605629). Tofacitinib is an established pan-JAK inhibitor, while gusacitinib is a dual inhibitor of both JAKs and Spleen Tyrosine Kinase (SYK). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical activity, the signaling pathways they modulate, and the experimental methodologies used for their evaluation.
Data Presentation: In Vitro Kinase Inhibition
The inhibitory activity of tofacitinib and gusacitinib against a panel of kinases is summarized below. The data are presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in biochemical assays.
| Target Kinase | Tofacitinib IC50 (nM) | Gusacitinib IC50 (nM) |
| SYK | Not Applicable | 5 |
| JAK1 | 15.1 | 46 |
| JAK2 | 77.4 | 4 |
| JAK3 | 55.0 | 11 |
| TYK2 | 489 | 8 |
Note: Lower IC50 values indicate greater potency.
Mechanism of Action and Signaling Pathways
Both tofacitinib and gusacitinib exert their immunomodulatory effects by interfering with intracellular signaling cascades crucial for immune cell function.
Tofacitinib primarily targets the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2).[1] These kinases are essential for signal transduction from cytokine receptors on the cell surface to the nucleus, a process mediated by Signal Transducer and Activator of Transcription (STAT) proteins.[2][3] By inhibiting JAKs, tofacitinib effectively dampens the signaling of numerous pro-inflammatory cytokines.[1]
Gusacitinib exhibits a dual mechanism of action, inhibiting both the JAK family and SYK.[4][5][6] The inhibition of the JAK-STAT pathway is similar to tofacitinib. In addition, gusacitinib's inhibition of SYK, a key mediator of signaling from various immune receptors, including B-cell receptors and Fc receptors, provides a broader mechanism of immunosuppression.[5]
Below are diagrams illustrating the points of inhibition for both molecules within these critical signaling pathways.
References
A Head-to-Head Comparison of Tofacitinib and Upadacitinib for Researchers
This guide provides a detailed, objective comparison of Tofacitinib (B832) and Upadacitinib (B560087), two prominent Janus kinase (JAK) inhibitors utilized in the treatment of rheumatoid arthritis and other inflammatory conditions. The following sections delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by data from preclinical and clinical research.
Mechanism of Action: Differential Targeting of the JAK-STAT Pathway
Both Tofacitinib and Upadacitinib exert their therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1] This pathway is crucial for transducing signals from numerous cytokines and growth factors that are pivotal in driving inflammatory and autoimmune responses.[2]
Tofacitinib is considered a pan-JAK inhibitor, though it primarily targets JAK1 and JAK3, with some activity against JAK2.[1][3] Its broader spectrum of inhibition affects a wide range of cytokine signaling.
Upadacitinib is a second-generation JAK inhibitor characterized by its greater selectivity for JAK1 over other JAK isoforms like JAK2 and JAK3.[1][4][5] This selectivity is a key differentiator and is hypothesized to influence its efficacy and safety profile.[6] The differential inhibition of JAK isoforms by these two molecules is a central aspect of ongoing research.
Figure 1: Simplified JAK-STAT signaling cascade showing intervention points for Tofacitinib and Upadacitinib.
Comparative Efficacy in Rheumatoid Arthritis
While direct head-to-head clinical trials are limited, several network meta-analyses and matching-adjusted indirect comparisons (MAICs) have been conducted to assess the relative efficacy of Tofacitinib and Upadacitinib, primarily in patients with rheumatoid arthritis (RA) who have had an inadequate response to methotrexate (B535133).[4][7][8]
A Bayesian network meta-analysis of nine randomized controlled trials (RCTs) including 5,794 patients found that Upadacitinib (15 mg and 30 mg) in combination with methotrexate (MTX) had the highest probability of being the best treatment in terms of the American College of Rheumatology 20 (ACR20) response rate, followed by Tofacitinib (10 mg and 5 mg) with MTX.[9][10] An MAIC also suggested that Upadacitinib 15 mg monotherapy was associated with a significantly higher ACR70 response at 3 months compared to Tofacitinib 5 mg twice-daily plus MTX.[4][11] Furthermore, Upadacitinib plus MTX was associated with improved outcomes, including ACR50 at 3 months and clinical remission at 6 months, compared to Tofacitinib plus MTX.[4][11]
| Efficacy Outcome (at 3 or 6 months) | Upadacitinib 15 mg + MTX | Tofacitinib 5 mg BID + MTX | Comparator | Study Type | Finding |
| ACR20 Response Rate | Higher Probability (SUCRA = 0.820) | Lower Probability (SUCRA = 0.424) | Adalimumab, Placebo | Network Meta-analysis | Upadacitinib ranked highest for efficacy.[9][10] |
| ACR50 Response (Month 3) | Statistically higher | Lower | Adalimumab + MTX | MAIC | Mean difference in difference (DID): 12.9% (p=0.011).[11] |
| ACR70 Response (Month 3) | Numerically higher (monotherapy) | Lower (+ MTX) | Methotrexate | MAIC | DID: 9.9% (p=0.019) for UPA monotherapy vs. TOF + MTX.[11] |
| SDAI Remission (Month 6) | Statistically higher | Lower | Adalimumab + MTX | MAIC | DID: 9.1% (p=0.011).[11] |
| CDAI Remission (Month 6) | Statistically higher | Lower | Adalimumab + MTX | MAIC | DID: 7.5% (p=0.038).[11] |
| DAS28-ESR Remission (Month 6) | Statistically higher | Lower | Adalimumab + MTX | MAIC | DID: 11.3% (p=0.002).[11] |
Data synthesized from matching-adjusted indirect comparisons and network meta-analyses. SUCRA: Surface Under the Cumulative Ranking Curve; SDAI: Simplified Disease Activity Index; CDAI: Clinical Disease Activity Index; DAS28-ESR: Disease Activity Score 28-joint count Erythrocyte Sedimentation Rate.
Comparative Safety Profile
The safety profiles of JAK inhibitors are a critical consideration for researchers and clinicians. A retrospective cohort study that analyzed propensity score-matched patient groups (6,276 patients per cohort) reported that patients treated with Tofacitinib had increased risks of cardiovascular events, venous thrombosis/embolism, pneumonia, and herpes zoster compared to those on Upadacitinib.[12] However, a network meta-analysis of RCTs found no significant differences in the incidence of serious adverse events among Tofacitinib + MTX, Upadacitinib + MTX, adalimumab + MTX, or placebo + MTX groups.[9]
| Adverse Event of Special Interest | Tofacitinib | Upadacitinib | Study Type | Key Finding |
| Serious Adverse Events | No significant difference | No significant difference | Network Meta-analysis | Rates were not significantly different between JAK inhibitors, adalimumab, or placebo in the context of these trials.[9] |
| Acute Myocardial Infarction | Increased Risk (RR 2.05) | Reference Group | Retrospective Cohort | Tofacitinib was associated with a higher risk.[12] |
| Cerebral Infarction | Increased Risk (RR 1.80) | Reference Group | Retrospective Cohort | Tofacitinib was associated with a higher risk.[12] |
| Venous Thrombosis/Embolism | Increased Risk (RR 1.63) | Reference Group | Retrospective Cohort | Tofacitinib was associated with a higher risk.[12] |
| Pneumonia | Increased Risk (RR 1.25) | Reference Group | Retrospective Cohort | Tofacitinib was associated with a higher risk.[12] |
| Herpes Zoster | Increased Risk (RR 1.48) | Reference Group | Retrospective Cohort | Tofacitinib was associated with a higher risk.[12] |
Data from a retrospective cohort study by Khasho et al. and a network meta-analysis by Song et al. RR: Risk Ratio.[9][12]
Experimental Protocols
The comparative data presented is largely derived from indirect comparisons of large Phase III clinical trial programs.
Representative Clinical Trial Methodology (SELECT-COMPARE)
The SELECT-COMPARE trial was a pivotal Phase III study evaluating Upadacitinib.[13][14]
-
Objective: To assess the efficacy and safety of Upadacitinib compared with placebo and adalimumab in patients with active RA and an inadequate response to methotrexate.[14]
-
Patient Population: Adults with moderately to severely active RA who were on a stable dose of background MTX.[13]
-
Interventions: Patients were randomized in a 2:2:1 ratio to receive:
-
Upadacitinib (15 mg, once daily)
-
Placebo
-
Adalimumab (40 mg, every other week)[14]
-
-
Primary Endpoints:
-
Proportion of patients achieving ACR20 response at Week 12.
-
Proportion of patients achieving a Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) of less than 2.6 at Week 12.[13]
-
-
Key Secondary Endpoints: Comparison of Upadacitinib versus adalimumab on ACR50, change in pain severity, and change in Health Assessment Questionnaire Disability Index (HAQ-DI) at Week 12.[13]
Indirect comparisons, such as MAICs, have utilized individual patient data from the Upadacitinib SELECT program and aggregated data from Tofacitinib's ORAL trial program to generate comparative evidence after adjusting for cross-trial differences in patient characteristics.[4][7]
Figure 2: Generalized workflow of a Phase III clinical trial comparing a novel JAK inhibitor against placebo and an active comparator.
References
- 1. benchchem.com [benchchem.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. differencebetween.com [differencebetween.com]
- 6. Preferential Inhibition of JAK1 Relative to JAK3 by Upadacitinib: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis | springermedizin.de [springermedizin.de]
- 8. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis - Analysis Group [analysisgroup.com]
- 9. Comparison of the efficacy and safety of tofacitinib and upadacitinib in patients with active rheumatoid arthritis: A Bayesian network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docwirenews.com [docwirenews.com]
- 11. A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Safety Outcomes of Tofacitinib Versus Upadacitinib in Patients with Rheumatoid Arthritis: A Retrospective Cohort Study - ACR Meeting Abstracts [acrabstracts.org]
- 13. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 14. academic.oup.com [academic.oup.com]
A Comparative In Vitro Analysis of Tofacitinib and Ruxolitinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors: Tofacitinib and Ruxolitinib. By examining their distinct biochemical potencies, selectivity profiles, and mechanisms of action through supporting experimental data, this document aims to facilitate informed decisions in research and development.
Tofacitinib and Ruxolitinib are small molecule inhibitors targeting the JAK family of enzymes, which are crucial for the signaling of numerous cytokines and growth factors involved in immunity and hematopoiesis.[1][2] While both drugs interfere with the JAK-STAT signaling pathway, they exhibit different in vitro selectivity profiles, which likely contribute to their distinct clinical applications and potential side effects.[1][3]
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The in vitro potency of Tofacitinib and Ruxolitinib is primarily assessed by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd) against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
Tofacitinib was initially developed as a selective JAK3 inhibitor but demonstrates potent inhibition of JAK1 and to a lesser extent, JAK2, in in vitro kinase and cellular assays.[3][4][5] This broader activity profile, with a preference for JAK1 and JAK3, categorizes it as a pan-JAK inhibitor.[1][6] Its efficacy in autoimmune conditions is largely attributed to the inhibition of cytokines that signal through JAK1 and/or JAK3.[1][4]
Ruxolitinib , in contrast, is a potent and selective inhibitor of JAK1 and JAK2, with significantly less activity against JAK3 and moderate activity against TYK2.[1][6][7] This selectivity for JAK1/JAK2 is thought to be central to its effectiveness in myeloproliferative neoplasms, which are often driven by dysregulated JAK2 signaling.[1]
The following tables summarize the in vitro biochemical potency and selectivity of Tofacitinib and Ruxolitinib based on reported IC50 and Kd values. It is important to note that absolute values can vary between different experimental assays and conditions.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Tofacitinib and Ruxolitinib Against JAK Kinases
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Primary Selectivity |
| Tofacitinib | 1 | 20 | 1 | >100 | JAK1/JAK3[1] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2[1][7] |
Table 2: Comparative Binding Affinity (Kd, nM) of Tofacitinib and Ruxolitinib
| Inhibitor | Target in Binding Assay | Kd (nM) |
| Tofacitinib | JAK3 | High Affinity[1][8] |
| Ruxolitinib | JAK2 | High Affinity[1][8] |
The JAK-STAT Signaling Pathway and Inhibition
The therapeutic effects of both Tofacitinib and Ruxolitinib are mediated by their disruption of the JAK-STAT signaling pathway. This pathway is a critical communication route for numerous cytokines and growth factors. Upon ligand binding, receptor-associated JAKs are activated and phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. Tofacitinib and Ruxolitinib act as ATP competitors, inhibiting the kinase activity of JAKs and thereby preventing the downstream signaling cascade.[9]
JAK-STAT signaling cascade and the inhibitory action of Tofacitinib and Ruxolitinib.
Experimental Protocols
To ensure a standardized and objective comparison of JAK inhibitors, specific in vitro experimental protocols are employed. Below are outlines of key methodologies used to generate the data presented in this guide.
Biochemical Kinase Assay (IC50 Determination)
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.[1]
-
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.[1]
-
ATP (Adenosine triphosphate).[1]
-
A specific peptide substrate for each kinase.[1]
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).[1]
-
Test compounds (Tofacitinib, Ruxolitinib) at various concentrations.[1]
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).[1]
-
-
Procedure:
-
Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are diluted in the assay buffer.[1]
-
Compound Incubation: The test inhibitor is serially diluted and pre-incubated with the JAK enzyme.[1]
-
Reaction Initiation: The kinase reaction is initiated by adding ATP.[1]
-
Reaction Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]
-
Detection: The amount of product (e.g., ADP) generated is quantified using a suitable detection reagent and a luminometer or spectrophotometer.[1]
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]
-
Workflow for a typical biochemical kinase assay to determine IC50 values.
Cellular Phospho-STAT (pSTAT) Assay
This cell-based assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within a cellular context.
-
Objective: To determine the IC50 of an inhibitor for the suppression of a specific cytokine-induced JAK-STAT signaling pathway in cells.
-
Materials:
-
A relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells - PBMCs).
-
A specific cytokine to activate the pathway (e.g., IL-2, IL-6, IFN-γ).[9]
-
Test compounds (Tofacitinib, Ruxolitinib) at various concentrations.
-
Antibodies specific for phosphorylated STATs (pSTATs).
-
Flow cytometer or Western blotting equipment.
-
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and pre-incubated with various concentrations of the JAK inhibitor.[9]
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to activate the JAK-STAT pathway.[9]
-
Cell Lysis and Staining: Cells are lysed (for Western blotting) or fixed, permeabilized, and stained with fluorescently labeled antibodies against pSTATs (for flow cytometry).
-
Detection and Analysis: The levels of pSTATs are quantified. For Western blotting, band intensity is quantified. For flow cytometry, the mean fluorescence intensity is measured.[1]
-
IC50 Calculation: The concentration of the inhibitor that reduces cytokine-induced pSTAT levels by 50% is determined.[1]
-
Conclusion
In vitro studies reveal distinct inhibitory profiles for Tofacitinib and Ruxolitinib. Tofacitinib acts as a pan-JAK inhibitor with a preference for JAK1 and JAK3, while Ruxolitinib is a selective JAK1/JAK2 inhibitor. These differences in kinase selectivity, as demonstrated by IC50 and Kd values from biochemical and cellular assays, are fundamental to their targeted therapeutic applications. The experimental protocols outlined provide a standardized framework for the in vitro comparison of these and other JAK inhibitors, which is essential for ongoing research and the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. JAK-STAT inhibitors in Immune mediated diseases: An Overview - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. dpcj.org [dpcj.org]
- 6. benchchem.com [benchchem.com]
- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Tofacitinib's Efficacy in Methotrexate-Resistant Rheumatoid Arthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Tofacitinib's efficacy, particularly in the context of methotrexate-resistant rheumatoid arthritis (RA). It is designed to offer an objective comparison with alternative treatments, supported by experimental data from both clinical and preclinical studies. Detailed methodologies for key experiments are provided to aid in research and development.
Executive Summary
Tofacitinib (B832), an oral Janus kinase (JAK) inhibitor, has demonstrated significant efficacy in treating patients with moderately to severely active RA who have had an inadequate response to methotrexate (B535133) (MTX).[1][2][3] Clinical trials have consistently shown that Tofacitinib, both as a monotherapy and in combination with MTX, leads to substantial improvements in clinical and functional outcomes compared to placebo and is competitive with biologic disease-modifying antirheumatic drugs (DMARDs). While robust clinical data exists, preclinical evidence in well-defined methotrexate-resistant animal models is less established. This guide will delve into the available data, providing a framework for understanding Tofacitinib's role in the treatment landscape of MTX-resistant RA.
Mechanism of Action: The JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes, particularly JAK1 and JAK3.[4] These enzymes are critical components of the JAK-STAT signaling pathway, which is a key communication route for numerous cytokines and growth factors involved in inflammation and immune responses characteristic of rheumatoid arthritis. By blocking this pathway, Tofacitinib reduces the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), leading to decreased production of pro-inflammatory mediators.
Comparative Efficacy in Methotrexate-Resistant Populations
The efficacy of Tofacitinib has been extensively evaluated in patients with an inadequate response to methotrexate. The primary endpoints in these studies often include the American College of Rheumatology (ACR) response rates (ACR20, ACR50, and ACR70), Disease Activity Score in 28 joints (DAS28) remission rates, and improvements in physical function measured by the Health Assessment Questionnaire-Disability Index (HAQ-DI).
Clinical Trial Data Summary
The following tables summarize key efficacy data from pivotal clinical trials of Tofacitinib in MTX-inadequate responder (MTX-IR) populations.
Table 1: Tofacitinib vs. Placebo in MTX-IR Patients (12-24 Weeks)
| Outcome | Tofacitinib 5 mg BID + MTX | Tofacitinib 10 mg BID + MTX | Placebo + MTX |
| ACR20 Response | 51.5% - 59.8%[5][6][7] | 61.8% - 65.7%[5][6][7] | 25.3% - 26.7%[5][6][7] |
| ACR50 Response | ~31%[3] | ~37%[3] | ~12%[3] |
| ACR70 Response | ~16%[3] | ~17%[3] | ~4%[3] |
| DAS28 < 2.6 (Remission) | ~8.8%[3] | ~12.5%[3] | ~1.6%[3] |
| Mean Change in HAQ-DI | -0.49 to -0.55[6][8] | -0.57 to -0.61[6][8] | -0.22 to -0.24[6][8] |
Table 2: Tofacitinib vs. Adalimumab in MTX-IR Patients (ORAL Strategy Trial - Month 6)
| Outcome | Tofacitinib 5 mg BID + MTX | Adalimumab 40 mg Q2W + MTX | Tofacitinib 5 mg BID Monotherapy |
| ACR50 Response | 46%[9] | 44%[9] | 38%[9] |
| ACR20 Response | 68% | 67% | 66% |
| ACR70 Response | 22% | 19% | 15% |
| DAS28-ESR < 2.6 (Remission) | 14% | 11% | 8% |
| Mean Change in HAQ-DI | -0.54 | -0.51 | -0.42 |
Data for ACR20, ACR70, DAS28-ESR, and HAQ-DI in Table 2 are derived from figures and text in the ORAL Strategy publications and may be approximate.
Alternative Treatments for Methotrexate-Resistant RA
For patients who do not respond adequately to methotrexate, several alternative therapeutic options are available. These can be broadly categorized as other JAK inhibitors and biologic DMARDs.
Table 3: Comparison of Tofacitinib with Other Approved JAK Inhibitors and Biologic DMARDs
| Drug Class | Drug Name(s) | Mechanism of Action | Key Considerations |
| JAK Inhibitors | Baricitinib, Upadacitinib | Inhibit one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, TYK2). | Oral administration. Differences in JAK selectivity may influence efficacy and safety profiles. |
| TNF-α Inhibitors | Adalimumab, Etanercept, Infliximab | Block the pro-inflammatory cytokine Tumor Necrosis Factor-alpha. | Injectable or intravenous administration. Long-standing clinical experience. |
| IL-6 Receptor Inhibitors | Tocilizumab, Sarilumab | Block the receptor for the pro-inflammatory cytokine Interleukin-6. | Injectable or intravenous administration. Can be used as monotherapy. |
| T-cell Co-stimulation Modulator | Abatacept | Interferes with the activation of T-cells. | Intravenous or subcutaneous administration. |
| B-cell Depleting Agent | Rituximab | Depletes CD20-positive B-cells. | Intravenous administration. Often used after failure of other biologics. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for key experimental models and assessments.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model for rheumatoid arthritis as it shares many pathological features with the human disease.[10]
Protocol for Induction of CIA in Mice:
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at the base of the tail.
-
Disease Assessment: Monitor mice regularly for signs of arthritis (paw swelling, erythema, and joint stiffness). Arthritis severity is typically scored on a scale of 0-4 for each paw, with a maximum score of 16 per mouse.
Establishing a Methotrexate-Resistant Model (Theoretical Framework)
While specific, validated protocols for inducing methotrexate resistance in arthritis models are not widely published, a potential approach could involve the following steps. This is a theoretical workflow and would require validation.
-
Induce Arthritis: Use a standard protocol such as CIA or Adjuvant-Induced Arthritis (AIA).
-
Initial Methotrexate Treatment: Once arthritis is established, treat the animals with a standard therapeutic dose of methotrexate (e.g., 1-5 mg/kg weekly).
-
Selection of Non-Responders: Identify a cohort of animals that show a significant reduction in arthritis scores in response to methotrexate.
-
Dose Escalation or Chronic Dosing in Responders: Continue treating the responder group with methotrexate. Over time, a subset of these animals may develop resistance, characterized by a return of disease activity despite continued treatment.
-
Confirmation of Resistance: Once a cohort of resistant animals is identified, they can be used to test the efficacy of alternative therapies like Tofacitinib.
Conclusion
Tofacitinib is a valuable therapeutic option for patients with rheumatoid arthritis who have an inadequate response to methotrexate. Its efficacy in reducing disease activity and improving physical function is well-documented in numerous clinical trials. While direct preclinical data in methotrexate-resistant models is limited, its mechanism of action via the JAK-STAT pathway provides a strong rationale for its use in this patient population. Further research into the development and characterization of methotrexate-resistant animal models will be crucial for the preclinical evaluation of novel therapies and for gaining a deeper understanding of the mechanisms of treatment resistance in rheumatoid arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tofacitinib with and without Methotrexate Versus Adalimumab with Methotrexate for the Treatment of Rheumatoid Arthritis: Patient-Reported Outcomes from a Phase 3b/4 Randomized Trial - ACR Meeting Abstracts [acrabstracts.org]
- 3. Efficacy and safety of tofacitinib combined with methotrexate in the treatment of rheumatoid arthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 6. Efficacy and safety of tofacitinib for active rheumatoid arthritis with an inadequate response to methotrexate or disease-modifying antirheumatic drugs: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tofacitinib (CP-690,550) in patients with rheumatoid arthritis receiving methotrexate: twelve-month data from a twenty-four-month phase III randomized radiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tofacitinib with methotrexate in third-line treatment of patients with active rheumatoid arthritis: patient-reported outcomes from a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-reported outcomes for tofacitinib with and without methotrexate, or adalimumab with methotrexate, in rheumatoid arthritis: a phase IIIB/IV trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chondrex.com [chondrex.com]
Cross-Validation of Tofacitinib's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tofacitinib's performance against other Janus kinase (JAK) inhibitors, supported by experimental data. It is designed to assist researchers and drug development professionals in understanding the nuances of JAK inhibition and in designing experiments to cross-validate the mechanism of action of these therapies.
Introduction to Tofacitinib (B832) and the JAK-STAT Pathway
Tofacitinib (Xeljanz®) is an oral small molecule inhibitor of Janus kinases, a family of intracellular tyrosine kinases that play a critical role in cytokine signaling.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a principal signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[3][4] Tofacitinib modulates the immune response by preventing the phosphorylation and activation of STATs, thereby inhibiting the transcription of pro-inflammatory genes.[2][5] It is approved for the treatment of several autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][6]
Comparative Analysis of JAK Inhibitor Selectivity
The specificity of JAK inhibitors for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a key determinant of their biological effects and safety profiles. Tofacitinib is considered a pan-JAK inhibitor with a preference for JAK1 and JAK3 over JAK2 and TYK2.[4][7][8] This contrasts with other approved JAK inhibitors that exhibit different selectivity profiles.
Table 1: Comparative Inhibitory Activity (IC50, nM) of JAK Inhibitors
| Drug | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) | Reference(s) |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | JAK1, JAK3 | [9] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1, JAK2 | [5] |
| Upadacitinib (B560087) | 43 | 120 | 2300 | 4700 | JAK1 | [10][11] |
| Filgotinib | 10 | 28 | 810 | 116 | JAK1 | [1] |
Note: IC50 values can vary between different experimental assays and conditions.
Downstream Signaling Effects: A Head-to-Head Comparison
The differential JAK selectivity of these inhibitors translates into distinct effects on downstream signaling pathways. A key method to assess this is by measuring the phosphorylation of STAT proteins (pSTAT) in response to specific cytokine stimulation in immune cells.
For instance, signaling by common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21, which is crucial for lymphocyte function, is primarily mediated by JAK1 and JAK3. Therefore, inhibitors with potent JAK1/JAK3 activity, such as Tofacitinib, are expected to strongly suppress the downstream pSTAT5 activation induced by these cytokines.[12] In contrast, signaling by cytokines like GM-CSF, which relies on JAK2 homodimers, would be more potently inhibited by drugs with significant JAK2 activity like Baricitinib.[4]
Table 2: Comparative Effects on Cytokine-Induced STAT Phosphorylation
| Cytokine | Predominant JAKs | Downstream STAT | Tofacitinib Inhibition | Baricitinib Inhibition | Upadacitinib Inhibition | Filgotinib Inhibition | Reference(s) |
| IL-2, IL-15 (γc) | JAK1, JAK3 | pSTAT5 | Strong | Moderate | Strong | Strong | [4][12] |
| IL-6 | JAK1, JAK2, TYK2 | pSTAT3 | Strong | Strong | Strong | Strong | [4] |
| IFN-γ | JAK1, JAK2 | pSTAT1 | Moderate | Strong | Strong | Moderate | [4] |
| GM-CSF | JAK2 | pSTAT5 | Weak | Strong | Moderate | Weak | [4] |
| IL-10 | JAK1, TYK2 | pSTAT3 | Strong | Moderate | Strong | N/A | [12] |
Experimental Protocols for Cross-Validation
To facilitate the cross-validation of Tofacitinib's mechanism of action, detailed protocols for key experiments are provided below.
Experimental Protocol 1: Phospho-Flow Cytometry for pSTAT Analysis
This protocol allows for the quantitative measurement of cytokine-induced STAT phosphorylation at the single-cell level.
Objective: To assess the inhibitory effect of Tofacitinib and other JAK inhibitors on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)
-
Tofacitinib, Baricitinib, Upadacitinib, Filgotinib (and vehicle control, e.g., DMSO)
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ, GM-CSF)
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD14)
-
Fluorochrome-conjugated antibodies against pSTATs (e.g., pSTAT1, pSTAT3, pSTAT5)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Inhibitor Treatment: Resuspend PBMCs in RPMI 1640 with 10% FBS at a concentration of 1x10^6 cells/mL. Pre-incubate cells with varying concentrations of JAK inhibitors or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add the desired cytokine to the cell suspension at a pre-determined optimal concentration and incubate for 15-30 minutes at 37°C.
-
Fixation: Immediately fix the cells by adding BD Phosflow™ Lyse/Fix Buffer and incubate for 10-15 minutes at 37°C.
-
Permeabilization: Pellet the cells by centrifugation, discard the supernatant, and resuspend in ice-cold BD Phosflow™ Perm Buffer III. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTATs for 30-60 minutes at room temperature in the dark.
-
Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data to determine the median fluorescence intensity (MFI) of the pSTAT signal within specific immune cell populations.
Experimental Protocol 2: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures the effect of JAK inhibition on the transcription of downstream target genes.
Objective: To quantify the change in mRNA expression of JAK-STAT target genes, such as Suppressor of Cytokine Signaling 3 (SOCS3), in response to Tofacitinib treatment.
Materials:
-
PBMCs or other relevant cell types
-
Tofacitinib (and vehicle control)
-
Cytokine for stimulation (e.g., IL-6)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., SOCS3) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with Tofacitinib or vehicle control, followed by cytokine stimulation as described in the phospho-flow protocol.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Visualizing the Mechanism of Action
Diagrams are essential for visualizing the complex signaling pathways and experimental workflows involved in studying Tofacitinib's mechanism of action.
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for phospho-flow cytometry analysis.
By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can effectively cross-validate the mechanism of action of Tofacitinib and other JAK inhibitors, leading to a deeper understanding of their therapeutic effects and potential for future drug development.
References
- 1. Filgotinib | Tyrosine Kinases | JAK | TargetMol [targetmol.com]
- 2. Emerging systemic JAK inhibitors in the treatment of atopic dermatitis: a review of abrocitinib, baricitinib, and upadacitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. differencebetween.com [differencebetween.com]
- 9. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 11. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
A Preclinical Showdown: Tofacitinib vs. Filgotinib in Inflammatory Disease Models
For researchers and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors, a clear understanding of the preclinical efficacy and selectivity of different molecules is paramount. This guide provides an objective comparison of two prominent JAK inhibitors, Tofacitinib and Filgotinib, focusing on their preclinical performance in models of inflammatory disease. The information herein is curated from publicly available experimental data to facilitate an evidence-based evaluation.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both Tofacitinib and Filgotinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 [TYK2]). These enzymes are critical for the intracellular signaling of numerous cytokines and growth factors that drive the inflammatory processes in autoimmune diseases like rheumatoid arthritis. Inhibition of JAKs subsequently prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which in turn blocks the transcription of pro-inflammatory genes.
dot
A Comparative In Vivo Safety Profile of Tofacitinib and Baricitinib for Researchers and Drug Development Professionals
This guide provides a comparative overview of the in vivo safety profiles of two prominent Janus kinase (JAK) inhibitors, Tofacitinib and Baricitinib (B560044). The information is curated for researchers, scientists, and drug development professionals to facilitate an objective comparison based on available preclinical and clinical data.
Introduction to Tofacitinib and Baricitinib
Tofacitinib and Baricitinib are orally administered small molecule inhibitors of the Janus kinase family of enzymes, which are crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1] While both drugs are approved for the treatment of inflammatory conditions such as rheumatoid arthritis, they exhibit different selectivity profiles for the JAK enzymes. Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[2] In contrast, Baricitinib is a selective inhibitor of JAK1 and JAK2.[2] These differences in selectivity may contribute to variations in their safety and efficacy profiles.
Preclinical Safety and Toxicology
Tofacitinib Preclinical Safety Data
Preclinical safety evaluation of Tofacitinib was conducted in mice, rats, and monkeys. The primary toxicities observed were related to its immunosuppressive mechanism of action.
| Safety Endpoint | Species | Key Findings | Reference |
| Carcinogenicity | Rat (2-year study) | - Drug-related interstitial cell tumors in the testis of males.- Benign thymomas and malignant hibernomas in females. | [3] |
| Tg.rasH2 Mouse (6-month study) | - No drug-related neoplasms observed. | [3] | |
| Genotoxicity | In vitro | - Positive for chromosomal aberrations in human peripheral blood lymphocytes with metabolic activation. | [3] |
| In vivo | - Negative in other genotoxicity assays. | [3] | |
| Reproductive & Developmental Toxicity | Rat | - External and skeletal malformations observed. | [3] |
| Rabbit | - External, skeletal, and visceral malformations observed. | [3] | |
| General Toxicology | Monkey (39-week study) | - Lymphoma observed in high-dose animals, likely related to immunosuppression and viral re-emergence. | [3] |
Baricitinib Preclinical Safety Data
The preclinical safety of Baricitinib was evaluated in mice and rats. Similar to Tofacitinib, the observed toxicities were consistent with its pharmacological activity.
| Safety Endpoint | Species | Key Findings | Reference |
| Carcinogenicity | Sprague-Dawley Rat (up to 94 weeks) | - No compound-related neoplasms.- Dose-dependent increase in survival and decreased incidence of hematopoietic and mammary neoplasms, potentially secondary to decreased weight gain. | [4] |
| Tg.rasH2 Mouse (26 weeks) | - No compound-related neoplasms.- Non-neoplastic events included bone marrow hypocellularity and increased adipocytes. | [4] | |
| Reproductive & Developmental Toxicity | Rat | - Reduced fetal body weights and dose-related increases in skeletal malformations at exposures greater than the maximum recommended human dose (MRHD).- No effects on male or female fertility. | [5] |
| Rabbit | - Reduced fetal body weights, increased embryolethality, and dose-related increases in skeletal malformations at exposures greater than the MRHD. | [5] |
Clinical Safety Observations
While this guide focuses on in vivo preclinical data, a brief overview of the clinical safety profiles provides additional context. In clinical studies and real-world settings, both Tofacitinib and Baricitinib have been associated with an increased risk of infections, particularly herpes zoster.[6][7] Hematological abnormalities, including decreases in neutrophils and lymphocytes and increases in platelets, have been observed with Baricitinib.[8] For both drugs, post-marketing studies have highlighted potential risks of major adverse cardiovascular events and malignancies, leading to updated safety warnings.[3]
Signaling Pathways and Experimental Workflows
JAK-STAT Signaling Pathway Inhibition
The diagram below illustrates the canonical JAK-STAT signaling pathway and highlights the differential inhibition profiles of Tofacitinib and Baricitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carcinogenicity assessment of baricitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Larvol Delta - Efficacy-and-Safety-of-Baricitinib-in-the-Treatment-of-Severe-Alopecia-Areata-in-pediatric-patients-Data-from-RealClinical-Practice [delta.larvol.com]
- 8. pdf.hres.ca [pdf.hres.ca]
Tofacitinib's Inhibition of JAK1/JAK3 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tofacitinib's performance in inhibiting Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3) signaling, supported by experimental data. It details the methodologies of key experiments and compares Tofacitinib with other relevant JAK inhibitors.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, regulating processes like cell growth, differentiation, and immune responses.[1][2] The pathway consists of three primary components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[2] The JAK family includes four members: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2).[1][3] While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is primarily limited to hematopoietic cells.[1][3]
Upon cytokine binding, the associated receptors dimerize, activating the associated JAKs.[1] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[4] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription.[1][3] Specifically, the JAK1/JAK3 pairing is essential for signaling by cytokines that utilize the common gamma chain (γc), including interleukins (IL)-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3]
Caption: Tofacitinib inhibits the JAK1/JAK3 signaling pathway.
Tofacitinib's Inhibitory Profile
Tofacitinib is an oral small-molecule inhibitor of the JAK family of kinases.[5] It functions by competing with ATP for the binding site on the kinase domain of JAKs.[5] While it can inhibit all JAK isoforms, it demonstrates a degree of selectivity.[6] In vitro studies have shown a preferential inhibition of JAK1 and JAK3 over JAK2.[5]
Quantitative Data: Tofacitinib's Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for Tofacitinib against different JAK kinases from various studies.
Table 1: Tofacitinib IC50 Values from Enzyme-Based Assays
| Target | IC50 Range (nM) | Reference(s) |
| JAK1 | 1.7 - 3.7 | [7] |
| JAK2 | 1.8 - 4.1 | [7] |
| JAK3 | 0.75 - 1.6 | [7] |
| TYK2 | 16 - 34 | [7] |
Table 2: Tofacitinib IC50 Values from Cellular Assays
| Assay Type / Cell Type | Target Pathway | IC50 (nM) | Reference(s) |
| Human Whole-Blood Assay | JAK1 | 33 | [8] |
| Human Whole-Blood Assay | JAK3 | 76 | [8] |
| IL-2, IL-4, IL-15, IL-21 stimulated CD4+ T cells | JAK1/JAK3 | 11 - 22 | [8] |
| IL-2, IL-4, IL-15, IL-21 stimulated Natural Killer (NK) cells | JAK1/JAK3 | 8 - 22 | [8] |
| IL-6 mediated pSTAT3 (healthy subjects) | JAK1/JAK2/TYK2 | 119 | [8] |
| IL-7 mediated pSTAT5 (healthy subjects) | JAK1/JAK3 | 79.1 | [8] |
| IL-15 stimulated whole blood | JAK1/JAK3 | 42 ± 12 | [9] |
Comparison with Other JAK Inhibitors
Several other JAK inhibitors are clinically approved, each with a distinct selectivity profile.
Table 3: Comparative Selectivity of Approved JAK Inhibitors
| Inhibitor | Primary Target(s) | Key Indications | Reference(s) |
| Tofacitinib | JAK1 & JAK3 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | [10] |
| Baricitinib | JAK1 & JAK2 | Rheumatoid Arthritis, Atopic Dermatitis, COVID-19 | [10] |
| Upadacitinib | JAK1 Selective | Rheumatoid Arthritis, Crohn's Disease, Eczema | [10] |
| Ruxolitinib | JAK1 & JAK2 | Myelofibrosis, Graft-vs-host Disease | [10] |
| Filgotinib | JAK1 Preferential | Rheumatoid Arthritis | [6] |
In clinical studies for rheumatoid arthritis, head-to-head comparisons are limited. However, network meta-analyses suggest differences in efficacy. One such analysis indicated that Upadacitinib had the highest probability of achieving remission, followed by Tofacitinib, Baricitinib, and Filgotinib.[11][12]
Experimental Protocols
Validating the inhibitory effect of Tofacitinib on JAK1/JAK3 signaling involves several key experiments.
Kinase Inhibitory Activity Assay
This assay directly measures the ability of Tofacitinib to inhibit the enzymatic activity of isolated JAK kinases.
Workflow:
Caption: Workflow for a kinase inhibitory activity assay.
Methodology (Example using ADP-Glo™ Kinase Assay): [13]
-
Reaction Preparation: Prepare a reaction mixture containing the purified JAK1 or JAK3 enzyme, a suitable substrate (e.g., poly(Glu, Tyr)), and ATP in a kinase reaction buffer.[13]
-
Inhibitor Addition: Add Tofacitinib at various concentrations to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[13]
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[13]
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[13]
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the kinase activity against the Tofacitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Assay
This assay assesses the ability of Tofacitinib to inhibit the phosphorylation of STAT proteins downstream of JAK1/JAK3 activation in a cellular context.
Workflow:
Caption: Workflow for a cellular phospho-STAT assay.
Methodology (Example using Western Blotting): [14]
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human peripheral blood mononuclear cells or a specific T-cell line) that expresses JAK1 and JAK3. Serum-starve the cells to reduce basal signaling. Pre-treat the cells with a range of Tofacitinib concentrations for 1-2 hours.[14][15]
-
Cytokine Stimulation: Stimulate the cells with a cytokine that signals through the JAK1/JAK3 pathway (e.g., IL-2, IL-15) for a short period (e.g., 15-30 minutes).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysates.[14]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[14]
-
Block the membrane to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading.[15] Quantify the band intensities to determine the extent of inhibition of STAT phosphorylation at different Tofacitinib concentrations.[15]
By utilizing these and other experimental approaches, researchers can effectively validate and quantify the inhibitory activity of Tofacitinib on JAK1/JAK3 signaling, providing a basis for its therapeutic application and for comparison with other immunomodulatory agents.
References
- 1. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. mdpi.com [mdpi.com]
- 5. Tofacitinib downregulates JAK1 and JAK3 on human intestinal monocytes and macrophages without affecting dendritic cells phenotype or function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tofacitinib vs Other JAK Inhibitors: API Quality That Counts [bio-synth.in]
- 11. mdpi.com [mdpi.com]
- 12. karger.com [karger.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Tofacitinib: A Comparative Analysis of Monotherapy versus Combination Therapy in Rheumatic Diseases
For Immediate Release
This guide provides a comprehensive comparison of tofacitinib (B832) as a monotherapy versus its use in combination with conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), primarily methotrexate (B535133), for the treatment of moderate to severe rheumatoid arthritis (RA). The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at the efficacy, safety, and mechanistic underpinnings of these treatment strategies, supported by data from pivotal clinical trials.
Executive Summary
Tofacitinib, an oral Janus kinase (JAK) inhibitor, has demonstrated efficacy in the treatment of rheumatoid arthritis both as a standalone therapy and in conjunction with methotrexate.[1] Clinical evidence from the extensive ORAL (Oral Rheumatoid Arthritis triaL) program indicates that while tofacitinib monotherapy is a viable and effective option, combination therapy with methotrexate generally leads to more robust clinical responses.[2][3] This guide will delve into the quantitative data from key clinical trials, outline the experimental protocols, and visualize the underlying biological and procedural frameworks.
Data Presentation: Efficacy and Safety
The following tables summarize the key efficacy and safety outcomes from pivotal Phase 3 clinical trials comparing tofacitinib monotherapy and combination therapy.
Efficacy Outcomes
Clinical response in rheumatoid arthritis is often measured using the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other disease activity measures, respectively.[4][5] Another key metric is the Disease Activity Score in 28 joints using C-reactive protein (DAS28-CRP), with scores less than 2.6 indicating remission.[6][7]
Table 1: ACR Response Rates at Month 6
| Trial (Patient Population) | Treatment Group | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| ORAL Strategy (MTX-IR) | Tofacitinib 5 mg BID Monotherapy | - | 38 | - |
| Tofacitinib 5 mg BID + MTX | - | 46 | - | |
| Adalimumab 40 mg QOW + MTX | - | 44 | - | |
| ORAL Solo (DMARD-IR) | Tofacitinib 5 mg BID Monotherapy (Month 3) | 59.8 | - | - |
| Placebo (Month 3) | 26.7 | - | - | |
| ORAL Scan (MTX-IR) | Tofacitinib 5 mg BID + MTX | 51.5 | - | - |
| Placebo + MTX | 25.3 | - | - |
Data sourced from the ORAL Strategy, ORAL Solo, and ORAL Scan trials.[2][3][8][9] MTX-IR: Methotrexate-Inadequate Responder; DMARD-IR: Disease-Modifying Antirheumatic Drug-Inadequate Responder; BID: Twice Daily; QOW: Every Other Week.
Table 2: DAS28-CRP Remission Rates and Functional Outcomes
| Trial | Treatment Group | DAS28-CRP <2.6 at Month 6 (%) | Mean Change from Baseline in HAQ-DI at Month 3 |
| ORAL Strategy | Tofacitinib 5 mg BID Monotherapy | - | - |
| Tofacitinib 5 mg BID + MTX | - | - | |
| ORAL Solo | Tofacitinib 5 mg BID Monotherapy | - | -0.50 |
| Placebo | - | -0.19 | |
| ORAL Scan | Tofacitinib 5 mg BID + MTX | Met primary endpoint | Met primary endpoint |
| Placebo + MTX | - | - |
Data sourced from the ORAL Solo and ORAL Scan trials.[8][10] HAQ-DI: Health Assessment Questionnaire-Disability Index.
Safety Outcomes
The safety profile of tofacitinib has been extensively studied. A pooled analysis of Phase 3 trials provides insights into the incidence rates of key adverse events.
Table 3: Incidence Rates of Selected Adverse Events (Events per 100 Patient-Years)
| Adverse Event | Tofacitinib Monotherapy | Tofacitinib + csDMARDs |
| Serious Adverse Events | 6.21 - 6.72 | 10.17 - 13.46 |
| Discontinuations due to AEs | 5.53 - 6.18 | 10.80 - 11.01 |
| Serious Infections | 1.57 - 1.66 | 3.39 - 3.56 |
| Herpes Zoster | 1.95 - 2.93 | 4.37 - 4.99 |
Data from a pooled analysis of Phase 3 studies. The ranges represent tofacitinib 5 mg and 10 mg BID doses.
Experimental Protocols
The data presented are derived from rigorously designed, randomized, controlled clinical trials. Below are the methodologies for the key studies cited.
ORAL Strategy Trial
-
Design: A 1-year, double-blind, triple-dummy, phase 3b/4, head-to-head, non-inferiority, randomized controlled trial.[2][11]
-
Patient Population: Patients aged 18 years or older with active rheumatoid arthritis despite methotrexate therapy.[2]
-
Intervention: Patients were randomly assigned (1:1:1) to receive:[2]
-
Oral tofacitinib (5 mg twice daily) monotherapy
-
Oral tofacitinib (5 mg twice daily) plus methotrexate
-
Subcutaneous adalimumab (40 mg every other week) plus methotrexate
-
-
Primary Endpoint: The proportion of patients who achieved an ACR50 response at month 6.[2] Non-inferiority was declared if the lower bound of the 98.34% CI of the difference between comparators was larger than -13.0%.[12]
ORAL Solo Trial
-
Design: A 6-month, phase 3, double-blind, placebo-controlled, parallel-group study.[8]
-
Patient Population: Patients with active RA who had an inadequate response to at least one csDMARD or biologic DMARD.[13]
-
Intervention: Patients were randomly assigned (4:4:1:1) to:[8]
-
Tofacitinib 5 mg twice daily
-
Tofacitinib 10 mg twice daily
-
Placebo for 3 months, then switched to tofacitinib 5 mg twice daily
-
Placebo for 3 months, then switched to tofacitinib 10 mg twice daily
-
-
Primary Endpoints (at Month 3): [8]
-
Percentage of patients with an ACR20 response.
-
Change from baseline in Health Assessment Questionnaire–Disability Index (HAQ-DI) scores.
-
Percentage of patients with a DAS28-4(ESR) of less than 2.6.
-
ORAL Scan Trial
-
Design: A 24-month, phase 3, placebo-controlled trial.[9][14]
-
Patient Population: Patients with moderate-to-severe active RA who had an inadequate response to methotrexate.[10]
-
Intervention: Patients were randomized (4:4:1:1) to receive tofacitinib 5 mg or 10 mg twice daily, or placebo, all with a stable background of methotrexate.[14] Placebo-treated patients were advanced to tofacitinib at month 3 (non-responders) or month 6.[9]
-
Primary Endpoints: [10]
-
ACR20 response rate at 6 months.
-
Change from baseline in modified Total Sharp Score (mTSS) at 6 months.
-
Mean change in HAQ-DI at 3 months.
-
DAS28-4(ESR) <2.6 at 6 months.
-
Mandatory Visualization
Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines involved in the pathogenesis of rheumatoid arthritis.
Caption: Tofacitinib inhibits JAK, blocking cytokine signaling and subsequent gene transcription.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial comparing monotherapy and combination therapy in rheumatoid arthritis.
Caption: Workflow of a typical randomized controlled trial for RA treatment comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of tofacitinib monotherapy, tofacitinib with methotrexate, and adalimumab with methotrexate in patients with rheumatoid arthritis (ORAL Strategy): a phase 3b/4, double-blind, head-to-head, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medwirenews.com [medwirenews.com]
- 4. quanticate.com [quanticate.com]
- 5. Website [eprovide.mapi-trust.org]
- 6. UpToDate 2018 [sniv3r2.github.io]
- 7. droracle.ai [droracle.ai]
- 8. abidipharma.com [abidipharma.com]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. pfizer.com [pfizer.com]
- 11. abidipharma.com [abidipharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of tofacitinib monotherapy on patient-reported outcomes in a randomized phase 3 study of patients with active rheumatoid arthritis and inadequate responses to DMARDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-Term Radiographic and Patient-Reported Outcomes in Patients with Rheumatoid Arthritis Treated with Tofacitinib: ORAL Start and ORAL Scan Post-hoc Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Tofacitinib's Binding Affinity for Janus Kinase (JAK) Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tofacitinib's binding affinity for the different Janus kinase (JAK) isoforms, supported by experimental data. Tofacitinib (B832) is a small molecule inhibitor of the JAK family of tyrosine kinases, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune responses, inflammation, and hematopoiesis.
The four members of the JAK family are JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The selectivity of kinase inhibitors like tofacitinib for different JAK isoforms is a key determinant of their therapeutic efficacy and safety profile. Understanding these binding affinities is crucial for researchers investigating the mechanism of action of tofacitinib and for professionals involved in the development of next-generation JAK inhibitors.
Comparative Binding Affinity of Tofacitinib
The binding affinity of tofacitinib for each JAK isoform is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in vitro. The data presented below is a summary from various biochemical assays. It is important to note that absolute IC50 values can vary between studies depending on the specific experimental conditions, such as ATP concentration and substrate used.[1]
| JAK Isoform | Reported IC50 Range (nM) | Key Signaling Pathways Involved |
| JAK1 | 1.7 - 112 | Signaling for many pro-inflammatory cytokines (e.g., IL-6, IFN-γ) |
| JAK2 | 1.8 - 32.1 | Hematopoiesis (e.g., erythropoietin, thrombopoietin signaling) |
| JAK3 | 0.75 - 12.5 | Common gamma chain (γc) cytokine signaling (e.g., IL-2, IL-4, IL-15), crucial for lymphocyte function |
| TYK2 | 16 - 260 | Signaling for IL-12, IL-23, and Type I interferons |
Data compiled from multiple sources.[2][3][4] Note that assay conditions can influence absolute IC50 values.
Based on the compiled data, tofacitinib exhibits the highest potency against JAK3, followed by JAK1 and JAK2, and shows the least affinity for TYK2.[2] This profile has led to its classification as a pan-JAK inhibitor with a degree of selectivity for JAK1 and JAK3.[5]
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.
Experimental Protocols
The determination of IC50 values for kinase inhibitors is predominantly conducted using in vitro biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay .[6] This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin (B1168401) reaction to produce a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.
Generalized Protocol for IC50 Determination
-
Kinase Reaction Setup :
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme is incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Serial dilutions of tofacitinib (or other test inhibitors) are added to the reaction wells. A control with no inhibitor (vehicle only, e.g., DMSO) is included.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[7]
-
-
Signal Detection :
-
Step 1: ATP Depletion. ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and eliminate the remaining ATP.[8] This is followed by an incubation period (e.g., 40 minutes at room temperature).[8]
-
Step 2: ADP to ATP Conversion and Luminescence Generation. Kinase Detection Reagent is added to convert ADP to ATP and to provide luciferase and luciferin for the generation of a luminescent signal.[8] After another incubation period (e.g., 30-60 minutes at room temperature), the luminescence is measured using a plate reader.[8]
-
-
Data Analysis :
-
The luminescent signal from each well is recorded.
-
The percentage of kinase activity is calculated for each tofacitinib concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This robust and high-throughput method allows for the precise determination of the potency of kinase inhibitors against their target enzymes.[9][10] For more detailed procedures, including buffer compositions and specific concentrations, researchers should refer to the manufacturer's technical manuals and the primary literature.[8][10]
References
- 1. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
